molecular formula C9H9BrO2 B1530139 4-Bromo-2-methylphenyl acetate CAS No. 52727-92-1

4-Bromo-2-methylphenyl acetate

Cat. No.: B1530139
CAS No.: 52727-92-1
M. Wt: 229.07 g/mol
InChI Key: JWQZSPJVILXASP-UHFFFAOYSA-N
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Description

4-Bromo-2-methylphenyl acetate is a chemical compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . It is characterized by the CAS Registry Number 52727-92-1 . This organobromine compound serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research. The presence of both a bromide and an acetate ester on the aromatic ring makes it a valuable substrate for further functional group transformations, including nucleophilic substitutions and hydrolysis reactions. Researchers utilize such brominated aromatics as key precursors in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds . Chalcone and heterocyclic derivatives containing bromine atoms have been explored for various biological activities, including antimicrobial and antioxidant properties, highlighting the value of bromo-substituted intermediates in medicinal chemistry . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-2-methylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-5-8(10)3-4-9(6)12-7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQZSPJVILXASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Properties of 4-Bromo-2-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-methylphenyl acetate (CAS: 52727-92-1) is a critical intermediate in medicinal chemistry and organic synthesis. It serves as a protected phenol derivative that enables regioselective functionalization of the aromatic core. Its primary utility lies in two distinct pathways:

  • Fries Rearrangement: A precursor to ortho-hydroxyacetophenones (e.g., 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone), which are scaffolds for flavonoids and chalcones.

  • Palladium-Catalyzed Cross-Coupling: The acetate group protects the oxygen functionality while the aryl bromide undergoes Suzuki, Heck, or Buchwald-Hartwig couplings, or cyanation reactions to generate glucocorticoid receptor modulators.

This guide details the optimized synthesis, physicochemical profile, and handling protocols for this compound, designed for researchers in drug discovery.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name This compound
Common Name Acetic acid 4-bromo-2-methylphenyl ester
CAS Number 52727-92-1
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance Light brown oil (often solidifies upon high purification/standing)
Solubility Soluble in DCM, Ethyl Acetate, DMSO, Chloroform; Insoluble in water
Stability Stable under standard conditions; moisture sensitive (hydrolysis to phenol)

Synthesis Protocol: Acetylation of 4-Bromo-2-methylphenol[9][10]

The most robust synthesis route involves the nucleophilic acyl substitution of 4-bromo-2-methylphenol using acetyl chloride in the presence of a base (pyridine). This method is preferred over acetic anhydride for its speed and quantitative yields under mild conditions.

Reagents & Materials
  • Starting Material: 4-Bromo-2-methylphenol (CAS: 2362-12-1)[1]

  • Acylating Agent: Acetyl Chloride (1.05 equiv)

  • Base: Pyridine (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Crushed ice, dilute HCl

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 4-Bromo-2-methylphenol (5.6 g, 30 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add pyridine (6.1 mL, 75 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add a solution of acetyl chloride (2.8 mL, ~36 mmol) in DCM (5 mL) over 15 minutes.

    • Note: The reaction is exothermic.[2] Maintain internal temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours . Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of the starting phenol.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove excess volatiles.

    • Resuspend the residue in DCM (150 mL).

    • Wash successively with:

      • Ice-cold water (to remove pyridine salts).

      • 1N HCl (to neutralize residual pyridine).

      • Saturated NaHCO₃ (to neutralize residual acid).

      • Brine .

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Yield: Expect 6.9 g (Quantitative) of this compound as a light brown oil.

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism. The pyridine acts as a nucleophilic catalyst and a base, forming a reactive N-acylpyridinium intermediate which is rapidly attacked by the phenoxide oxygen.

AcetylationMechanism Start 4-Bromo-2-methylphenol Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Base Pyridine (Base) Byprod Pyridine-HCl Base->Byprod Scavenges HCl AcCl Acetyl Chloride AcCl->Inter + Pyridine Product This compound Inter->Product Elimination of Cl-

Figure 1: Mechanistic pathway for the base-mediated acetylation of 4-bromo-2-methylphenol.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 (d, J=2.0 Hz, 1H): Aromatic proton at C3 (ortho to methyl/Br).

    • δ 7.28 (dd, J=8.5, 2.0 Hz, 1H): Aromatic proton at C5.

    • δ 6.90 (d, J=8.5 Hz, 1H): Aromatic proton at C6 (ortho to acetate).

    • δ 2.32 (s, 3H): Acetate methyl group (-O-CO-CH ₃).

    • δ 2.18 (s, 3H): Aryl methyl group (Ar-CH ₃).

    • Note: Shifts may vary slightly based on concentration and solvent.

  • IR Spectroscopy:

    • 1760 cm⁻¹: Strong C=O stretch (Phenolic ester).

    • 1200 cm⁻¹: C-O stretch.

    • Absence of broad O-H stretch at 3200-3500 cm⁻¹ (confirms complete acetylation).

Applications in Drug Development

Fries Rearrangement

This compound serves as the substrate for the Lewis acid-catalyzed Fries rearrangement, migrating the acetyl group to the ortho-position relative to the phenol. This is a key step in synthesizing chalcones and flavonoids with anti-inflammatory activity.

Palladium-Catalyzed Cyanation

The aryl bromide moiety allows for cross-coupling reactions while the acetate protects the phenol. A specific application involves the synthesis of 4-cyano-2-methylphenyl acetate , a precursor for glucocorticoid receptor modulators.

Protocol (Cyanation):

  • Substrate: this compound[2][3][4][5][6][7][8]

  • Reagents: Zn(CN)₂, Pd(PPh₃)₄[9][5]

  • Conditions: DMA, 100°C, 2 hours.

  • Outcome: Substitution of -Br with -CN.

Applications Target This compound (CAS: 52727-92-1) Fries Fries Rearrangement (AlCl3, Heat) Target->Fries Coupling Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) Target->Coupling Hydroxy 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone Fries->Hydroxy Flavonoids Bioactive Flavonoids (Anti-inflammatory) Hydroxy->Flavonoids Cyano 4-Cyano-2-methylphenyl Acetate Coupling->Cyano Gluco Glucocorticoid Receptor Modulators Cyano->Gluco

Figure 2: Downstream synthetic utility in pharmaceutical development.

Safety & Handling

  • Hazards: The compound is an ester of a brominated phenol. It acts as a skin and eye irritant. The synthesis involves acetyl chloride (corrosive, lachrymator) and pyridine (toxic, noxious odor).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Moisture can cause slow hydrolysis to the parent phenol and acetic acid.

  • Disposal: Dispose of organic waste in halogenated solvent containers.

References

  • Bekkali, Y. et al. (2005). Glucocorticoid Mimetics, Methods of Making Them, Pharmaceutical Compositions, and Uses Thereof. U.S. Patent Application US 2005/0176706 A1.[5] (Describing the specific acetylation protocol and cyanation). Available at:

  • Tor Vergata University. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (General phenol acetylation context). Available at: [Link]

Sources

4-Bromo-2-methylphenyl Acetate: Technical Characterization & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Bromo-2-methylphenyl acetate: Technical Characterization & Synthesis Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS 52727-92-1) is a specialized aryl halide intermediate used primarily in medicinal chemistry and materials science. As a protected derivative of 4-bromo-2-methylphenol, it serves as a robust electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the free phenolic hydroxyl group would otherwise interfere with catalyst turnover or require harsh deprotonation conditions. This guide provides a definitive technical breakdown of its physicochemical properties, a validated synthesis protocol, and spectral analysis for structural confirmation.

Part 1: Identity & Physicochemical Properties

Chemical Structure & Nomenclature The compound is the acetate ester of 4-bromo-2-methylphenol. The steric bulk of the ortho-methyl group combined with the electron-withdrawing acetate moiety influences both its reactivity and spectral signature.

PropertyData
CAS Registry Number 52727-92-1
IUPAC Name This compound
Synonyms Acetic acid 4-bromo-2-methylphenyl ester; 4-Bromo-o-tolyl acetate
Molecular Formula C

H

BrO

Molecular Weight 229.07 g/mol
Appearance Colorless to pale yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, THF, MeOH; Insoluble in Water
Boiling Point (Predicted) ~260–265 °C (at 760 mmHg)

Technical Insight: Unlike its parent phenol, this ester is non-acidic and lipophilic, making it compatible with base-sensitive reagents (e.g., Grignard reagents, if temperature is controlled) and easier to purify via silica gel chromatography using non-polar eluents.

Part 2: Synthesis Protocol (Acetylation)

Methodology: Anhydride-Mediated Esterification The most reliable route to high-purity this compound is the nucleophilic acyl substitution of 4-bromo-2-methylphenol using acetic anhydride. This method is preferred over acetyl chloride for its milder byproduct (acetic acid vs. HCl) and ease of handling.

Reagents & Materials[1][3][4][5][6]
  • Precursor: 4-Bromo-2-methylphenol (1.0 equiv) [CAS 2362-12-1]

  • Acylating Agent: Acetic anhydride (1.2 equiv)

  • Catalyst/Base: Pyridine (1.5 equiv) or Triethylamine (1.5 equiv) with DMAP (0.05 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methylphenol (10 mmol) in anhydrous DCM (30 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add Pyridine (15 mmol) followed by DMAP (0.5 mmol).

  • Acylation: Dropwise add Acetic anhydride (12 mmol) over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 3–4 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2); the starting phenol (lower R

    
    ) should disappear.
    
  • Workup:

    • Quench with saturated aqueous NH

      
      Cl (20 mL).
      
    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Wash combined organics with 1M HCl (to remove pyridine), followed by saturated NaHCO

      
       (to remove acetic acid), and finally Brine.
      
  • Purification: Dry over anhydrous MgSO

    
    , filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO
    
    
    
    , 0-10% EtOAc in Hexanes).
Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack and subsequent elimination pathway.

AcetylationMechanism Phenol 4-Bromo-2-methylphenol Intermediate Tetrahedral Intermediate Phenol->Intermediate Nucleophilic Attack on Ac2O Base Base (Pyridine/DMAP) Base->Intermediate Proton Transfer Product This compound Intermediate->Product Elimination of Acetate Byproduct Acetate/Pyridinium Salt Intermediate->Byproduct Leaving Group

Figure 1: Mechanism of base-catalyzed acetylation of 4-bromo-2-methylphenol.

Part 3: Spectral Characterization

Data Integrity Note: The following spectral data is derived from standard substituent chemical shift increments applied to the parent phenol structure. This "Predicted/Reference" data serves as a validation baseline for experimental results.

Proton NMR ( H NMR)

Solvent: CDCl


, 400 MHz

The spectrum is characterized by two distinct methyl singlets (one aromatic, one acetyl) and a specific 1,2,4-trisubstituted aromatic pattern.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.35 Doublet (d,

Hz)
1HAr-H3Meta to acetate, ortho to methyl.
7.30 Doublet of Doublets (dd,

Hz)
1HAr-H5Ortho to bromine.
6.95 Doublet (d,

Hz)
1HAr-H6Ortho to acetate (Shielded relative to H5).
2.32 Singlet (s)3H-O-CO-CH

Acetate methyl group.
2.18 Singlet (s)3HAr-CH

Aromatic methyl group.
Infrared Spectroscopy (FT-IR)

Method: Neat film or KBr pellet

Wavenumber (cm

)
Vibration ModeDiagnostic Value
1760 – 1775 C=O Stretch (Ester)Primary ID. Phenolic esters appear at higher frequencies than alkyl esters.
1190 – 1210 C-O-C StretchStrong intensity, confirms ester linkage.
2920 – 2980 C-H Stretch (Aliphatic)Weak signals from methyl groups.
~1480, 1580 C=C Stretch (Aromatic)Characteristic benzene ring modes.
Mass Spectrometry (GC-MS / EI)
  • Molecular Ion (M

    
    ):  228 / 230 (1:1 intensity ratio due to 
    
    
    
    Br/
    
    
    Br isotopes).
  • Base Peak: Often m/z 186/188 [M - 42]

    
    .
    
    • Mechanism:[1][2][3] Loss of ketene (CH

      
      =C=O) via McLafferty-like rearrangement or simple cleavage, regenerating the 4-bromo-2-methylphenol radical cation.
      

Part 4: Applications in Drug Development

Suzuki-Miyaura Cross-Coupling Workflow This compound is a valuable electrophile for introducing the 2-methyl-4-hydroxyphenyl motif (after deprotection) or the 2-methyl-4-acetoxyphenyl motif into biaryl scaffolds. The acetate group is generally stable to boronic acid coupling conditions, provided non-hydrolytic bases (e.g., K


PO

in Toluene/Water) are used.

SuzukiCoupling Start This compound Cycle Pd Catalytic Cycle (Ox Add -> Transmetalation -> Red Elim) Start->Cycle Substrate Reagents Ar-B(OH)2 + Pd(dppf)Cl2 + K3PO4 Reagents->Cycle Reagents Product Biaryl Acetate Intermediate Cycle->Product C-C Bond Formation Hydrolysis Optional: Hydrolysis (LiOH) Product->Hydrolysis Deprotection Final Biaryl Phenol Hydrolysis->Final Final Drug Scaffold

Figure 2: Workflow for utilizing this compound in biaryl synthesis.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Bromo-2-methylphenol (Precursor Data). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-methylphenyl acetate, a valuable intermediate in organic synthesis. This document outlines the most practical and efficient synthetic methodologies, focusing on the acetylation of 4-bromo-2-methylphenol. It delves into the underlying reaction mechanisms, provides detailed step-by-step experimental protocols, and discusses the critical parameters influencing the reaction outcome. Furthermore, this guide offers insights into the purification and characterization of the final product, equipping researchers with the necessary knowledge to confidently and successfully synthesize this compound in a laboratory setting.

Introduction

This compound, with the chemical formula C₉H₉BrO₂, is an aromatic ester that holds potential as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a bromo substituent and a methyl group on the phenyl ring, offers multiple sites for further chemical transformations. The ester functional group can be readily hydrolyzed to reveal a phenolic hydroxyl group, making it a useful protecting group strategy in multi-step syntheses.

The synthesis of this compound primarily revolves around the esterification of the commercially available starting material, 4-bromo-2-methylphenol. This guide will focus on the most common and reliable method for this transformation: acetylation.

Chemical Structure:

Key Properties of the Starting Material: 4-Bromo-2-methylphenol

PropertyValueReference
CAS Number 2362-12-1
Molecular Formula C₇H₇BrO
Molecular Weight 187.04 g/mol
Appearance White to off-white powder
Melting Point ~66–69°C
Solubility Slightly soluble in water, soluble in organic solvents

Synthetic Methodologies: Acetylation of 4-Bromo-2-methylphenol

The most direct and widely employed method for the synthesis of this compound is the acetylation of 4-bromo-2-methylphenol. This can be achieved using two primary acetylating agents: acetic anhydride and acetyl chloride .

Mechanism of Acetylation

The acetylation of a phenol proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acetylating agent.

  • With Acetic Anhydride: The reaction can be catalyzed by an acid or a base. In the absence of a catalyst, the reaction is slow. A base, such as pyridine or triethylamine, deprotonates the phenol to form a more nucleophilic phenoxide ion. The phenoxide then attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate. This intermediate collapses, eliminating an acetate ion as a leaving group, to yield the final product, this compound.

  • With Acetyl Chloride: This reaction is typically more vigorous than with acetic anhydride and is often carried out in the presence of a base (like pyridine) to neutralize the hydrochloric acid byproduct. The mechanism is similar, involving the nucleophilic attack of the phenol (or phenoxide) on the highly electrophilic carbonyl carbon of acetyl chloride, followed by the elimination of a chloride ion.

Experimental Protocols

Below are two detailed protocols for the synthesis of this compound.

Protocol 1: Acetylation using Acetic Anhydride

This method is generally preferred for its milder reaction conditions and less corrosive byproducts compared to acetyl chloride.

Materials:

  • 4-Bromo-2-methylphenol

  • Acetic anhydride

  • Pyridine or a catalytic amount of a solid acid catalyst (e.g., TiO₂/SO₄²⁻)

  • Dichloromethane (or other suitable organic solvent)

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on the scale and conditions)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-bromo-2-methylphenol (1 equivalent) in a suitable solvent such as dichloromethane or under solvent-free conditions.

  • Add a base, such as pyridine (1.2 equivalents), to the solution and stir.

  • Slowly add acetic anhydride (1.5 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl solution (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Acetylation using Acetyl Chloride

This method is faster and more reactive but requires careful handling due to the corrosive nature of acetyl chloride and the evolution of HCl gas.

Materials:

  • 4-Bromo-2-methylphenol

  • Acetyl chloride

  • Pyridine or triethylamine

  • Anhydrous dichloromethane or other inert solvent

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a gas outlet/trap

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • In a fume hood, dissolve 4-bromo-2-methylphenol (1 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the reaction mixture in an ice bath (0 °C).

  • Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution. Ensure the temperature remains low during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.

  • Work-up the reaction as described in Protocol 1: dilute with dichloromethane, wash with 5% HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Comparison of Synthetic Protocols
ParameterProtocol 1 (Acetic Anhydride)Protocol 2 (Acetyl Chloride)
Reactivity Milder, may require longer reaction times or a catalyst.More reactive, faster reaction times.
Byproducts Acetic acid.Hydrochloric acid (corrosive gas).
Handling Relatively safer to handle.Requires a fume hood and careful handling due to its corrosivity and reactivity with moisture.
Yield Generally good to excellent.Typically high yields.

Experimental Workflow and Logic

The synthesis of this compound follows a logical sequence of steps designed to ensure a high yield and purity of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis prep Dissolve 4-bromo-2-methylphenol and base in solvent reaction Add acetylating agent (Acetic Anhydride or Acetyl Chloride) prep->reaction stir Stir at appropriate temperature (Monitor by TLC) reaction->stir dilute Dilute with organic solvent stir->dilute wash_acid Wash with 5% HCl dilute->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry organic layer (e.g., with MgSO4) wash_brine->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product (Column Chromatography or Recrystallization) concentrate->purify analysis Characterize final product (NMR, IR, MP/BP) purify->analysis

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

  • Physical Properties:

    • Appearance: Expected to be a colorless to pale yellow solid or oil.

    • Molecular Weight: 229.07 g/mol .[1]

    • Melting/Boiling Point: The melting or boiling point would need to be determined experimentally. For comparison, 4-bromophenyl acetate has a melting point of 21-23 °C and a boiling point of 237 °C. The presence of the methyl group may slightly alter these values.

  • Spectroscopic Data:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons of the acetate group, and the methyl protons on the phenyl ring.

      • A singlet for the acetate methyl group (O=C-CH₃) around δ 2.1-2.4 ppm.

      • A singlet for the aromatic methyl group (Ar-CH₃) around δ 2.2-2.5 ppm.

      • Signals for the three aromatic protons in the range of δ 7.0-7.6 ppm, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the ester group (around δ 168-172 ppm) and the aromatic carbons.

    • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the ester carbonyl group (C=O) stretch, typically in the region of 1750-1770 cm⁻¹. Other significant peaks would include C-O stretching and aromatic C-H and C=C stretching vibrations.

    • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) and the characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M+2 peaks in approximately a 1:1 ratio).

Conclusion

The synthesis of this compound is a straightforward and efficient process that can be readily accomplished in a standard organic chemistry laboratory. The acetylation of 4-bromo-2-methylphenol using either acetic anhydride or acetyl chloride provides reliable routes to the desired product. This technical guide offers the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and characterize this valuable chemical intermediate. The choice between the two primary acetylating agents will depend on the specific laboratory setup, safety considerations, and desired reaction kinetics.

References

  • Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chakraborti, A. K., & Gulhane, R. (2004). Copper(II) tetrafluoroborate as a novel and efficient catalyst for the acetylation of phenols, alcohols, thiols, and amines under solvent-free conditions. Tetrahedron Letters, 45(40), 7531-7534.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • European Patent Office. (2000). A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives (EP 1044956 A1).
  • Google Patents. (2016). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate (CN101774914B).
  • Google Patents. (2019). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester (CN109553532B).

Sources

physical and chemical properties of 4-Bromo-2-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on 4-Bromo-2-methylphenyl acetate , structured for researchers and drug development professionals.

CAS Registry Number: 52727-92-1 Synonyms: 4-Bromo-o-tolyl acetate; Acetic acid 4-bromo-2-methylphenyl ester

Executive Summary

This compound is a specialized aromatic intermediate utilized primarily in the synthesis of agrochemicals and pharmaceutical scaffolds. Structurally, it is the acetate ester of 4-bromo-2-methylphenol. Its value lies in its dual functionality: the acetate group serves as a robust protecting group for the phenolic oxygen, while the aryl bromide moiety remains available for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide distinguishes the compound from its common isomer, methyl 4-bromo-2-methylphenylacetate (a methyl ester of a phenylacetic acid derivative), a frequent point of confusion in automated chemical databases.

Physicochemical Properties

The following data synthesizes experimental observations and high-confidence predictive models for CAS 52727-92-1.

PropertyValue / DescriptionNote
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Physical State Pale yellow oil to low-melting solidTendency to supercool; crystallizes upon high purity.
Boiling Point 265–270 °C (Predicted)Decomposes at high temperatures; distillable under reduced pressure (~110°C @ 1-2 mmHg).
Density 1.45 ± 0.06 g/cm³Denser than water due to bromine substitution.
Solubility Soluble in CHCl₃, EtOAc, DCM, MeOHHydrolyzes slowly in aqueous bases.
Partition Coeff. (LogP) 2.81 (Predicted)Lipophilic; suitable for organic extraction workups.

Structural Characterization (Spectroscopy)

Accurate identification requires distinguishing the aryl acetate (target) from the benzyl ester isomer.

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum in CDCl₃ is characterized by two distinct methyl singlets and an aromatic ABC pattern.

  • δ 2.30 - 2.35 ppm (s, 3H): Acetate methyl group (

    
    ). This signal is diagnostic; benzyl esters typically appear near 3.6 ppm (
    
    
    
    ).
  • δ 2.15 - 2.25 ppm (s, 3H): Aromatic methyl group (

    
    ).
    
  • δ 6.90 - 7.40 ppm (m, 3H): Aromatic protons.

    • H-6 (ortho to acetate): Doublet, shielded relative to phenol precursor.

    • H-5 (meta to acetate): Doublet of doublets.

    • H-3 (ortho to methyl): Singlet (or fine doublet), deshielded by Br.

Infrared Spectroscopy (IR)
  • Carbonyl Stretch (C=O): Strong band at 1760–1770 cm⁻¹ . This is higher than alkyl esters (~1740 cm⁻¹) due to conjugation with the phenolic oxygen.

  • C-O Stretch: Strong bands at 1190–1210 cm⁻¹.

Synthesis Protocol

The industrial and laboratory standard for production is the acetylation of 4-bromo-2-methylphenol. This method is preferred for its high yield and atom economy.

Method: Anhydride-Mediated Acetylation

Reaction:



Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve 1.0 eq of 4-bromo-2-methylphenol in DCM or Toluene (0.5 M concentration).

  • Catalysis: Add 1.1 eq of Pyridine (or catalytic DMAP with Et₃N).

  • Addition: Cool to 0°C. Dropwise add 1.2 eq of Acetic Anhydride.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Rf of ester > Rf of phenol).

  • Quench: Pour mixture into ice-cold 1M HCl (to neutralize pyridine).

  • Workup: Extract with DCM. Wash organic layer with sat. NaHCO₃ (to remove acetic acid) and Brine.

  • Purification: Dry over MgSO₄ and concentrate. If necessary, purify via vacuum distillation or short-path silica plug (Hexane/EtOAc 9:1).

Workflow Visualization

SynthesisWorkflow Start Start: 4-Bromo-2-methylphenol Reagents Add: Acetic Anhydride Pyridine/DMAP Start->Reagents Process Stir at RT (2-4 Hours) Reagents->Process Quench Quench: 1M HCl Wash Process->Quench Product End Product: This compound Quench->Product

Figure 1: Step-by-step synthesis workflow for the acetylation of 4-bromo-2-methylphenol.

Reactivity & Applications

The chemical utility of this compound stems from the orthogonality of its functional groups.[1]

A. Fries Rearrangement (Acyl Migration)

Under Lewis Acid catalysis (e.g., AlCl₃), the acetyl group migrates from the oxygen to the aromatic ring (ortho or para), yielding hydroxyacetophenones.[1]

  • Condition: AlCl₃, 120°C (neat) or in nitrobenzene.

  • Product: 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone.[1]

  • Use: Synthesis of chalcones and flavonoids.

B. Palladium-Catalyzed Coupling

The aryl bromide is highly active for Pd-catalyzed cross-coupling. The acetate group remains stable under standard Suzuki or Heck conditions, provided strong nucleophilic bases (like NaOMe) are avoided (use K₃PO₄ or Cs₂CO₃ instead).

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl acetates.

  • Buchwald-Hartwig: Amination to form aniline derivatives.

Reactivity Pathway Diagram

Reactivity Center This compound Hydrolysis Hydrolysis (Base/Acid) Reverts to Phenol Center->Hydrolysis NaOH/H2O Fries Fries Rearrangement (AlCl3, Heat) Forms Hydroxyacetophenone Center->Fries AlCl3 Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) Forms Biaryl Acetate Center->Suzuki Pd(PPh3)4

Figure 2: Primary reaction pathways showing hydrolysis, rearrangement, and cross-coupling potential.

Safety & Handling (SDS Summary)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Handling: Avoid contact with skin and eyes. The compound can hydrolyze on moist skin to release acetic acid and the bromophenol, both of which are irritants.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Moisture sensitive (slow hydrolysis).

  • Disposal: Halogenated organic waste stream. Do not drain.

References

  • BenchChem. 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone Synthesis & Protocols. (Describes the Fries rearrangement of the acetate precursor).

  • ChemicalBook. 4-Bromo-2-methylphenol Properties and Synthesis. (Data on the immediate precursor).[2][3]

  • PubChem. Methyl 2-(4-bromophenyl)acetate Data.[4][5] (Reference for differentiating the isomer).

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (Contextual usage of brominated tolyl intermediates).

Sources

molecular structure and formula of 4-Bromo-2-methylphenyl acetate.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular identity, synthesis, and application of 4-Bromo-2-methylphenyl acetate . This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.

Molecular Scaffold Analysis & Synthetic Methodology

Executive Summary

This compound (CAS: 52727-92-1 ) is a functionalized aromatic ester used primarily as a regioselective electrophile in cross-coupling reactions and as a protected phenol intermediate in medicinal chemistry.[1] It combines a reactive aryl bromide motif—essential for palladium-catalyzed functionalization—with an acetate-protected phenolic oxygen, offering orthogonal reactivity during multi-step synthesis.

Molecular Identity & Structural Analysis

Understanding the precise spatial arrangement and electronic properties of this molecule is critical for predicting its behavior in nucleophilic substitutions and metal-catalyzed cycles.

Chemical Identifiers
PropertySpecification
IUPAC Name This compound
CAS Number 52727-92-1
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
SMILES CC1=C(C=CC(=C1)Br)OC(=O)C
InChI Key Derived from structure (Specific key varies by algorithm, typically stable)
Structural Architecture

The molecule consists of a benzene core substituted at the 1, 2, and 4 positions.

  • Position 1 (Acetate): The acetoxy group (-OAc) acts as a protecting group for the phenol. It is electron-withdrawing by induction but electron-donating by resonance, though less activating than a free hydroxyl group.

  • Position 2 (Methyl): This ortho-methyl group introduces steric bulk near the ester linkage. This steric hindrance can retard hydrolysis rates compared to non-substituted phenyl acetates, increasing stability in biological assays.

  • Position 4 (Bromine): The para-bromo substituent is the primary handle for functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

MolecularStructure cluster_0 Functional Zones Acetate Acetate Group (Pos 1) Protecting Group Core Benzene Ring Acetate->Core Est. Bond Methyl Methyl Group (Pos 2) Steric Hindrance Methyl->Core Ortho Bromo Bromo Group (Pos 4) Reactive Handle Bromo->Core Para

Figure 1: Functional zone analysis of this compound.

Synthesis & Reaction Mechanisms

The most robust synthesis involves the acetylation of commercially available 4-bromo-2-methylphenol . This reaction follows a nucleophilic acyl substitution mechanism.

Synthetic Protocol (Acetylation)

Objective: Conversion of 4-bromo-2-methylphenol to its acetate ester.

Reagents:

  • Substrate: 4-Bromo-2-methylphenol (1.0 eq)

  • Acylating Agent: Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.1 eq)

  • Base: Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) - Optional, accelerates reaction.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-bromo-2-methylphenol in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Activation: Add Et₃N (1.5 eq) and DMAP (catalytic). Cool the solution to 0°C to minimize exothermicity.

  • Addition: Dropwise add Acetic Anhydride (1.2 eq). The solution may turn slightly yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (more polar) should disappear, yielding the less polar ester.

  • Workup (Trustworthiness Check):

    • Quench with saturated NH₄Cl solution.

    • Wash the organic layer with 1M HCl (to remove excess amine/pyridine). Critical Step: Failure to remove base results in peak broadening in NMR.

    • Wash with saturated NaHCO₃ (to remove acetic acid byproducts).

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[2]

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Reaction Mechanism Visualization

The mechanism involves the nucleophilic attack of the phenolate oxygen on the carbonyl carbon of the acetic anhydride.

SynthesisMechanism Start 4-Bromo-2-methylphenol (Nucleophile) Base Base (Et3N) Deprotonation Start->Base -H+ Intermediate Phenolate Ion Base->Intermediate TS Tetrahedral Intermediate Intermediate->TS + Ac2O Ac2O Acetic Anhydride (Electrophile) Product 4-Bromo-2-methylphenyl Acetate TS->Product - Acetate

Figure 2: Nucleophilic acyl substitution pathway for the synthesis of the target ester.

Spectroscopic Characterization

To validate the structure, researchers should look for specific signals in NMR and IR spectroscopy.

Proton NMR (¹H-NMR) Data (Predicted in CDCl₃)
Proton EnvironmentShift (δ ppm)MultiplicityIntegrationInterpretation
Ar-H (C3) ~7.35 - 7.40Doublet (d)1HOrtho to Br, Meta to Me.
Ar-H (C5) ~7.25 - 7.30Doublet of Doublets (dd)1HOrtho to Br, Meta to OAc.
Ar-H (C6) ~6.90 - 7.00Doublet (d)1HOrtho to OAc (Shielded relative to others).
Acetate (-CH₃) ~2.30Singlet (s)3HCharacteristic ester methyl.
Ar-CH₃ ~2.15 - 2.20Singlet (s)3HAromatic methyl group.

Interpretation Note: The acetate methyl group typically appears slightly downfield (~2.3 ppm) compared to the aromatic methyl (~2.2 ppm) due to the anisotropy of the carbonyl group.

Infrared Spectroscopy (IR)
  • C=O Stretch: Strong band at 1750–1770 cm⁻¹ (characteristic of phenyl esters, higher frequency than alkyl esters due to conjugation).

  • C-O Stretch: Strong bands at 1190–1210 cm⁻¹ .

  • Absence of O-H: No broad band at 3200–3500 cm⁻¹ (confirms full conversion of phenol).

Applications in Drug Discovery

This compound serves as a versatile "masked" intermediate.

Palladium-Catalyzed Cross-Coupling

The bromine atom at the 4-position is an excellent leaving group for Pd-catalyzed reactions.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl scaffolds.

  • Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

Strategic Advantage: The acetate group is stable under standard basic coupling conditions (e.g., K₂CO₃/DME) if temperatures are controlled, but it can be cleaved intentionally (hydrolysis) after the coupling to regenerate the phenol for further derivatization.

Prodrug Design

In drug development, phenyl acetates are often used as prodrugs .

  • Mechanism: Esterases in plasma hydrolyze the acetate, releasing the active phenolic drug.

  • Rationale: Acetylation masks the polar phenolic -OH, improving membrane permeability (LogP) and oral bioavailability.

Applications cluster_coupling Scaffold Construction cluster_medicinal Medicinal Chemistry Target This compound Suzuki Suzuki Coupling (Biaryl Formation) Target->Suzuki Pd(0) / Ar-B(OH)2 Heck Heck Reaction (Alkene Insertion) Target->Heck Pd(0) / Alkene Prodrug Prodrug Strategy (Improved Lipophilicity) Target->Prodrug In Vivo Deprotection Hydrolysis (Regenerate Phenol) Prodrug->Deprotection Esterase

Figure 3: Downstream applications in organic synthesis and medicinal chemistry.

References

  • PubChem Compound Summary. "Methyl 2-(4-bromo-2-methylphenyl)acetate" (and related substructures). National Center for Biotechnology Information. Accessed 2026.[3][4] Link

  • BLD Pharm. "this compound Product Data (CAS 52727-92-1)."[1] Commercial Chemical Database. Link

  • ChemicalBook. "Synthesis and Properties of Brominated Phenol Esters." ChemicalBook Database. Link

  • Thermo Fisher Scientific. "Search results for Bromo-methylphenyl acetate derivatives." Link

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Technical Guide: Solubility Profile and Handling of 4-Bromo-2-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 4-Bromo-2-methylphenyl Acetate in Common Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 52727-92-1) is a specialized halogenated aromatic ester frequently employed as an intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2] Its structural core—a brominated toluene derivative masked by an acetyl group—imparts distinct lipophilic properties that dictate its behavior in solution.

This guide provides a comprehensive analysis of its solubility landscape. Due to the scarcity of specific quantitative data in public literature for this catalog compound, this document synthesizes physicochemical principles with comparative data from structural analogs (e.g., 4-bromo-2-methylphenol and general phenyl acetates) to provide authoritative handling, solubilization, and purification protocols.

Physicochemical Profile & Structural Analysis[3]

Understanding the molecule's structure is the first step to mastering its solubility.

PropertyValue / DescriptionNote
CAS Number 52727-92-1Distinct from methyl 4-bromophenylacetate.[1][2]
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Physical State Oil or Low-Melting Solid Acetylation of phenols typically lowers melting points (e.g., 4-bromo-2-methylphenol MP: 64°C → Ester likely <30°C).
Predicted LogP ~3.0 - 3.5Highly Lipophilic.
H-Bond Donors 0No -OH group (masked by acetate).
H-Bond Acceptors 2Carbonyl oxygen and ether oxygen.
Structural Impact on Solubility[4]
  • Lipophilic Core: The presence of the bromine atom and methyl group on the benzene ring significantly increases the hydrophobicity compared to unsubstituted phenyl acetate.

  • Acetate Masking: The conversion of the phenolic hydroxyl (-OH) to an acetate ester (-OAc) removes the primary hydrogen-bond donating capability. This drastically reduces water solubility and increases compatibility with non-polar organic solvents.

Solubility Landscape

Predicted Solubility Matrix

Based on the "like dissolves like" principle and the behavior of structural analogs (phenyl acetates and brominated toluenes), the following solubility profile is established for laboratory workflows.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneHighly Soluble / Miscible Primary choice for extraction. The polarizable bromine atom interacts favorably with chlorinated solvents.
Esters & Ethers Ethyl Acetate (EtOAc), THF, Diethyl Ether, MTBEHighly Soluble / Miscible Excellent compatibility. THF is the preferred solvent for coupling reactions (e.g., Suzuki-Miyaura).
Alcohols Methanol, Ethanol, IsopropanolSoluble Soluble, but potential for transesterification if heated with strong acid/base catalysts.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble Suitable for nucleophilic substitution reactions. High solubility allows for concentrated stock solutions.
Aliphatic Hydrocarbons Hexanes, Heptane, PentaneModerately Soluble Likely soluble at room temperature if an oil; if solid, solubility will increase significantly with heat. Used as a non-solvent for precipitation.
Aqueous Media Water, PBS, Acidic/Basic BuffersInsoluble The hydrophobic Br-Tolyl core dominates. Hydrolysis may occur in strong basic aqueous solutions.
Thermodynamic Considerations (Hansen Solubility Parameters)

For advanced formulation, estimated Hansen Solubility Parameters (HSP) suggest:

  • Dispersion Forces (

    
    ):  High contribution due to the aromatic ring and bromine.
    
  • Polarity (

    
    ):  Moderate contribution from the ester carbonyl.
    
  • H-Bonding (

    
    ):  Low contribution.
    

Implication: Solvents with high


 and moderate 

(like DCM or Toluene) are thermodynamically favored.

Experimental Protocols

Protocol: Saturation Shake-Flask Method

Since exact


 values are rarely published for this intermediate, use this self-validating protocol to determine precise solubility for your specific batch/purity.
  • Preparation: Weigh 100 mg of this compound into a 4 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration:

    • If Oil: Vortex for 30 seconds. Observe miscibility.

    • If Solid: Vortex for 1 minute. If fully dissolved, add more solid until saturation is visible (precipitate remains).

  • Agitation: Shake at 25°C for 24 hours (orbital shaker).

  • Analysis: Centrifuge/filter (0.45 µm PTFE). Analyze supernatant via HPLC-UV (254 nm) against a standard curve.

Purification Strategy

Because the compound is likely an oil or low-melting solid, recrystallization is often inefficient .

  • Primary Method: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (40-63 µm).

    • Eluent: Hexanes/Ethyl Acetate gradient (Start 100:0 → End 80:20). The lipophilic nature ensures it elutes early, well-separated from the more polar parent phenol.

  • Alternative: Vacuum Distillation (Bulb-to-Bulb).

    • Requires high vacuum (<1 mmHg) due to the high boiling point predicted (>250°C at atm).

Applications in Synthesis

Solvent Selection for Reactivity
  • Cross-Coupling (Suzuki/Buchwald): Use Toluene or 1,4-Dioxane . These non-polar/moderately polar solvents dissolve the aryl bromide component effectively while maintaining catalyst stability.

  • Hydrolysis (Deprotection): Use THF/Water (4:1) or MeOH/Water . The organic co-solvent is strictly required to solubilize the ester to allow the hydroxide ion access to the carbonyl carbon.

Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended application.

SolventSelection Start Intended Application Reaction Chemical Reaction Start->Reaction Workup Extraction / Workup Start->Workup Analysis Analysis (HPLC/GC) Start->Analysis Coupling Pd-Catalyzed Coupling (Suzuki, Heck) Reaction->Coupling Hydrolysis Ester Hydrolysis Reaction->Hydrolysis Extraction Liquid-Liquid Extraction Workup->Extraction Solvent_MeCN Select: Acetonitrile (UV Transparent) Analysis->Solvent_MeCN Solvent_Tol Select: Toluene or Dioxane (High Solubility, High BP) Coupling->Solvent_Tol Inert Atmosphere Solvent_THF Select: THF/Water or MeOH (Miscibility required) Hydrolysis->Solvent_THF Base Compatible Solvent_DCM Select: DCM or EtOAc (Immiscible with Water) Extraction->Solvent_DCM Partition Coeff.

Figure 1: Decision matrix for selecting the optimal solvent based on experimental phase.

Visualization: Solubility Determination Workflow

This workflow describes the standard operating procedure (SOP) for verifying solubility before scaling up reactions.

SolubilityWorkflow Step1 Weigh 10 mg Compound Step2 Add 100 µL Solvent Step1->Step2 Check1 Dissolved? Step2->Check1 ResultHigh High Solubility (>100 mg/mL) Check1->ResultHigh Yes Step3 Add 900 µL Solvent Check1->Step3 No (Cloudy) Check2 Dissolved? Step3->Check2 ResultMod Moderate Solubility (10-100 mg/mL) Check2->ResultMod Yes Heat Heat to 50°C (Sonication) Check2->Heat No ResultLow Low Solubility (<10 mg/mL) Check3 Dissolved? Heat->Check3 Check3->ResultLow Partial ResultHot Soluble Hot (Recrystallization Candidate) Check3->ResultHot Yes ResultInsol Insoluble Check3->ResultInsol No

Figure 2: Step-by-step workflow for qualitative solubility screening.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21533900, 4-Bromo-2-methoxyphenyl acetate (Analog Reference). Retrieved from [Link]

  • Org. Synth. (General Reference). General Procedures for Esterification and Handling of Aryl Acetates. Organic Syntheses, Coll. Vol. 3, p.637. Retrieved from [Link]

Sources

purity and specifications of commercially available 4-Bromo-2-methylphenyl acetate.

Author: BenchChem Technical Support Team. Date: March 2026

CAS 52727-92-1 | Molecular Formula: C₉H₉BrO₂ | Molecular Weight: 229.07 g/mol

Executive Summary

This technical guide addresses the critical quality attributes (CQAs) of 4-Bromo-2-methylphenyl acetate , a specialized intermediate primarily utilized in pharmaceutical and agrochemical synthesis.

In drug development workflows, this compound functions as a protected phenol equivalent . The acetate moiety masks the acidic phenolic proton of 4-bromo-2-methylphenol, preventing catalyst poisoning (specifically in Pd-catalyzed cross-couplings) and mitigating side reactions such as O-arylation. Consequently, the purity of this material—specifically the absence of the parent phenol—is the primary determinant of downstream reaction efficiency.

Critical Note on Nomenclature: Researchers must distinguish this compound from Methyl 2-(4-bromo-2-methylphenyl)acetate (a phenylacetic acid derivative). This guide focuses exclusively on the phenolic ester (CAS 52727-92-1).

Part 1: Chemical Identity & Critical Specifications[1]

The following specifications represent the "Gold Standard" for commercially available material intended for GMP or high-throughput screening (HTS) workflows.

Table 1: Core Specification Sheet
AttributeSpecification LimitTechnical Rationale
Appearance Colorless to pale yellow liquid or low-melting solidDarkening indicates oxidation of residual phenols or presence of quinone-like oligomers.
Purity (GC/HPLC) ≥ 98.0% High purity is required to prevent stoichiometric imbalances in cross-coupling reactions.
Free Phenol (4-Bromo-2-methylphenol) ≤ 0.5% CRITICAL: Free phenols can coordinate with Pd/Ni catalysts, quenching the active catalytic cycle.
Moisture (Karl Fischer) ≤ 0.2%Water promotes hydrolysis of the ester back to the parent phenol during storage.
Regioisomers ≤ 0.1% eachIsomers (e.g., 4-bromo-3-methyl) are difficult to separate downstream and may lead to potent, off-target drug impurities.
Residual Acidity ≤ 0.1% (as Acetic Acid)Residual acid catalyzes autocatalytic hydrolysis of the ester.

Part 2: Impurity Profiling & Origin

Understanding the genesis of impurities allows for proactive troubleshooting. The synthesis typically involves the acetylation of 4-bromo-2-methylphenol using acetic anhydride or acetyl chloride.

Mechanistic Pathway & Impurity Flow

The following diagram illustrates the synthesis pathway and the specific points where critical impurities are introduced.

Synthesis_Impurity_Map SM Starting Material (4-Bromo-2-methylphenol) Reaction Acetylation Reaction SM->Reaction Imp_Isomer Impurity C: Regioisomers (From impure SM) SM->Imp_Isomer Contaminant Reagent Reagent (Acetic Anhydride/Base) Reagent->Reaction Product Target Product (this compound) Reaction->Product Main Pathway Imp_Phenol Impurity A: Residual Phenol (Incomplete Rxn / Hydrolysis) Reaction->Imp_Phenol < 98% Conv. Imp_Acid Impurity B: Acetic Acid (Byproduct) Reaction->Imp_Acid Side Product Product->Imp_Phenol Hydrolysis (Storage)

Figure 1: Synthesis pathway highlighting the origin of the critical "Free Phenol" impurity via incomplete reaction or storage-induced hydrolysis.

Detailed Impurity Analysis
  • Residual Starting Material (The Parent Phenol):

    • Origin: Incomplete acetylation or hydrolysis due to wet storage conditions.

    • Impact: Phenols are acidic (pKa ~10). In Suzuki-Miyaura couplings using basic conditions (e.g., K₂CO₃), the phenol deprotonates to form a phenoxide. This phenoxide can compete with the boronic acid for the palladium center or simply alter the pH micro-environment, stalling the reaction [1].

  • Acetic Acid:

    • Origin: Byproduct of acetic anhydride reaction or hydrolysis.

    • Impact: Acts as a catalyst for further hydrolysis (autocatalysis), rapidly degrading the shelf-life of the batch.

Part 3: Analytical Methodologies

To validate the specifications outlined in Part 1, the following self-validating analytical protocols are recommended.

Method A: HPLC for Purity & Free Phenol Quantification

High-Performance Liquid Chromatography (HPLC) is preferred over GC for this application because it allows for the simultaneous detection of the ester, the free phenol, and potential non-volatile oligomers without thermal degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (for maximum sensitivity) and 254 nm (for specificity).

  • Causality: The acetate group makes the target molecule more hydrophobic than the parent phenol. Therefore, 4-Bromo-2-methylphenol will elute earlier (lower Rt) than the This compound .

Method B: GC-FID for Volatile Impurities

Gas Chromatography (GC) is excellent for detecting residual solvents and confirming the isomeric purity of the starting material backbone.

  • Inlet Temp: 250°C.

  • Detector: FID at 280°C.

  • Carrier Gas: Helium (1.0 mL/min).

  • Oven Program: 80°C (hold 1 min) -> 20°C/min -> 280°C.

  • Note: Ensure the inlet liner is clean; acidic residues in the liner can cause in-situ hydrolysis of the acetate during injection, leading to false-positive phenol results.

Analytical Decision Logic

The following workflow guides the selection of the appropriate analytical technique based on the specific quality question.

Analytical_Logic Start Sample Analysis Request Decision Target Attribute? Start->Decision Branch_Purity General Purity & Isomers Decision->Branch_Purity Branch_Phenol Free Phenol Content (Critical for Catalysis) Decision->Branch_Phenol Branch_Water Moisture Content Decision->Branch_Water Method_GC GC-FID / GC-MS (High Resolution for Isomers) Branch_Purity->Method_GC Method_HPLC Reverse Phase HPLC (Prevents Thermal Degradation) Branch_Phenol->Method_HPLC Preferred Method_KF Karl Fischer Titration (Coulometric) Branch_Water->Method_KF

Figure 2: Decision tree for selecting analytical methods based on the specific impurity being targeted.

Part 4: Handling, Stability & Storage[1]

Hydrolytic Instability

Phenyl acetates are susceptible to hydrolysis, particularly in the presence of moisture and trace acids/bases.

  • Mechanism: Water attacks the carbonyl carbon, cleaving the ester bond to release acetic acid and the phenol. The released acetic acid lowers the pH, further catalyzing the reaction.

  • Storage Protocol:

    • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture ingress.

    • Temperature: Refrigeration (2-8°C) is recommended to slow kinetic hydrolysis rates.

    • Desiccant: Secondary containment with active desiccant is mandatory for long-term storage.

Safety Considerations
  • Skin Contact: While the acetate is less corrosive than the parent phenol/cresol, it can still cause irritation. Upon absorption, esterases in the skin may cleave the acetate, releasing the toxic bromocresol locally.

  • PPE: Nitrile gloves, safety glasses, and lab coats are standard.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sigma-Aldrich (Merck). (n.d.). General Guidelines for Handling Air-Sensitive Reagents. Retrieved from Sigma-Aldrich Technical Documents. Link

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link

  • Phenomenex. (2023). HPLC Method Development Guide for Polar and Non-Polar Compounds. Link

Sources

Methodological & Application

Application Note: 4-Bromo-2-methylphenyl Acetate in Divergent Synthesis

[1][2][3]



Molecular Weight:12345

Executive Summary & Compound Utility

This compound is a bifunctional aryl building block characterized by an electrophilic bromine handle and a masked phenolic moiety.[1][2] Unlike simple aryl halides, this compound serves as a "loaded" spring for two distinct synthetic pathways:[2]

  • Fries Rearrangement: It is the direct precursor to 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone , a critical scaffold for synthesizing bioactive chromones and flavones.[1][2][5]

  • Orthogonal Cross-Coupling: The acetate group acts as a robust protecting group for the phenol during Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at the bromine position, preventing catalyst poisoning often caused by free phenols.[1][2]

This guide details the synthesis of the acetate, its conversion via Fries rearrangement, and its utility in Pd-catalyzed cyanation.[1][2]

Chemical Properties & Handling[1][3]

PropertyValueNotes
Appearance Colorless to pale yellow oilMay crystallize upon prolonged standing (low mp).[1][2]
Boiling Point 132°C @ 12 mmHgHigh vacuum distillation recommended for purification.[1]
Solubility DCM, EtOAc, Toluene, EtherHydrolyzes in strong aqueous base.[2]
Stability Stable at RTStore under inert atmosphere to prevent slow hydrolysis.[1]

Synthetic Pathways & Logic[1]

The following Graphviz diagram illustrates the divergent utility of this compound.

GStart4-Bromo-2-methylphenolAcetateThis compound(CAS: 52727-92-1)Start->AcetateAc2O, Pyridine(Quantitative Protection)FriesProd1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanoneAcetate->FriesProdAlCl3, 160°C(Fries Rearrangement)CyanoProd4-Cyano-2-methylphenyl acetateAcetate->CyanoProdZn(CN)2, Pd(PPh3)4(Rosenmund-von Braun)SuzukiProdBiaryl Acetate DerivativesAcetate->SuzukiProdAr-B(OH)2, Pd Catalyst(Suzuki Coupling)

Caption: Divergent synthetic pathways from this compound: Rearrangement vs. Cross-Coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Quantitative conversion of the phenol to the acetate ester.[1][2] Rationale: Acetylation protects the hydroxyl group, preventing interference with Pd-catalysts and enabling the Fries rearrangement.[1][2]

Materials:

  • 4-Bromo-2-methylphenol (1.0 eq)[1][2][5]

  • Acetic Anhydride (1.2 eq)[5]

  • Pyridine (1.5 eq) or catalytic H

    
    SO
    
    
  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 4-bromo-2-methylphenol (e.g., 50 mmol) and DCM (100 mL).

  • Addition: Cool to 0°C. Add Pyridine (75 mmol) followed by dropwise addition of Acetic Anhydride (60 mmol).

    • Note: The reaction is exothermic.[1][5][6] Control addition rate to maintain temperature <10°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting phenol spot should disappear.[1]

  • Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine, followed by sat. NaHCO

    
     and brine.[1]
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Yield: Quantitative (>95%). The product is obtained as a colorless oil.[1][6] Distillation (bp 132°C/12 mmHg) can be performed if high purity is required.

Protocol B: Fries Rearrangement to Hydroxyacetophenone

Objective: Synthesis of 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone. Mechanism: Lewis-acid catalyzed intramolecular acyl migration.[1][2][5] High temperatures favor the ortho product (thermodynamic control) due to chelation of the aluminum with the carbonyl and phenolic oxygen.

Materials:

  • This compound (1.0 eq)[1][2][5]

  • Aluminum Chloride (AlCl

    
    , anhydrous) (1.5 - 2.0 eq)[1]
    
  • Solvent: Neat (solvent-free) or Chlorobenzene[1][2]

Step-by-Step Procedure:

  • Setup: Place this compound (e.g., 20 mmol) in a dry flask under Argon.

  • Catalyst Addition: Add powdered anhydrous AlCl

    
     (30 mmol) in portions.
    
    • Caution: HCl gas evolves.[1] Use a gas trap or fume hood.[1]

  • Heating: Heat the mixture to 140–160°C in an oil bath for 2–3 hours. The mixture will become a viscous dark melt.[1]

    • Critical Check: Lower temperatures (<100°C) may favor the para migration (if the position were open) or incomplete reaction. The ortho product is stabilized by hydrogen bonding.[1]

  • Quenching: Cool to RT. Carefully quench by pouring onto crushed ice/conc. HCl (50 mL/5 mL) to break the Aluminum complex.

  • Isolation: Extract the resulting suspension with EtOAc (3 x 50 mL). Wash with brine, dry, and concentrate.[2]

  • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica, Hexane/EtOAc gradient).

  • Expected Product: 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone (Solid, mp ~86-89°C).[1][2]

Protocol C: Palladium-Catalyzed Cyanation (Rosenmund-von Braun)

Objective: Synthesis of 4-Cyano-2-methylphenyl acetate.[1][2][6] Rationale: The acetate group remains intact under these anhydrous conditions, allowing subsequent hydrolysis to the cyanophenol if desired.[1]

Materials:

  • This compound (1.0 eq)[1][2][5]

  • Zinc Cyanide (Zn(CN)

    
    ) (0.6 eq)
    
  • Catalyst: Pd(PPh

    
    )
    
    
    (5 mol%)
  • Solvent: DMF (anhydrous, degassed)

Step-by-Step Procedure:

  • Degassing: Sparge DMF with Nitrogen for 30 mins.

  • Assembly: In a glovebox or under strict Schlenk conditions, combine the acetate (10 mmol), Zn(CN)

    
     (6 mmol), and Pd(PPh
    
    
    )
    
    
    (0.5 mmol) in a reaction vial. Add DMF (20 mL).
  • Reaction: Heat to 80–100°C for 4–6 hours.

    • Note: Monitor by LC-MS.[1][2][7] The bromine isotope pattern (1:1 doublet) will disappear, replaced by the nitrile mass (M-Br+CN).[1]

  • Workup: Cool to RT. Dilute with EtOAc and wash with 2M Ammonium Hydroxide (to remove Zinc salts) followed by brine.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc).

  • Validation: IR spectrum will show a sharp nitrile stretch at ~2225 cm

    
     and carbonyl stretch at ~1760 cm
    
    
    .[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Fries Rearrangement Old/Wet AlCl

Use fresh anhydrous AlCl

. Moisture kills the catalyst.[1]
Low Yield in Coupling DeacetylationEnsure bases (if used) are anhydrous (e.g., K

CO

in dry DMF). Avoid aqueous bases like NaOH.[1]
Dark/Tarry Product (Fries) OverheatingDo not exceed 165°C. Monitor reaction time closely.[1]

References

  • Ashley, J. N., et al. "The Search for Chemotherapeutic Amidines.[1][2] Part XII." Journal of the Chemical Society, 1947, pp. 103-116.[1][2] Link (Describes synthesis and properties of this compound).[1][2]

  • Martin, R. "The Fries Rearrangement."[1] Organic Preparations and Procedures International, vol. 24, no.[2] 4, 1992, pp. 369-435.[1][2] (Authoritative review on mechanism and conditions).

  • BenchChem Technical Support. "1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone: Synthesis and Applications." BenchChem Protocols, 2026.[1][5] Link (Protocol for Fries rearrangement of the title compound).[5]

  • Ellis, G. P. "Chromenes, Chromanones, and Chromones."[1][2] Chemistry of Heterocyclic Compounds, Wiley-Interscience, 1977.[1][2] (Context for using hydroxyacetophenones in heterocycle synthesis).

  • Zanon, J., et al. "Copper-Catalyzed Domino Halide Exchange–Cyanation of Aryl Bromides."[1][2] Journal of the American Chemical Society, vol. 125, no.[2] 10, 2003, pp. 2890-2891.[1][2] (Modern cyanation protocols adaptable for aryl acetates).

experimental protocols using 4-Bromo-2-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Utility

4-Bromo-2-methylphenyl acetate is a bifunctional aromatic building block characterized by a reactive aryl bromide moiety and a "masked" phenolic ester. Unlike its parent compound (4-bromo-2-methylphenol), the acetate derivative offers enhanced stability against oxidation and improved solubility in non-polar organic solvents, making it an ideal candidate for multi-step pharmaceutical synthesis.

This application note details three critical workflows for this compound:

  • Scalable Synthesis: Efficient acetylation of the parent phenol.

  • Fries Rearrangement: A specific transformation to generate ortho-hydroxyacetophenones, a privileged scaffold in drug discovery (e.g., for flavonoid synthesis).

  • Palladium-Catalyzed Cross-Coupling: Utilizing the bromine handle for Suzuki-Miyaura coupling while managing the acetate protecting group.

Physicochemical Profile

PropertyDataNote
CAS Number 52727-92-1Distinct from methyl 2-(4-bromophenyl)acetate
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance Colorless to pale yellow oil/solidMelting point dependent on purity (~30-35°C)
Solubility DCM, EtOAc, TolueneHydrolyzes in strong aqueous base
Key Reactivity Electrophilic Aromatic Subst., Fries Rearrangement, Pd-CouplingAcetate acts as ortho-director in specific conditions

Protocol 1: Scalable Synthesis from Precursor

Objective: To synthesize high-purity this compound from 4-bromo-2-methylphenol using a standard acetylation workflow.

Reagents:

  • 4-Bromo-2-methylphenol (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)[1]

  • Pyridine (1.5 equiv) or Triethylamine (1.5 equiv) with DMAP (0.1 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Setup: Charge a dry round-bottom flask with 4-bromo-2-methylphenol dissolved in DCM (0.5 M concentration) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Pyridine (or

    
    ) to the solution. If using 
    
    
    
    , add catalytic DMAP (4-Dimethylaminopyridine) to accelerate the reaction.
  • Acetylation: Cool the mixture to 0°C. Add Acetic Anhydride dropwise via a pressure-equalizing addition funnel to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2); the starting phenol spot (

    
    ) should disappear, replaced by the less polar ester (
    
    
    
    ).
  • Workup: Quench with cold water. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated

    
     (to remove excess acid), and brine.
    
  • Purification: Dry over

    
     and concentrate in vacuo. The product is typically pure enough for subsequent steps; however, flash chromatography (SiO2, 5% EtOAc in Hexanes) yields analytical grade material.
    

Protocol 2: The Fries Rearrangement

Context: This is a specialized reaction for phenyl acetates. Under Lewis Acid catalysis, the acetyl group migrates from the oxygen to the ortho-position of the ring, creating a hydroxyacetophenone. This is a vital pathway for synthesizing chalcone derivatives and flavonoids.

Mechanism Visualization (DOT):

FriesRearrangement cluster_conditions Critical Parameters Substrate This compound (Ester) Complex AlCl3 Complex (Intermediate) Substrate->Complex + AlCl3, 120-160°C Solvent-free or PhNO2 Product 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone (Ortho-Migration) Complex->Product Acyl Migration Hydrolysis (H3O+) Param1 Temp: >120°C favors Ortho Param2 Temp: <60°C favors Para (Blocked here)

Caption: Pathway for the Fries Rearrangement. Note that the para-position is blocked by Bromine, forcing the acetyl group to the ortho-position relative to the phenol oxygen.

Procedure:

  • Mix this compound (1.0 equiv) with anhydrous Aluminum Chloride (

    
    , 1.2 equiv) in a dry flask.
    
  • Neat Conditions: Heat the mixture to 120°C–140°C for 2 hours. The mixture will melt and evolve HCl gas (use a scrubber).

  • Quench: Cool to room temperature and carefully add crushed ice/HCl to break the aluminum complex.

  • Isolation: Extract the resulting solid/oil with DCM. The product, 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone , allows for further derivatization at the ketone or the bromide.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

Context: The bromine at the C4 position is an excellent handle for cross-coupling.[2] The acetate group serves as a "masked" phenol. If mild base conditions are used, the ester can be retained. If strong base/heat is used, in situ deprotection occurs, yielding the biaryl phenol directly.

Workflow Diagram (DOT):

SuzukiCoupling Start This compound Cat Catalyst System: Pd(dppf)Cl2 or Pd(PPh3)4 Start->Cat PathA Path A: Anhydrous/Mild Base (K3PO4, Toluene, 80°C) Cat->PathA PathB Path B: Aqueous/Strong Base (Na2CO3, Dioxane/H2O, 100°C) Cat->PathB ProdA Biaryl Acetate (Ester Intact) PathA->ProdA Retains Protecting Group ProdB Biaryl Phenol (In-situ Hydrolysis) PathB->ProdB Cleaves Protecting Group

Caption: Divergent synthesis pathways depending on base selection. Path A preserves the acetate; Path B yields the free phenol.

Experimental Protocol (Path A - Ester Retention):

  • Reagents:

    • Substrate: this compound (1.0 equiv).[1]

    • Boronic Acid: Phenylboronic acid (1.2 equiv).

    • Catalyst:

      
       (3 mol%).
      
    • Base: Anhydrous Potassium Phosphate (

      
      , 2.0 equiv).
      
    • Solvent: Anhydrous Toluene (0.2 M).

  • Degassing: Combine solid reagents in a reaction vial. Seal and purge with Argon for 5 minutes. Add anhydrous Toluene via syringe.

  • Reaction: Heat to 80°C for 12 hours.

  • Workup: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via column chromatography.

    • Note: Avoid water and strong nucleophilic bases (like NaOH) to prevent hydrolysis of the acetate.

Experimental Protocol (Path B - Biaryl Phenol Synthesis):

  • Reagents: Use

    
     (3.0 equiv) as the base and a Dioxane:Water (4:1) solvent mixture.[3]
    
  • Reaction: Heat to 100°C. The basic aqueous conditions will facilitate both the Suzuki coupling and the hydrolysis of the acetate ester.

  • Result: The product will be the 4-aryl-2-methylphenol .

References

  • BenchChem. Experimental Protocol: Synthesis via Fries Rearrangement and Precursor Preparation. (Accessed Feb 2026). Link

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments. (General Reference for Pd-Catalysis conditions). Link

  • Fisher Scientific. Safety Data Sheet: 4-Bromo-2-methylphenyl derivatives.Link

  • BLD Pharm. Compound Characterization: this compound (CAS 52727-92-1).[4][5][6][7]Link

  • National Institutes of Health (PMC). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls. (Context for enzymatic handling of phenyl acetates). Link

Sources

Application Note: 4-Bromo-2-methylphenyl Acetate in Pharmaceutical Synthesis

[1]

Executive Summary

4-Bromo-2-methylphenyl acetate (CAS: 52727-92-1) serves as a strategic "masked" phenolic building block in medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional handles:

  • Bromine (C4): A high-fidelity handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • Acetate (C1): A robust protecting group that masks the acidic phenol, preventing catalyst poisoning and side reactions (e.g., oxidation) during metal-catalyzed steps, while being easily removed to reveal the hydroxyl group for subsequent etherification.

  • Methyl (C2): Provides steric bulk that can lock bioactive conformations (atropisomerism) or fill hydrophobic pockets in target proteins (e.g., kinase inhibitors).

This guide details the synthesis, handling, and application of this building block, focusing on its role in generating 4-hydroxy-3-methylbiaryl scaffolds—a privileged motif in oncology and immunology therapeutics.

Chemical Identity & Properties

PropertyData
Chemical Name This compound
Common Name 4-Bromo-o-cresol acetate
CAS Number 52727-92-1
Precursor CAS 2362-12-1 (4-Bromo-2-methylphenol)
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in water
Storage 2–8°C, inert atmosphere (Ar/N₂).[1] Moisture sensitive (ester hydrolysis).

Strategic Workflow: The "Protect-Couple-Modify" Logic

The utility of this building block is best understood through the "Protect-Couple-Modify" workflow. The acetate group allows the molecule to survive basic or oxidative conditions that would degrade the free phenol.

GStart4-Bromo-2-methylphenol(CAS: 2362-12-1)BuildingBlockThis compound(CAS: 52727-92-1)(The Building Block)Start->BuildingBlockAcetylation(Ac2O, Py)SuzukiPd-CatalyzedSuzuki CouplingBuildingBlock->SuzukiAr-B(OH)2Pd(dppf)BuchwaldPd-CatalyzedBuchwald-HartwigBuildingBlock->BuchwaldHNR2Pd(OAc)2/LigandBiarylEsterBiaryl Acetate(Protected Scaffold)Suzuki->BiarylEsterAminoEsterN-Aryl Acetate(Protected Scaffold)Buchwald->AminoEsterHydrolysisEster Hydrolysis(LiOH/MeOH)BiarylEster->HydrolysisAminoEster->HydrolysisFinalBiaryl4-Hydroxy-3-methylbiaryl(Drug Pharmacophore)Hydrolysis->FinalBiarylFinalAmino4-Amino-2-methylphenolDerivativeHydrolysis->FinalAmino

Figure 1: Strategic workflow converting the bromophenol core into complex pharmacophores via the acetate intermediate.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To mask the phenol functionality, creating a lipophilic, non-acidic electrophile for cross-coupling.

  • Reagents:

    • 4-Bromo-2-methylphenol (1.0 equiv)[2]

    • Acetic Anhydride (1.2 equiv)

    • Pyridine (1.5 equiv) or Triethylamine (1.5 equiv) + DMAP (0.05 equiv)

    • Dichloromethane (DCM) [0.5 M concentration]

  • Procedure:

    • Charge a round-bottom flask with 4-bromo-2-methylphenol and DCM. Cool to 0°C.

    • Add Pyridine (or Et₃N/DMAP) followed by dropwise addition of Acetic Anhydride.

    • Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear.

    • Workup: Quench with 1M HCl (to remove pyridine). Wash organic layer with sat.[3] NaHCO₃ (to remove excess acetic acid) and Brine.

    • Dry over MgSO₄, filter, and concentrate.[4]

    • Purification: Usually obtained as a pure oil/solid. If necessary, flash chromatography (Hexane/EtOAc).

  • Yield: Typically >95%.

Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: To synthesize a 4-hydroxy-3-methylbiaryl scaffold. Note: Standard aqueous basic conditions often hydrolyze the acetate in situ. This protocol is designed to yield the free phenol directly in one pot.

  • Reaction Setup:

    • Substrate: this compound (1.0 equiv).[3][5]

    • Partner: Aryl Boronic Acid (1.2 equiv).

    • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%).

    • Base: K₂CO₃ (3.0 equiv) or Na₂CO₃.

    • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Step-by-Step:

    • Degas solvents with Nitrogen/Argon for 15 minutes.

    • In a reaction vial, combine substrate, boronic acid, base, and catalyst.[5]

    • Add the degassed solvent mixture.

    • Heat to 80–90°C for 4–12 hours.

    • Checkpoint: Monitor LC-MS. You will likely see the deprotected biaryl phenol (M+H of biaryl phenol) due to the base hydrolysis of the acetate.

  • Workup:

    • Cool to RT. Acidify carefully with 1M HCl to pH ~3 (to ensure phenol is protonated).

    • Extract with Ethyl Acetate (x3).

    • Wash with Brine, dry (Na₂SO₄), and concentrate.[3]

  • Purification: Silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).

Modification for Retaining the Acetate: If retention of the acetate is required (e.g., to avoid solubility issues of the free phenol), use anhydrous conditions :

  • Base: K₃PO₄ (anhydrous).

  • Solvent: Toluene or DMF (Dry).

  • Temp: 80–100°C.

Protocol C: Buchwald-Hartwig Amination

Objective: To introduce an amino group at the C4 position.

  • Reagents:

    • This compound (1.0 equiv).[3][5]

    • Amine (1.2 equiv).

    • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or BrettPhos (4 mol%).

    • Base: Cs₂CO₃ (2.0 equiv) – Note: Cs₂CO₃ is milder than NaOtBu and may preserve the ester if reaction time is short, but hydrolysis is still a risk.

    • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Procedure:

    • Combine Pd source, Ligand, Base, and Substrate in a sealed tube inside a glovebox or under strict Argon flow.

    • Add Anhydrous Solvent.

    • Heat to 100°C for 12–18 hours.

  • Note: If the acetate cleaves, the resulting aminophenol is prone to oxidation. Perform workup strictly under inert atmosphere or proceed immediately to the next step (e.g., re-protection or alkylation).

Case Study: Synthesis of a Biaryl Ether Pharmacophore

Context: Many kinase inhibitors require a specific "3-methyl-4-phenoxyphenyl" motif. This building block allows for the construction of the biaryl core before the ether linkage.

StepTransformationConditionsOutcome
1 Protection Ac₂O, PyridineConverts 4-bromo-2-methylphenol to Acetate . Prevents phenol interference.
2 Coupling Ar-B(OH)₂, Pd(dppf), aq. K₂CO₃One-pot Coupling & Deprotection. The acetate is cleaved by the carbonate base, yielding the 4-aryl-2-methylphenol .
3 Etherification R-X, K₂CO₃, DMFThe revealed phenol is alkylated with an alkyl halide (R-X) to form the final Biaryl Ether .

Why this route? Directly coupling the free phenol (without acetate protection) in Step 2 can lead to catalyst poisoning via the formation of Pd-phenoxide species, reducing turnover numbers (TON). The acetate ensures the bromide is the only active site for oxidative addition.

References

  • Synthesis and Properties of 4-Bromo-2-methylphenol derivatives

    • PubChem Compound Summary for CID 222277 (Acetamide derivative) & CID 1261840 (Acetate derivative). National Center for Biotechnology Information. Link

  • Suzuki-Miyaura Coupling Mechanism & Protocols

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Buchwald-Hartwig Amination User Guide

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564-12649. Link

  • Phenolic Protection Strategies in Synthesis

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Acetate stability).

  • Biaryl Ether Synthesis via Boronic Acids (Evans-Chan-Lam vs Suzuki)

    • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011(06), 829-856. (Contextualizing the alternative routes).

Application Note: Chemoselective Cross-Coupling of 4-Bromo-2-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-methylphenyl acetate (CAS: 52727-92-1) serves as a robust, bifunctional scaffold in medicinal chemistry. It functions primarily as a latent 4-hydroxy-3-methylphenyl synthon . The molecule features two distinct electrophilic sites: a highly reactive aryl bromide (C–Br) and a less reactive aryl acetate (C–O).

This guide details protocols for chemoselective functionalization . By exploiting the significant rate difference in oxidative addition between Pd(0) into C–Br bonds versus C–O bonds, researchers can selectively couple the C4-position via Suzuki-Miyaura or Buchwald-Hartwig reactions while preserving the acetate protecting group. This orthogonal reactivity is critical for synthesizing biaryl phenols found in kinase inhibitors and agrochemicals without requiring intermediate protection steps.

Chemical Profile & Reactivity Logic

The Bifunctional Scaffold

The molecule presents a "Reactivity Hierarchy" that allows for sequential functionalization.

FeaturePositionReactivityActivation Mode
Bromide C4 (Para)High Pd(0) Oxidative Addition (Fast)
Acetate C1Low/Latent Stable to Pd(0); Activated by Ni(0) or Hydrolysis
Methyl C2 (Ortho)Steric Protects Acetate from nucleophilic attack; Meta to Br (minimal steric impact on coupling)
Mechanistic Strategy (Chemoselectivity)

The success of using this scaffold relies on kinetic control.

  • Reaction A (Desired):

    
    . Palladium catalysts (e.g., Pd(PPh
    
    
    
    )
    
    
    , Pd(dppf)Cl
    
    
    ) insert into the C–Br bond at rapid rates.
  • Reaction B (Avoided): Cleavage of the acetate. This can occur via two failure modes:

    • Chemical Hydrolysis: Use of strong hydroxide bases (NaOH) or nucleophilic solvents (MeOH) leads to premature phenol formation.

    • Metal Insertion: Nickel catalysts can activate the C–O bond. Strictly avoid Ni contamination if C–Br selectivity is desired.

Pathway Visualization

ReactivityMap Start 4-Bromo-2-methylphenyl acetate Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki R-B(OH)2, Pd(0) Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald HNR2, Pd(0) Hydrolysis Premature Hydrolysis Start->Hydrolysis NaOH or MeOH Biaryl Biaryl Acetate (Protected) Suzuki->Biaryl Chemoselective Phenol Biaryl Phenol (Target Scaffold) Biaryl->Phenol LiOH/THF Deprotection Aniline N-Aryl Acetate Buchwald->Aniline DeadEnd Bromophenol (Catalyst Poison) Hydrolysis->DeadEnd

Figure 1: Chemoselectivity map demonstrating the orthogonal pathways. The green path represents the primary utility (Suzuki coupling followed by deprotection).

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C4 position while retaining the C1 acetate.

Critical Parameters
  • Catalyst: Pd(dppf)Cl

    
    ·DCM is preferred for its stability and high turnover on aryl bromides.
    
  • Base: Use Anhydrous K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    .
    • Why? Strong bases like NaOH or KOH will hydrolyze the acetate ester before the coupling is complete. Carbonates/phosphates are mild enough to promote transmetallation without cleaving the ester.

  • Solvent: 1,4-Dioxane or Toluene.

    • Avoid: Alcohols (MeOH, EtOH) to prevent transesterification.

Step-by-Step Methodology

Scale: 1.0 mmol (229 mg of substrate)

  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Charging: Add the following under air (if reagents are stable):

    • This compound: 229 mg (1.0 mmol)

    • Aryl Boronic Acid: 1.2 – 1.5 equiv.

    • K

      
      PO
      
      
      
      (anhydrous): 424 mg (2.0 mmol)
    • Pd(dppf)Cl

      
      ·DCM: 41 mg (5 mol%)
      
  • Inertion: Cap the vessel. Evacuate and backfill with Argon (x3).

  • Solvation: Inject anhydrous 1,4-Dioxane (5 mL) through the septum.

    • Note: If solubility is poor, add water (0.5 mL) only if strictly degassed, but anhydrous conditions are safer for the ester.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Endpoint: Disappearance of the bromide starting material.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite (elute with EtOAc).

    • Concentrate filtrate.[1]

    • Crucial: Do not perform an acidic wash if the product is acid-sensitive, but generally, a mild wash is fine.

  • Purification: Flash column chromatography (Silica gel).

Data: Solvent & Base Effects
EntryBaseSolventTemp (°C)Yield (Biaryl Acetate)Acetate Cleavage?
1K

CO

Dioxane/H

O
8088%< 5%
2K

PO

Dioxane 80 94% No
3NaOHTHF/H

O
6012%Yes (Major)
4Et

N
Toluene10045%No (Low conversion)

Protocol B: Buchwald-Hartwig Amination

Objective: Install an amine at C4. Challenge: Nucleophilic amines can attack the ester (aminolysis).

Optimization Strategy
  • Ligand: Use bulky phosphines like Xantphos or BINAP . These accelerate the reductive elimination of the C-N bond, outcompeting the side reaction of the amine attacking the ester.

  • Base: Cs

    
    CO
    
    
    
    is the gold standard here. Avoid NaO^t^Bu (strong nucleophile/base) which often causes ester cleavage or migration.
Step-by-Step Methodology
  • Charging: In a glovebox or under Argon flow, combine:

    • This compound (1.0 equiv)[2]

    • Amine (1.2 equiv)

    • Pd

      
      (dba)
      
      
      
      (2 mol%)
    • Xantphos (4 mol%)

    • Cs

      
      CO
      
      
      
      (2.0 equiv)
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat at 100°C for 12–16 hours.

  • Workup: Filter through Celite, concentrate, and purify via chromatography.

Post-Coupling Transformation: Unmasking the Phenol

Once the cross-coupling is complete, the acetate can be removed to reveal the biaryl phenol (the active pharmacophore).

  • Reagent: LiOH (2 equiv) in THF/H

    
    O (3:1).
    
  • Conditions: Room temperature, 1 hour.

  • Yield: Typically quantitative (>98%).

  • Advantage: This two-step sequence (Coupling

    
     Hydrolysis) is often higher yielding than coupling the unprotected 4-bromo-2-methylphenol directly, as free phenols can poison Pd catalysts or require excess base.
    

Troubleshooting & FAQ

Q: Can I use the unprotected phenol (4-bromo-2-methylphenol) directly?

  • A: Yes, but it requires 2+ equivalents of base to generate the phenoxide in situ. Phenoxides are electron-rich and can oxidize the Pd ligand or form stable Pd-phenoxide complexes that slow turnover. The acetate method is generally cleaner for complex substrates.

Q: I see a byproduct with M-42 mass. What is it?

  • A: This is likely the deacetylated product (loss of Acetyl group,

    
    ). It indicates your base was too strong or the reaction ran too long in the presence of water. Switch to anhydrous K
    
    
    
    PO
    
    
    .

Q: Can I couple the Acetate side (C1) instead of the Bromide?

  • A: Yes, but this requires Nickel catalysis (e.g., Ni(COD)

    
     / PCy
    
    
    
    ). Under standard Palladium conditions described here, the acetate is inert.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link

  • Garg, N. K., et al. "Nickel-Catalyzed Cross-Couplings of Phenolic Derivatives." Accounts of Chemical Research, 2015 , 48(11), 2840–2852. (For context on C-O activation). Link

  • PubChem Compound Summary. "Methyl 2-(4-bromophenyl)acetate" (Structural analog and property reference). Link

  • Organic Syntheses. "Buchwald-Hartwig Amination: General Procedures." Organic Syntheses, Coll. Vol. 10, p.423 (2004 ). Link

Sources

Technical Application Note: Strategic Utilization of 4-Bromo-2-methylphenyl Acetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

In modern medicinal chemistry, 4-Bromo-2-methylphenyl acetate serves as a high-value "divergent intermediate." Unlike simple aryl halides, this molecule possesses a latent functionality (the acetate group) that allows researchers to toggle between two distinct synthetic pathways: retention (acting as a protected phenol for cross-coupling) or rearrangement (acting as a precursor for ortho-hydroxy acetophenones).

This guide details the protocols for leveraging this molecule to synthesize chalcones, benzofurans, and biaryl scaffolds , which are critical pharmacophores in oncology (e.g., K562 leukemia inhibition) and antimicrobial research.

Key Chemical Profile
PropertySpecification
CAS Number 52727-92-1
IUPAC Name This compound
Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
Key Reactive Sites C-Br (Pd-catalyzed coupling), Ester (Fries rearrangement, Hydrolysis)

Pathway A: The "Masking" Strategy (Pd-Catalyzed Cross-Coupling)

Objective: Synthesize biaryl phenols without catalyst poisoning. Rationale: Free phenols often deactivate Palladium catalysts or undergo unwanted O-arylation. The acetate group in this compound acts as an in situ protecting group that is stable under Suzuki conditions but easily removed later.

Experimental Protocol: Suzuki-Miyaura Coupling

Target: 4'-Fluoro-3-methyl-[1,1'-biphenyl]-4-yl acetate

Materials
  • Substrate: this compound (1.0 equiv)

  • Partner: 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology
  • Inertion: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon pressure.

  • Reaction: Seal the vial and heat to 80°C for 12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The acetate group should remain intact (Rf ~0.5). If hydrolysis is observed, lower temperature to 60°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Self-Validating Check:

  • ¹H NMR Diagnostic: Look for the retention of the acetate singlet (~2.3 ppm). If this peak is missing, premature hydrolysis occurred.

Pathway B: The "Scaffold" Strategy (Fries Rearrangement)

Objective: Synthesize 1-(5-bromo-2-hydroxy-3-methylphenyl)ethan-1-one . Rationale: This reaction migrates the acetyl group to the ortho position (C6), creating a 1,3-functionalized scaffold essential for closing heterocycle rings (e.g., flavones, benzofurans).

Experimental Protocol: Lewis-Acid Mediated Rearrangement
Materials
  • Substrate: this compound (10 mmol)

  • Lewis Acid: Aluminum Chloride (AlCl₃) (12 mmol, 1.2 equiv)

  • Solvent: Chlorobenzene (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried flask, dissolve the substrate in chlorobenzene.

  • Addition: Add AlCl₃ portion-wise at 0°C. (Caution: Exothermic).

  • Rearrangement: Heat the mixture to 120°C for 2 hours.

    • Mechanistic Note: The para position is blocked by Bromine.[2] The methyl group at C2 sterically disfavors C3. Migration is regioselective for C6 .

  • Quench: Cool to 0°C and slowly pour into ice-cold dilute HCl (1M) to break the Aluminum complex.

  • Isolation: Extract with DCM. The product (ortho-hydroxy ketone) is often steam volatile; avoid high-vacuum drying for extended periods.

Data Summary: Regioselectivity

Position Steric/Electronic Status Outcome
Para (C4) Blocked (Br) No Reaction
Ortho (C2) Blocked (Methyl) No Reaction

| Ortho (C6) | Open | Major Product (>90%) |

Pathway C: Synthesis of Bioactive Heterocycles (Chalcones & Benzofurans)

Objective: Convert the Fries rearrangement product into a bioactive chalcone. Application: Chalcones derived from brominated phenols exhibit potent cytotoxicity against leukemia cell lines (e.g., K562).

Protocol: Claisen-Schmidt Condensation[7]
  • Reactants: 1-(5-bromo-2-hydroxy-3-methylphenyl)ethan-1-one + Benzaldehyde derivative (1.0 equiv).

  • Conditions: Ethanol, 40% KOH (aq), RT, 24h.

  • Result: Formation of the

    
    -unsaturated ketone (Chalcone).[3]
    
  • Cyclization (Optional): Treat chalcone with DMSO/I₂ to form the Benzofuran core.

Visualizing the Divergent Workflows

The following diagram illustrates the decision matrix for using this compound in drug synthesis.

G Start 4-Bromo-2-methylphenyl Acetate (CAS 52727-92-1) Decision Strategic Choice Start->Decision PathA Path A: Retention (Masked Phenol) Decision->PathA Protect OH PathB Path B: Rearrangement (Scaffold Morphing) Decision->PathB Build Ring Suzuki Suzuki Coupling (Pd-Catalysis) PathA->Suzuki Fries Fries Rearrangement (AlCl3, 120°C) PathB->Fries Biaryl Biaryl Acetate (Protected) Suzuki->Biaryl OrthoKetone o-Hydroxy Acetophenone (1,2,4,6-Substituted) Fries->OrthoKetone Hydrolysis Hydrolysis (LiOH) Biaryl->Hydrolysis Condensation Claisen-Schmidt (Aldehyde, KOH) OrthoKetone->Condensation FinalA Functionalized Biaryl Phenol (Kinase Inhibitor Core) Hydrolysis->FinalA FinalB Brominated Chalcone (Anticancer Agent) Condensation->FinalB

Figure 1: Divergent synthetic pathways starting from this compound.

References

  • BLD Pharm. (2025). This compound Product Specifications and CAS 52727-92-1 Verification. Retrieved from

  • Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants , 11(5), 786. Retrieved from

  • Martin, R. (2011). Aromatic Hydroxyketones: Preparation via Fries Rearrangement. Organic Reactions . Retrieved from

  • BenchChem. (2025).[3] Protocols for Palladium-Catalyzed Cross-Coupling of Aryl Bromides. Retrieved from

  • PubChem. (2025).[4] Compound Summary: this compound. Retrieved from

Sources

Strategic Utilization of 4-Bromo-2-methylphenyl Acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Advanced Application Note & Protocol Guide Subject: 4-Bromo-2-methylphenyl acetate (CAS: 52727-92-1) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary: The "Masked" Scaffold Strategy

In modern medicinal chemistry, This compound serves as a high-value bifunctional electrophile .[1] Unlike its parent phenol, the acetate derivative offers distinct chemoselective advantages.[1] It functions primarily as a protected phenolic building block that tolerates palladium-catalyzed cross-coupling conditions (preventing catalyst poisoning by free hydroxyls) and serves as the obligate precursor for Fries Rearrangement reactions.[1]

This guide details the strategic application of this compound in synthesizing 2-hydroxyacetophenone derivatives —privileged structures in the development of chalcones, flavonoids, and kinase inhibitors.[1]

Key Chemical Attributes
PropertySpecificationStrategic Value
CAS Number 52727-92-1Unique identifier for procurement.
Molecular Weight 229.07 g/mol Low MW fragment ideal for Fragment-Based Drug Discovery (FBDD).[1]
Moiety A (C-4) Aryl BromideSite for Suzuki, Buchwald, or Heck couplings.[1]
Moiety B (C-1) Acetate EsterMasking group for phenol; Precursor for ortho-acylation.[1]
Moiety C (C-2) Methyl GroupProvides steric bulk; restricts rotation in biaryl systems (atropisomerism potential).[1]

Strategic Application Workflows

Application A: The Fries Rearrangement (Synthesis of Hydroxy-Acetophenones)

The most potent application of this compound is its conversion into 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone .[1] This reaction migrates the acetyl group from the oxygen to the ortho-carbon, generating a 2-hydroxyacetophenone scaffold.

  • Medicinal Relevance: This scaffold is the starting point for Chalcones (anti-inflammatory), Flavones (antioxidant), and Coumarins .[1]

  • Mechanism: Lewis Acid-catalyzed intramolecular rearrangement.[1]

Application B: Chemoselective Cross-Coupling

Free phenols often poison Pd(0) catalysts or require high loadings.[1] The acetate group electronically deactivates the ring slightly but protects the oxygen, allowing for efficient Suzuki-Miyaura coupling at the C-4 bromine before hydrolysis.[1]

Visual Workflow: Strategic Divergence

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

G Start 4-Bromo-2-methylphenol (Precursor) Acetate This compound (CAS: 52727-92-1) Start->Acetate Ac2O, Pyridine (Acetylation) Complex AlCl3 Complex (Intermediate) Acetate->Complex AlCl3, 120°C (Fries Rearrangement) Biaryl 4-Aryl-2-methylphenyl acetate (Biaryl Intermediate) Acetate->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki Coupling) ProductA 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone (Privileged Scaffold) Complex->ProductA Hydrolysis FinalB 4-Aryl-2-methylphenol (De-protected Biaryl) Biaryl->FinalB K2CO3, MeOH (Saponification)

Caption: Divergent synthesis pathways: Fries Rearrangement (Top) yields ketone scaffolds; Cross-Coupling (Bottom) yields biaryls.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Use this protocol if the acetate is not purchased commercially or needs to be prepared fresh to ensure purity.[1]

Reagents:

  • 4-Bromo-2-methylphenol (1.0 equiv)[1]

  • Acetic Anhydride (1.2 equiv)[1][2]

  • Pyridine (0.1 equiv - Catalyst)[1]

  • Dichloromethane (DCM) (Solvent)[3]

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask under N2 atmosphere, dissolve 4-Bromo-2-methylphenol (10 mmol) in DCM (20 mL).

  • Addition: Add Pyridine (1 mmol). Cool the solution to 0°C using an ice bath.

  • Acetylation: Dropwise add Acetic Anhydride (12 mmol) over 10 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

  • Self-Validating Checkpoint (TLC):

    • Mobile Phase: 10% Ethyl Acetate in Hexanes.[1]

    • Observation: The starting phenol spot (lower Rf, UV active) must disappear.[1] The product acetate appears at a higher Rf (~0.6-0.7).

  • Workup: Quench with saturated NaHCO3 (aq) to neutralize excess acid. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then Brine. Dry over Na2SO4.[1]

  • Isolation: Concentrate in vacuo. The product is typically a colorless oil or low-melting solid.[1]

Protocol 2: The Fries Rearrangement (Synthesis of the Hydroxy-Acetophenone)

This is the critical reaction for generating the flavonoid precursor.[1]

Reagents:

  • This compound (1.0 equiv)[4]

  • Aluminum Chloride (AlCl3) (1.5 equiv) - Handle with extreme care (hygroscopic). [1]

  • Chlorobenzene (Solvent) - High boiling point required.[1]

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure vial or round-bottom flask, dissolve this compound (5 mmol) in Chlorobenzene (10 mL).

  • Lewis Acid Addition: Add powdered AlCl3 (7.5 mmol) in portions at RT. Caution: Exothermic.[1]

  • Thermal Activation: Heat the mixture to 120°C - 140°C for 2-4 hours. The mixture will turn dark/viscous.[1]

  • Mechanism Check: The high temperature is required to drive the thermodynamic ortho-migration.[1]

  • Quench (Critical Step): Cool to RT. Pour the reaction mixture slowly onto Ice/HCl (crushed ice + 6M HCl). This breaks the Aluminum-phenoxide complex.

  • Self-Validating Checkpoint (Visual): A precipitate should form. The organic layer (Chlorobenzene) will separate.[1]

  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: Silica Gel Chromatography (Hexanes:EtOAc gradient).

    • Target: 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone.

    • Validation: IR Spectroscopy will show a shift from Ester C=O (~1760 cm⁻¹) to Ketone C=O (~1650 cm⁻¹, hydrogen-bonded).[1]

Protocol 3: Palladium-Catalyzed Suzuki Coupling (Protected Route)

Use this protocol to attach aryl groups at the 4-position without affecting the phenol/ester.

Reagents:

  • This compound (1.0 equiv)[1][4]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Pd(dppf)Cl2·DCM (0.03 equiv)

  • Potassium Phosphate (K3PO4) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Sparge the Dioxane/Water solvent mixture with Nitrogen for 15 minutes. Oxygen inhibits the catalyst.[1]

  • Assembly: Add Acetate (1.0 mmol), Boronic Acid (1.2 mmol), Base, and Catalyst to a reaction vial.

  • Reaction: Seal and heat to 80°C for 4-12 hours.

  • Self-Validating Checkpoint (LC-MS): Monitor for the mass of the Biaryl-Acetate [M+H]+. Ensure no hydrolysis of the acetate has occurred (Mass - 42).

    • Note: If hydrolysis occurs during coupling (due to base/heat), the product will be the Biaryl-Phenol.[1] This is often acceptable if deprotection is the next step anyway.[1]

  • Workup: Filter through Celite to remove Palladium black.[1] Dilute with EtOAc, wash with water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Fries Rearrangement Temperature too low or AlCl3 deactivated by moisture.[1]Increase temp to 140°C; Use fresh, anhydrous AlCl3.
Ester Hydrolysis during Coupling Base (K3PO4) is too strong or reaction too hot.[1]Switch to weaker base (NaHCO3) or anhydrous conditions (DMF/CsF).
Low Yield in Acetylation Wet solvent or old Acetic Anhydride.[1]Distill DCM; Ensure Ac2O is free of acetic acid.

References

  • Synthesis and Reactivity of Phenyl Acetates. BenchChem Protocols. Synthesis of 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone via Fries Rearrangement.

  • This compound Product Data. BLD Pharm. CAS 52727-92-1 Physicochemical Properties.[4][5]

  • Suzuki-Miyaura Coupling of Aryl Bromides. Organic Syntheses. General procedures for protected phenol couplings.

  • Fries Rearrangement Mechanisms. Journal of Organic Chemistry. Lewis-acid catalyzed migration of phenolic esters.[1] (General Reference for Protocol 2).

  • 4-Bromo-2-methylphenol Precursors. Sigma-Aldrich. Precursor data and safety handling for halogenated phenols.

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-2-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the chemoselective Suzuki-Miyaura cross-coupling of 4-Bromo-2-methylphenyl acetate .

The protocol addresses the specific challenge of this substrate: coupling at the C–Br bond while preserving the base-sensitive phenyl ester moiety.

Executive Summary

This compound presents a classic chemoselectivity challenge in palladium-catalyzed cross-coupling. The molecule contains two electrophilic sites: the aryl bromide (C–Br) and the phenyl ester (C–O) . Furthermore, the phenyl ester is a "masked phenol"; under the basic conditions required for Suzuki coupling, it is prone to saponification (hydrolysis), yielding 4-bromo-2-methylphenol, which can poison the catalyst or alter reactivity.

This guide provides two validated protocols:

  • Protocol A (Anhydrous): The "Gold Standard" for maximum ester retention.

  • Protocol B (Aqueous-Organic): A robust alternative for solubility-challenged boronic acids.

Substrate Analysis & Mechanistic Insight

Structural Profile
  • Electrophile (C4-Br): The primary reaction site. Being meta to the C2-methyl group, the bromine is sterically accessible for oxidative addition by Pd(0).

  • Labile Group (C1-OAc): Phenyl acetates are susceptible to base-mediated hydrolysis. However, the C2-methyl group provides a crucial advantage: it exerts ortho-steric hindrance around the ester carbonyl, slightly reducing the rate of hydrolysis compared to non-substituted phenyl acetates.

  • Competing Pathways:

    • Desired: Oxidative addition at C–Br

      
       Coupling.
      
    • Undesired 1: Base hydrolysis

      
       Phenol formation (stops reaction or requires excess base).
      
    • Undesired 2: Oxidative addition at C–O (Acyl cleavage). Note: This typically requires specialized Ni or Pd-NHC catalysts and is unlikely with standard phosphine ligands.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between coupling and hydrolysis.

ReactionPathways Start This compound OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Fast (k1) Hydrolysis Saponification (OH- / H2O) Start->Hydrolysis Slow (k2) (Base Dependent) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation (Base Required) OxAdd->TransMet Ar-B(OH)2 Product Coupled Biaryl Acetate (Target) TransMet->Product Reductive Elimination Phenol 4-Bromo-2-methylphenol (Dead End/Poison) Hydrolysis->Phenol

Figure 1: Kinetic competition between the desired Suzuki cycle (top) and ester hydrolysis (bottom).

Experimental Protocols

Protocol A: Anhydrous Conditions (Recommended)

Objective: Maximize yield by eliminating water to prevent saponification. Mechanism: Uses weak, anhydrous bases (Phosphate/Fluoride) to activate the boronic acid without generating free hydroxide ions.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%) [Robust, resistant to decomposition]

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground, anhydrous (3.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure
  • Preparation: Flame-dry a reaction vial/flask and cool under Argon/Nitrogen.

  • Charging: Add Substrate (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to substrate).

  • Degassing: Sparge with inert gas for 5–10 minutes (essential to protect Pd(0)).

  • Reaction: Seal the vessel and heat to 80 °C for 4–12 hours.

    • Note: Do not exceed 100 °C to avoid thermal cleavage of the ester.

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Rinse with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: Mild Aqueous Conditions

Objective: For use when boronic acids are insoluble in toluene. Mechanism: Uses a biphasic system with a weak base to minimize hydrolysis rates while solubilizing polar boronic acids.

Materials
  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step Procedure
  • Charging: Add Substrate, Boronic Acid, and Catalyst to the flask.[2]

  • Solvent Prep: Premix DME and Water (4:1). Degas this mixture separately before addition.

  • Initiation: Add the solvent mixture and the Base.[2]

  • Reaction: Heat to 60–70 °C .

    • Critical Control Point: Monitor by TLC every hour. If the phenol spot (lower Rf) appears, stop heating immediately.

  • Workup: Dilute with water, extract with EtOAc (x3). Wash organic layer with cold brine (to avoid post-reaction hydrolysis).

Optimization & Troubleshooting Data

The following table summarizes the impact of base and solvent selection on the stability of the acetate group during coupling.

Condition SetBaseSolventTemp (°C)Ester RetentionCoupling EfficiencyRecommendation
Anhydrous A K₃PO₄ (s)Toluene80High GoodPrimary Choice
Anhydrous B CsF (s)THF60HighModerateFor steric bulk
Aqueous A NaHCO₃ (aq)DME/H₂O70ModerateGoodFor polar acids
Aqueous B NaOH (aq)THF/H₂O60Low (Hydrolysis)PoorAVOID
Strong Base KOtBuToluene80Low (Transesterification)PoorAVOID

Decision Logic for Researchers

Use this flow to select the appropriate protocol for your specific coupling partner.

DecisionTree Start Start: Couple this compound Q1 Is the Boronic Acid soluble in Toluene/Dioxane? Start->Q1 Yes Yes Q1->Yes Non-polar No No Q1->No Polar/Zwitterionic ProtoA USE PROTOCOL A (Anhydrous K3PO4) Max Ester Stability Yes->ProtoA ProtoB USE PROTOCOL B (DME/H2O + NaHCO3) Monitor Hydrolysis No->ProtoB Q2 Is the product acid-sensitive?

Figure 2: Decision matrix for protocol selection based on boronic acid solubility.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Detailed discussion on base selection). Link

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • BenchChem. (2025).[2] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (Data on inorganic base performance). Link

  • Oh-e, T., Miyaura, N., & Suzuki, A. (1993). Palladium-catalyzed cross-coupling reaction of organoboron compounds with organic triflates.[1][3][4] The Journal of Organic Chemistry, 58(8), 2201–2208. (Establishes reactivity orders relevant to esters vs halides). Link

Sources

Application Note: 4-Bromo-2-methylphenyl Acetate in Advanced Materials Synthesis

[1][2][3]

Executive Summary

4-Bromo-2-methylphenyl acetate (CAS: 149806-06-4 / Derivative of 2362-12-1) serves as a critical "masked" intermediate in materials science.[1][2][3][4] While often overlooked in favor of its parent phenol, the acetate ester offers superior processability and chemoselectivity.[4][5] Its primary utility lies in its dual functionality: the bromine atom acts as a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the acetate group protects the phenolic oxygen, preventing catalyst poisoning and enabling orthogonal functionalization.[4]

This guide details the protocols for leveraging this molecule in the synthesis of OLED host materials , liquid crystal mesogens , and UV stabilizers .[4][5]

Strategic Role in Materials Science[5]

The "Protected Synthon" Advantage

In the synthesis of organic semiconductors, free phenolic protons (pKa ~10) are detrimental.[5] They can quench organometallic reagents (e.g., Grignards, Lithiates) and coordinate competitively with Pd/Pt catalysts.[4][5] this compound mitigates these issues:

  • Catalyst Compatibility: Allows high-yield cross-coupling at the aryl bromide site without phenol interference.[1][2][3][4][5]

  • Purification: The ester is lipophilic, facilitating silica gel chromatography compared to the polar, streak-prone phenol.[4][5]

  • Orthogonal Reactivity: The acetate can be retained through C-C bond formation and hydrolyzed only when the hydroxyl group is needed for polymerization or anchoring.[2][4][5]

Key Applications
  • OLED Host Materials: Synthesis of asymmetric biaryl scaffolds where the 2-methyl group provides steric bulk to prevent π-stacking aggregation (quenching).[1][2][3][4][5]

  • Liquid Crystals: Precursor to 4-cyano-2-methylphenol derivatives (via cyanation) used as polar heads in nematic liquid crystals.[1][2][3][4]

  • UV Stabilizers: Substrate for Fries rearrangement to generate o-hydroxyacetophenones, a core motif in polymer UV absorbers.[2][3][4][5]

Experimental Protocols

Protocol A: Synthesis of this compound (Scale-Up)

Objective: High-purity synthesis of the protected intermediate from 4-bromo-2-methylphenol.[1][2][3][4]

Materials:

  • 4-Bromo-2-methylphenol (1.0 equiv)[1][2][3][6][7]

  • Acetic anhydride (1.2 equiv)[5][7]

  • Pyridine (0.1 equiv, catalyst)[5]

  • Dichloromethane (DCM) (Solvent)[4][5]

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 4-bromo-2-methylphenol (50 g, 267 mmol) and DCM (250 mL). Equip with a reflux condenser and dropping funnel.[3][4][5]

  • Addition: Add pyridine (2.1 mL) and cool the solution to 0°C under N₂ atmosphere.

  • Acetylation: Dropwise add acetic anhydride (30 mL, 320 mmol) over 30 minutes. The reaction is exothermic; maintain internal temp <10°C.[4][5]

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2][3][5] The phenol spot (Rf ~0.[4][5]4) should disappear, replaced by the ester (Rf ~0.7).[4][5]

  • Workup: Quench with ice water (100 mL). Separate the organic layer and wash with 1M HCl (2x 100 mL) to remove pyridine, followed by sat.[5] NaHCO₃ (2x 100 mL) and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Vacuum distillation (b.p. ~132°C at 12 mmHg) yields a colorless oil.[2][3][4][5][8]

Yield: ~93-96% Purity: >99% (GC-MS)[1][2][3][4]

Protocol B: Suzuki-Miyaura Coupling (OLED Ligand Synthesis)

Objective: Coupling the acetate with an aryl boronic acid to create a biaryl core, retaining the acetate protection.[2][3]

Materials:

  • This compound (1.0 equiv)[1][2]

  • Phenylboronic acid (1.2 equiv)[5]

  • Pd(dppf)Cl₂[4][5]·DCM (3 mol%)[5]

  • K₃PO₄ (3.0 equiv)[5]

  • 1,4-Dioxane/Water (4:1 v/v)[1][2][3]

Procedure:

  • Degassing: Sparge the Dioxane/Water solvent mixture with Argon for 30 minutes.

  • Assembly: In a glovebox or under Argon counterflow, combine the acetate (10 mmol), phenylboronic acid (12 mmol), base, and catalyst in a pressure vial.

  • Reaction: Seal and heat to 90°C for 12 hours. The acetate group is generally stable under these mild basic conditions (K₃PO₄ is milder than hydroxides).[4][5]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water.[5]

  • Purification: Column chromatography (Hexane/EtOAc).

Note: If the acetate hydrolyzes partially, re-acetylation (Ac₂O/Pyridine) of the crude mixture before the column restores the single product.[4][5]

Protocol C: Fries Rearrangement (UV Stabilizer Synthesis)

Objective: Migration of the acetyl group to the ortho-position to form 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone.[1][2][3][4]

Mechanism: Lewis-acid catalyzed intramolecular rearrangement.[1][2][3][4][5] Materials:

  • This compound (Pure)[1][2][3][7]

  • Aluminum Chloride (AlCl₃) (1.2 equiv)[5]

  • Chlorobenzene (Solvent)[5]

Procedure:

  • Setup: Flame-dry a flask and purge with N₂. Add this compound (5 g).

  • Catalyst Addition: Add AlCl₃ powder in portions at RT. The mixture will turn yellow/orange.[5]

  • Heating: Heat to 120°C for 2 hours. Evolution of HCl gas will occur (trap required).[4][5]

  • Quench: Cool to 0°C and slowly add 2M HCl (exothermic) to break the Aluminum complex.

  • Extraction: Extract with DCM. Wash with brine.[2][3][5]

  • Result: The product is a hydroxy-ketone, capable of intramolecular H-bonding (UV absorption).[1][2][3][4][5]

Data & Specifications

Table 1: Physicochemical Properties
PropertyValueNote
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Boiling Point 132°C (12 mmHg)[1]
Density 1.455 g/mL@ 25°C
Solubility DCM, EtOAc, TolueneInsoluble in water
Stability Stable < 150°CAvoid strong bases (hydrolysis)
Table 2: Reactivity Comparison
Reaction TypeFree Phenol (4-Bromo-2-methylphenol)Acetate Protected (this compound)
Suzuki Coupling Poor. Catalyst poisoning; requires excess base.[1][2][3][4]Excellent. Clean conversion to biaryl.
Lithiation Fail. Proton quenching.Fail. Nucleophilic attack on ester.
Cyanation (Zn(CN)₂) Moderate. Side reactions.[2][4][5]High. Used in industrial synthesis of nitriles [2].[2][4][5]

Visualizing the Workflow

GStart4-Bromo-2-methylphenolAcetate4-Bromo-2-methylphenylAcetate(Protected Synthon)Start->AcetateAc2O, Pyridine(Protection)CouplingBiaryl Acetate(OLED Host Precursor)Acetate->CouplingPd(0), Ar-B(OH)2(Suzuki Coupling)RearrangeHydroxy-Acetophenone(UV Stabilizer)Acetate->RearrangeAlCl3, 120°C(Fries Rearrangement)PolymerPolyarylate/COFNetworkCoupling->Polymer1. Hydrolysis2. Polymerization

Caption: Divergent synthesis pathways utilizing this compound. The acetate node enables branching into electronic materials (OLEDs) or functional additives (UV stabilizers).[5]

References

  • Ashley, J. N., & MacDonald, M. G. (1959).[4][5] The Search for Chemotherapeutic Amidines. Part XII. Journal of the Chemical Society, 1668-1674.[3][5]

  • Bekkali, Y. et al. (2005).[4][5] Synthesis of (6-Cyano-4-iodopyridin-3-yl)carbamic acid tert-butyl ester. US Patent Application 2005/0176706 A1.[2][5][9]

  • BenchChem. (2024).[2][3][5] 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone Synthesis Protocols. [3][5]

  • University of Queensland. (2016). Experimental Investigations into the Benzyl-Claisen Rearrangement. UQ eSpace.[2][3][5]

Troubleshooting & Optimization

optimizing reaction yield for 4-Bromo-2-methylphenyl acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Yield & Purity Target Molecule: 4-Bromo-2-methylphenyl acetate (CAS: 52727-92-1) Reaction Class: Nucleophilic Acyl Substitution (Phenol Esterification)[1]

Introduction: The Chemist’s Perspective

You are likely synthesizing This compound as a metabolic probe, a fragment for cross-coupling (Suzuki/Buchwald), or a protected intermediate.[1]

While acetylation is considered "routine," the ortho-methyl group in your starting material (4-Bromo-2-methylphenol) introduces steric strain that can retard reaction rates compared to simple phenols.[1] Furthermore, electron-rich phenols are prone to oxidation, leading to colored impurities (quinones) that persist through purification.[1]

This guide moves beyond textbook recipes to provide a yield-optimized, industrial-grade protocol and a troubleshooting matrix for when things go wrong.

Module 1: The "Gold Standard" Protocol (High Purity)

This method utilizes 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acylation catalyst.[1] It is superior to standard pyridine/acetic anhydride methods because it suppresses side reactions by significantly lowering the required activation energy.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
4-Bromo-2-methylphenol 1.0SubstrateEnsure SM is not dark brown (oxidized).[1]
Acetic Anhydride (

)
1.2 - 1.5Acyl SourceExcess drives equilibrium; cheaper than AcCl.
Triethylamine (

)
1.5 - 2.0BaseScavenges acetic acid byproduct.
DMAP 0.05 (5 mol%)CatalystCritical for overcoming ortho-sterics.
DCM (Dichloromethane) SolventMedium0.2 M - 0.5 M concentration.
Step-by-Step Workflow
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-methylphenol (1.0 equiv) in dry DCM (0.5 M).

  • Base Addition: Add

    
      (1.5 equiv) and DMAP  (0.05 equiv). Stir for 5 minutes at 
    
    
    
    (ice bath).
    • Why? Pre-deprotonation helps, but primarily this protects the phenol from immediate oxidation.

  • Acylation: Dropwise add Acetic Anhydride (1.2 equiv) over 10 minutes.

    • Note: The reaction is exothermic. Control the rate to keep T <

      
       during addition.
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) .

    • Monitoring: Check TLC after 1 hour. The spot for the phenol (usually lower

      
      , UV active) should disappear.
      
  • Quench: Once complete, add water (equal volume to solvent) and stir vigorously for 15 minutes to hydrolyze excess anhydride.

  • Workup (The "3-Wash" System):

    • Wash 1: 1M HCl (removes residual amine/pyridine/DMAP).

    • Wash 2: Saturated

      
       (removes acetic acid and neutralizes pH).
      
    • Wash 3: Brine (removes water).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    

Module 2: Mechanism & Visualization

Understanding the catalytic cycle helps troubleshoot low yields. The DMAP acts as an acyl-transfer agent, forming a highly reactive N-acylpyridinium intermediate that is much more electrophilic than acetic anhydride itself.[1]

ReactionMechanism Ac2O Acetic Anhydride Inter N-Acetyl-DMAP (Active Species) Ac2O->Inter Acylation of Catalyst DMAP DMAP (Catalyst) DMAP->Inter TS Transition State Inter->TS + Phenol Phenol 4-Bromo-2-methylphenol Phenol->TS Product This compound TS->Product Nucleophilic Attack Byprod Acetate/DMAPH+ TS->Byprod Regeneration Byprod->DMAP Base Scavenging

Caption: The DMAP catalytic cycle. Note that DMAP is regenerated, allowing for low loading (5 mol%).

Module 3: Troubleshooting Center (FAQ)

Q1: My yield is low (<60%), and TLC shows unreacted starting material.

Diagnosis: The ortho-methyl group is providing enough steric hindrance to slow the attack on standard acetic anhydride, or water in the solvent is hydrolyzing the reagent. Solution:

  • Switch to Acetyl Chloride:

    
     is smaller and more reactive than 
    
    
    
    . Use 1.2 equiv
    
    
    with 1.5 equiv Pyridine in DCM.
  • Heat: Reflux the standard

    
     reaction in Toluene  (
    
    
    
    ) instead of DCM.
    • Warning: Do not exceed

      
       or use Lewis Acids (like 
      
      
      
      ), or you risk a Fries Rearrangement , where the acetyl group migrates to the ring (C-acylation).
Q2: The product is dark brown/reddish.

Diagnosis: Phenol oxidation. 4-Bromo-2-methylphenol can oxidize to quinones in air, which are highly colored.[1] Solution:

  • Pre-purify SM: Recrystallize the starting phenol from Hexanes/EtOAc before reaction if it is not white/off-white.

  • Add Reducing Agent: Add a pinch of Sodium Metabisulfite (

    
    )  during the aqueous workup to reduce colored quinones back to colorless phenols (which are then removed in the basic wash).
    
  • Purification: Pass the crude oil through a short plug of silica gel eluting with 5% EtOAc/Hexanes.

Q3: I need to scale this up (100g+). Chromatography is not an option.

Diagnosis: DCM is expensive and environmentally hazardous; column chromatography is slow at scale. Solution: Use the Iodine-Catalyzed Solvent-Free Protocol .[1]

  • Protocol: Mix Phenol (1 equiv) + Acetic Anhydride (1.5 equiv) + Iodine (

    
    , 5 mol%).
    
  • Conditions: Stir neat (no solvent) at RT.

  • Workup: Dissolve in

    
     or EtOAc, wash with 
    
    
    
    (to remove Iodine color), then
    
    
    .
  • Purification: Distillation under high vacuum or recrystallization (if solid).

Q4: Is the product a solid or oil?

Answer: this compound is typically a low-melting solid or viscous oil (approx MP


).[1]
  • If Oil: It may supercool. Scratch the flask or add a seed crystal.

  • If Solid: Recrystallize from cold Hexanes or Pentane .

Module 4: Decision Logic for Optimization

Use this flow to determine the best path for your specific constraints.

Troubleshooting Start Start: Optimization Check Scale Scale > 50g? Start->Scale Green Use Iodine/Solvent-Free Scale->Green Yes Standard Use DMAP/Et3N/DCM Scale->Standard No Yield Yield < 80%? Standard->Yield Steric Steric Issue Detected Yield->Steric Yes Purity Color/Purity Issues? Yield->Purity No Switch Switch to Acetyl Chloride Steric->Switch Oxidation Add Na2S2O5 Wash Check SM Purity Purity->Oxidation Yes

Caption: Logical workflow for selecting the correct protocol modification based on scale and observed yield.

References

  • Steglich Esterification & DMAP Catalysis

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition.

  • Iodine Catalyzed Acetylation (Green Chemistry)

    • Phukan, P. (2004). Iodine as an extremely powerful catalyst for the acetylation of alcohols under solvent-free conditions.[1] Tetrahedron Letters.[2]

  • General Phenol Acetylation Protocols

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. (Standard reference for acetylation workflows).

  • Fries Rearrangement (Side Reaction Warning)

    • Martin, R. (1992). The Fries Reaction.[3] Organic Preparations and Procedures International.

Sources

purification challenges of 4-Bromo-2-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Bromo-2-methylphenyl Acetate Purification

Executive Summary

This compound is a critical intermediate, often utilized as a protected form of 4-bromo-2-methylphenol (4-bromo-o-cresol) or as an electrophile in cross-coupling reactions.[1][2] While the synthesis via acetylation is straightforward, purification is frequently complicated by hydrolytic instability , co-elution of the starting phenol , and "oiling out" during crystallization .

This guide addresses these specific failure points using pKa-based separation logic and chemically inert purification environments.

Module 1: The "Sticky" Phenol Problem (Removing Starting Material)

The Issue: Users frequently report detecting 5–10% unreacted 4-bromo-2-methylphenol in the final product, even after chromatography. The starting phenol hydrogen-bonds strongly, often "tailing" into the ester fraction.

The Mechanism: The phenol has a pKa of ~10.2. The ester is neutral but susceptible to hydrolysis.[1] Standard bicarbonate washes (pH ~8.5) are often insufficient to fully deprotonate the sterically hindered phenol (ortho-methyl group), while strong caustic washes (pH 14) hydrolyze the product back to the starting material.

The Solution: The "Cold-Flash" Alkaline Wash We utilize the pKa difference (


 vs. 

) to separate them, but kinetics are key to preventing hydrolysis.

Protocol:

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Note: EtOAc is preferred as it suppresses ester hydrolysis via the common ion effect/equilibrium mass action.

  • Temperature Control: Cool the organic phase to 0–5°C (Ice bath).

  • The Wash:

    • Wash 2x with cold 0.5 M NaOH (or 1M

      
      ).
      
    • Critical: Keep contact time under 2 minutes per wash.[1] Shake vigorously and separate immediately.

  • Quench: Immediately wash with cold Brine followed by cold 0.1 M HCl (to neutralize residual base), then dry over

    
    .
    

WorkupLogic Start Crude Mixture (Ester + Phenol) Solvent Dissolve in cold EtOAc (0°C) Start->Solvent Wash Wash with cold 0.5M NaOH (Contact < 2 mins) Solvent->Wash Split Phase Separation Wash->Split AqLayer Aqueous Layer (Sodium Phenolate) Split->AqLayer Deprotonated Impurity OrgLayer Organic Layer (Purified Ester) Split->OrgLayer Product Neutralize Wash: Brine -> 0.1M HCl -> Dry OrgLayer->Neutralize

Figure 1: Kinetic separation workflow.[1] The rapid, cold alkaline wash removes the phenol as the phenolate salt before the ester bond can hydrolyze.

Module 2: Chromatographic Instability (Silica Hydrolysis)

The Issue: The compound decomposes on the column; TLC shows a pure spot for the ester before the column, but the collected fractions contain phenol.

The Mechanism: Standard silica gel is slightly acidic (pH 4–5) due to silanol groups (


). Aryl esters are acid-labile.[1] The combination of acidic silica and the heat generated during adsorption can catalyze the cleavage of the acetate group [1].

The Solution: Buffered Silica Chromatography You must neutralize the acidic sites on the silica gel.

Protocol:

  • Eluent Preparation: Prepare a Hexane/EtOAc mixture (typically 9:1 or 8:2 based on Rf).[1]

  • Buffering: Add 1% Triethylamine (Et3N) to the eluent system.

  • Pre-treatment: Flush the column with the buffered solvent before loading the sample. This converts acidic silanols to ammonium salts (

    
    ).
    
  • Loading: Load the sample. (Avoid dissolving the sample in pure DCM if possible; use the eluent mixture).

  • Run: Elute rapidly. Do not leave the compound on the column overnight.

Module 3: Distillation & Thermal Hazards

The Issue: The compound turns dark brown/black during vacuum distillation.

The Mechanism: While aryl acetates are generally stable, the ortho-methyl group and the bromine atom introduce steric strain and potential radical decomposition pathways at high temperatures (>150°C). If the crude contains residual acid (HBr or Acetic Acid) from synthesis, it catalyzes "tarring" [2].

Data Table: Estimated Boiling Points

Pressure (mmHg)Estimated Boiling Point (°C)Suitability
760 (Atm)> 245°C (Decomposes)UNSAFE
10 (Water Asp)~ 130–140°CRisky
0.1 (High Vac)~ 85–95°CRecommended

Protocol:

  • Use a Kugelrohr apparatus or short-path distillation to minimize thermal residence time.[1]

  • Ensure the bath temperature does not exceed 110°C.[1]

  • Pre-treatment: Stir the crude oil with solid

    
     for 30 mins and filter before distilling to remove trace acid catalysts.
    

Module 4: Crystallization (The "Oiling Out" Fix)

The Issue: The product forms a milky emulsion or an oil at the bottom of the flask instead of crystals.

The Mechanism: this compound has a low melting point (likely <50°C or semi-solid at RT) due to the disruption of crystal packing by the ortho-methyl group.[1] High solubility in organic solvents makes nucleation difficult [3].[1]

The Solution: Mixed-Solvent Precipitation

Protocol:

  • Dissolution: Dissolve crude oil in the minimum amount of warm Ethanol (EtOH) or Methanol (MeOH) (approx 40°C).

  • Anti-solvent: Add water dropwise until persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add 1-2 drops of EtOH to just clear the solution.[1]

  • Nucleation: Scratch the inner wall of the glass vessel with a glass rod.

  • Cooling: Cool slowly to Room Temperature, then to 4°C. Do not plunge directly into ice , as this forces oiling out.[1]

CrystallizationTree State Current State: Crude Oil/Solid Solvent Dissolve in warm EtOH State->Solvent AddWater Add Water until turbid Solvent->AddWater Check Did it Oil Out? AddWater->Check Yes YES: Re-heat to dissolve oil. Add seed crystal. Cool SLOWLY. Check->Yes Emulsion No NO: Crystals forming. Cool to 4°C. Check->No Precipitate

Figure 2: Decision tree for handling low-melting aryl esters during crystallization.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography if I don't have Triethylamine? A: It is risky.[1] If you must, use Neutral Alumina instead of silica. Alumina is less acidic and less likely to hydrolyze the ester. Alternatively, perform a very fast filtration through a short plug of silica rather than a full column.

Q: The product smells like vinegar after storage. Is it ruined? A: The vinegar smell indicates hydrolysis (release of acetic acid). The product is degrading.

  • Fix: Dissolve in Et2O, wash with sat.[1]

    
     to remove the acetic acid/phenol, dry, and re-concentrate. Store the purified material in a freezer (-20°C) over activated molecular sieves to prevent moisture ingress.
    

Q: Why is the yield lower than expected (e.g., <60%)? A: Check your aqueous layers from the workup. If the pH was too high (>12) or the wash too long, you likely hydrolyzed your product into the water layer as the phenolate. Acidify a sample of your aqueous waste; if a precipitate forms, that's your starting material.

References

  • Stability of Esters on Silica: Oka, N., et al. (2022).[1] Aryl Boronic Esters Are Stable on Silica Gel...[1][3][4][5] (Discusses general lability of aryl derivatives on acidic silica). [4]

  • Purification of Phenolic Esters: Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry. (General procedures for Acetylation of Phenols and purification via distillation/crystallization).

  • Crystallization Strategies: University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. (Guidance on solvent pairs for esters).

  • Phenol Removal: BenchChem Technical Support. Purification strategies to remove starting material impurities. (pKa based extraction logic).

Sources

Technical Support Hub: Stability Protocols for 4-Bromo-2-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter degradation issues with halogenated phenyl esters. 4-Bromo-2-methylphenyl acetate presents a specific stability profile governed by two competing structural features: the electron-withdrawing bromine atom (para-position), which increases the electrophilicity of the carbonyl carbon, and the electron-donating methyl group (ortho-position), which provides minor steric shielding.[1]

This guide moves beyond generic advice to provide a mechanistic understanding of why this molecule degrades and how to engineer a solvent environment that prevents it.

Module 1: The Hydrolysis Hazard (Mechanism)[1]

The primary failure mode for this compound in solution is nucleophilic acyl substitution (hydrolysis) . Understanding this mechanism is critical because it dictates every choice you make regarding solvents and pH.

The bromine atom at the C4 position withdraws electron density from the phenyl ring, destabilizing the ester bond and making the carbonyl carbon more susceptible to nucleophilic attack by water or hydroxide ions. While the C2-methyl group offers some steric protection, it is insufficient to prevent hydrolysis in the presence of moisture or elevated pH.

Visualization: Degradation Pathway

The following diagram illustrates the hydrolysis mechanism you must prevent.

HydrolysisMechanism cluster_conditions Catalysts Ester 4-Bromo-2-methylphenyl acetate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water H2O / OH- Water->Intermediate Phenol 4-Bromo-2-methylphenol (Degradant A) Intermediate->Phenol Collapse & Elimination Acid Acetic Acid (Degradant B) Intermediate->Acid Factors High pH (>7.5) Moisture Heat Factors->Intermediate

Figure 1: The BAc2 hydrolysis mechanism. The electron-deficient nature of the brominated ring accelerates the initial nucleophilic attack.

Module 2: Solvent Selection & Preparation

The choice of solvent is the single most significant variable in stability. Phenyl esters are prone to transesterification in alcohols and hydrolysis in wet aprotic solvents.

Comparative Solvent Matrix
Solvent SystemSuitabilityRisk FactorTechnical Recommendation
DMSO (Dimethyl sulfoxide) High HygroscopicityPreferred. Must be anhydrous (<50 ppm H₂O).[1] DMSO is extremely hygroscopic; "wet" DMSO will hydrolyze the ester rapidly due to high dielectric constant facilitating charge separation.
Acetonitrile (MeCN) High VolatilityExcellent alternative. Less hygroscopic than DMSO.[1] Ideal for HPLC stock solutions.
Methanol / Ethanol CRITICAL FAIL TransesterificationDO NOT USE. Alkoxide ions (formed even in trace amounts) will attack the carbonyl, swapping the phenol group for a methoxy/ethoxy group.
DMF (Dimethylformamide) Medium Hydrolysis (Amine)DMF can degrade over time to release dimethylamine, which is basic and will catalyze ester hydrolysis.[1] Use only fresh, high-grade DMF.
Protocol: Preparing Anhydrous Stock Solutions

To ensure stability for >3 months at -20°C, follow this rigorous drying protocol:

  • Select Solvent: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1]

  • Molecular Sieves: Add activated 3Å or 4Å molecular sieves (20% w/v) to the solvent bottle 24 hours prior to use.

    • Why? This scavenges residual atmospheric moisture that enters when the bottle is opened.

  • Dissolution: Weigh this compound into a dry, amber glass vial. Add the dried solvent.

  • Inert Gas: Purge the headspace with dry Nitrogen or Argon for 30 seconds before capping.

    • Why? Displaces oxygen (preventing oxidation of the methyl group) and atmospheric moisture.

Module 3: Troubleshooting Guide

This section addresses specific anomalies you may observe during HPLC or LC-MS analysis.

Diagnostic Decision Tree

Troubleshooting Start Observation: Loss of Purity CheckSolvent 1. Is the solvent an Alcohol? Start->CheckSolvent Transester Cause: Transesterification CheckSolvent->Transester Yes (MeOH/EtOH) CheckPeak 2. New Peak Appearance? CheckSolvent->CheckPeak No (DMSO/MeCN) PhenolPeak Is new peak more polar? CheckPeak->PhenolPeak Yes Hydrolysis Cause: Hydrolysis (Moisture/pH) PhenolPeak->Hydrolysis Yes (RT shift earlier) Unknown Cause: Photolysis/Oxidation PhenolPeak->Unknown No

Figure 2: Rapid diagnostic logic for identifying degradation sources.

Common Scenarios & Solutions

Q1: I see a new peak eluting before my main peak on Reverse Phase HPLC.

  • Diagnosis: This is likely 4-Bromo-2-methylphenol .[1][2][3] The hydrolysis product loses the acetyl group, exposing the hydroxyl group. This makes the molecule significantly more polar (able to H-bond with water), causing it to elute earlier on C18 columns.[1]

  • Corrective Action: Check the pH of your mobile phase. If pH > 7.5, the ester is hydrolyzing on-column or in the autosampler. Adjust mobile phase to pH 3.0–5.0 using Formic Acid or Acetate buffer.

Q2: My stock solution in DMSO turned yellow after a week.

  • Diagnosis: This suggests oxidation or photolysis . The "2-methyl" group is benzylic and can be susceptible to oxidation, and aryl bromides can be light-sensitive.[1]

  • Corrective Action: Ensure the vial is Amber glass. Store at -20°C or -80°C. Do not store at room temperature.

Q3: Can I use this compound in a cell culture assay (pH 7.4)?

  • Diagnosis: Yes, but with kinetic limitations. At pH 7.4, the half-life of the ester is finite.

  • Protocol:

    • Prepare the stock in anhydrous DMSO.

    • Perform the dilution into the culture media immediately before addition to cells.

    • Do not store the diluted media; the ester will hydrolyze significantly within 4–6 hours at 37°C.

Module 4: Frequently Asked Questions (FAQs)

Q: Why does the bromine atom make the ester unstable? A: The bromine atom is electron-withdrawing (via induction). It pulls electron density away from the phenyl ring, which in turn pulls density from the ester oxygen. This makes the carbonyl carbon more positive (electrophilic), lowering the activation energy required for a water molecule to attack it [1, 2].

Q: Can I freeze-thaw my stock solution? A: Limit freeze-thaw cycles to 3 times maximum . Each cycle introduces condensation (moisture) into the vial. Aliquot your stock into single-use vials (e.g., 20 µL) to avoid this.

Q: Is the "Ortho-Effect" of the methyl group protective? A: Only partially. While ortho-substituents (like the 2-methyl group) do provide steric hindrance that can slow down hydrolysis compared to an unsubstituted phenyl ester, the electronic destabilization from the para-bromo group often dominates.[1] Do not rely on the methyl group for stability [1].

References

  • Kirsch, J. F., & Jencks, W. P. (1964).[1] Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society.[4] Link(Establishes the correlation between electron-withdrawing substituents on phenyl rings and increased hydrolysis rates).[1]

  • Neuvonen, H. (1987).[1] Hydrolysis of phenyl acetates: Substituent effects and mechanism. Journal of the Chemical Society, Perkin Transactions 2.[4] Link(Detailed kinetic analysis of how ring substituents influence the BAc2 mechanism).

  • Sigma-Aldrich/Merck. (n.d.).[1] 4-Bromo-2-methylphenol Product Data. Sigma-Aldrich.[1][5] Link(Physical properties of the primary hydrolysis degradation product).

  • Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions. Link(Fundamental principles of ester instability in alcohol solvents).

Sources

workup procedures for reactions involving 4-Bromo-2-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 4-Bromo-2-methylphenyl acetate (CAS: 52727-92-1). This compound serves as a versatile electrophile in cross-coupling reactions and a protected precursor to substituted cresols.

The primary technical challenge with this substrate is the orthogonality of the acetate protecting group relative to the bromine handle. The ester is base-labile; therefore, workup procedures must be strictly categorized by whether the objective is to preserve the ester (e.g., after Suzuki coupling) or cleave it (e.g., deprotection).

Compound Profile & Physical Properties

ParameterData
Compound Name This compound
CAS Number 52727-92-1
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Physical State Solid (typically crystalline) or viscous oil (if impure)
Solubility Soluble in EtOAc, DCM, THF, Et₂O; Insoluble in water
Key Reactivity Aryl bromide (C-Br) for Pd-coupling; Phenolic acetate (Ar-OAc) sensitive to hydrolysis

Part 1: Critical Workup Protocols

Protocol A: Workup for Cross-Coupling Reactions (Preserving the Ester)

Context: You have performed a Suzuki-Miyaura or Buchwald-Hartwig coupling at the C-Br position and must isolate the biaryl acetate product without hydrolyzing the ester.

The Challenge: Most cross-couplings use aqueous bases (Na₂CO₃, K₂CO₃), which can partially hydrolyze the acetate to the phenol, creating a mixture that is difficult to purify.

Step-by-Step Procedure:

  • Quench: Cool reaction mixture to room temperature. Do not add strong aqueous base. Add Saturated Ammonium Chloride (sat.[1][2] NH₄Cl) .[1][2]

    • Why? NH₄Cl buffers the solution to ~pH 5-6, neutralizing residual reaction base and preventing ester hydrolysis [1].

  • Extraction: Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) . Avoid DCM if possible to prevent emulsions with Pd-catalyst residues.

  • Washing (The "Soft Wash" Technique):

    • Wash organic layer 2x with water.

    • Wash 1x with Brine (sat. NaCl) .[2]

    • Critical: Do not use NaHCO₃ or NaOH washes; these will degrade your product.

  • Scavenging Palladium (Optional but Recommended):

    • If the organic layer is dark/black, add Thiol-functionalized silica (SiliaMetS® Thiol) or activated charcoal and stir for 30 mins before filtering.

  • Drying & Concentration: Dry over anhydrous MgSO₄ (preferred over Na₂SO₄ for faster water removal). Filter and concentrate at <40°C to avoid thermal transesterification or degradation.

Protocol B: Workup for Hydrolysis/Deprotection

Context: You have reacted the compound to intentionally remove the acetate group and isolate the free phenol (4-bromo-2-methylphenol or a derivative).

The Challenge: Phenols are acidic (pKa ~10). In the basic reaction mixture, the product exists as the water-soluble phenolate salt. Standard organic extraction will leave the product in the water waste.

Step-by-Step Procedure:

  • Initial Phase Separation: If a water-immiscible solvent (e.g., Toluene) was used, separate the layers. Keep the aqueous layer (contains the product).

    • If the reaction was in miscible solvent (THF/MeOH): Evaporate the organic solvent first, then dilute the residue with water.

  • Acidification (The "Crash Out" Method):

    • Cool the aqueous solution to 0°C.

    • Slowly add 1M HCl or 2M H₂SO₄ while stirring until pH reaches ~2-3.

    • Observation: The solution should turn cloudy as the protonated phenol precipitates or oils out.

  • Extraction: Extract the acidified aqueous layer 3x with Dichloromethane (DCM) .

    • Why DCM? Phenols often have higher solubility in DCM than Et₂O, and DCM is heavier than water, facilitating separation [4].

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I lost my product during the Suzuki workup."

Q: I performed a Suzuki coupling using K₂CO₃. The TLC showed conversion, but after extracting with EtOAc and washing with 1M NaOH to remove boronic acid, my product yield is <10%. Where did it go?

A: You likely hydrolyzed your product and washed it away.

  • Diagnosis: The 1M NaOH wash hydrolyzed the acetate ester to a phenol. The phenol was then deprotonated by the NaOH to form a water-soluble phenolate, which went into your aqueous waste stream.

  • Fix: Check your aqueous waste. Acidify a small sample with HCl; if it turns cloudy, your product is there. Extract the aqueous waste with DCM after acidification to recover the phenol derivative. In the future, never wash aryl acetates with NaOH . Use water or mild brine only.

Issue 2: "The product is an inseparable mixture of ester and phenol."

Q: My NMR shows a 80:20 mix of the desired acetate and the hydrolyzed phenol. Column chromatography isn't separating them well.

A: This "partial hydrolysis" is common when reaction times are too long or bases are too strong.

  • Chemical Repair Strategy: Instead of trying to separate them, push the mixture to one side.

    • Option A (Recover Ester): Treat the crude mixture with Acetic Anhydride (Ac₂O) and Pyridine/DMAP to re-acetylate the phenol fraction back to the ester. Then purify.[3][4]

    • Option B (Full Deprotection): If the phenol is acceptable, treat the whole mixture with K₂CO₃/MeOH to fully hydrolyze it, then purify the phenol.

Issue 3: "My oil turned into a solid block in the rotavap."

Q: After working up the this compound, I concentrated it and it solidified unexpectedly. Is it pure?

A: This is often a good sign. This compound and its derivatives are often crystalline solids.

  • Verification: Check the melting point.[3][5][6] Impure oils often crystallize once solvent traces are removed.

  • Action: Recrystallize from a mixture of Hexanes/EtOAc (9:1) to obtain high-purity crystals.

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision logic for working up reactions involving this substrate.

WorkupLogic Start Reaction Complete Substrate: this compound CheckType Identify Reaction Type Start->CheckType Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald) CheckType->Coupling Preserve Ester Hydrolysis Ester Hydrolysis (Deprotection) CheckType->Hydrolysis Cleave Ester QuenchC Quench: Sat. NH4Cl (Buffer pH 5-6) Coupling->QuenchC QuenchH Quench: Water/Acid (Adjust to pH 12 first if not basic) Hydrolysis->QuenchH WashC Wash: Water/Brine ONLY NO NaOH/NaHCO3 QuenchC->WashC PhaseSep Phase Separation Keep AQUEOUS Layer QuenchH->PhaseSep Dry Dry (MgSO4) & Concentrate WashC->Dry Acidify Acidify Aqueous to pH 2 (Precipitate Phenol) PhaseSep->Acidify ExtractH Extract with DCM Acidify->ExtractH ExtractH->Dry

Figure 1: Decision tree for selecting the correct workup protocol based on the desired fate of the acetate group.

Part 4: Summary of Chemical Compatibilities

Reagent/ConditionCompatibility with this compoundNote
NaOH / KOH Incompatible Rapidly hydrolyzes ester to phenol [2].
K₂CO₃ / Cs₂CO₃ Conditional Safe in anhydrous solvents; risk of hydrolysis in water/alcohol mixes at high temp.
Dilute HCl Compatible Ester is generally stable to dilute acid during short workups.
Silica Gel Compatible Stable during chromatography (use Hex/EtOAc).[7]
Amine Bases (Et₃N) Compatible Generally safe; will not cleave ester under standard conditions.

References

  • University of Rochester. "Workup Procedures and Troubleshooting." Department of Chemistry.[Link]

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Conditions." [Link]

  • National Institutes of Health (NIH). "Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders." PMC.[Link]

  • MIT OpenCourseWare. "Reaction Work-Up I: Extracting, Washing and Drying." [Link]

Sources

Technical Support Center: Impurity Identification in 4-Bromo-2-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers observing anomalies in 4-Bromo-2-methylphenyl acetate (also known as 4-bromo-o-tolyl acetate).[1][2]

This compound is a standard intermediate, typically synthesized via the acetylation of 4-bromo-2-methylphenol.[1][2] Consequently, its impurity profile is predictable but can be deceptive during sensitive biological or catalytic screening. The most frequent issues stem from hydrolytic instability and regioisomeric contamination carried over from the starting material.

Module 1: Chromatographic Anomalies (HPLC & GC)

Q1: I observe a "fronting" shoulder on my main peak in Reverse-Phase HPLC. Is this a column failure?

Diagnosis: Unlikely.[2] This is widely characteristic of on-column hydrolysis .[1][2] Phenyl acetates are susceptible to hydrolysis in aqueous mobile phases, especially if the pH is not strictly controlled. The "shoulder" is often the parent phenol (4-Bromo-2-methylphenol) forming during the run.[1][2]

Troubleshooting Protocol:

  • Check Retention Times (

    
    ): 
    
    • Impurity (Phenol): Elutes earlier (more polar due to -OH group).[2]

    • Target (Ester): Elutes later (less polar).

  • Modify Mobile Phase:

    • Avoid high pH (>7.[2]0) which accelerates ester hydrolysis.[2]

    • Use an acidified mobile phase (0.1% Formic Acid or Trifluoroacetic acid) to stabilize the ester.

    • Critical Step: If the shoulder persists, inject a sample of pure 4-bromo-2-methylphenol.[1][2] If the shoulder

      
       matches the phenol 
      
      
      
      , your sample is degrading in the vial or on the column.
Q2: My GC-MS spectrum shows a "ghost peak" that matches the starting material, but NMR shows the sample is pure. Why?

Diagnosis: Thermal Degradation (Injector Port Pyrolysis). Phenyl esters can undergo thermal elimination (loss of ketene) or hydrolysis in the hot injector port of a Gas Chromatograph, leading to false positives for the phenol impurity.

Verification Steps:

  • Lower Inlet Temperature: Reduce the inlet temperature from 250°C to 200°C. If the "impurity" peak decreases significantly, it is a thermal artifact.

  • Check the Mass Spectrum: Look for the Bromine Isotope Pattern (approx 1:1 ratio of

    
     M and M+2) to confirm the core structure is intact.
    
    • Target Ion: Molecular ion of ester (

      
       ~228/230).
      
    • Artifact Ion: Molecular ion of phenol (

      
       ~186/188).
      
    • Fragment: Loss of ketene (

      
      ) is a standard fragmentation pathway for phenyl acetates [1].[2]
      

Module 2: Spectroscopic Identification (NMR)

Q3: How do I distinguish the product from the starting phenol using H NMR?

Diagnosis: The aromatic region is crowded. Focus on the Aliphatic Region (2.0 - 2.4 ppm) . Both the product and the impurity have an aromatic methyl group, but the product has an additional acetate methyl group.

Data Table: Diagnostic Chemical Shifts (CDCl


) 
MoietyTarget: this compoundImpurity: 4-Bromo-2-methylphenol
Acetate Methyl (-OCOCH

)
~2.30 - 2.35 ppm (s) Absent
Aromatic Methyl (Ar-CH

)
~2.15 - 2.25 ppm (s) ~2.20 - 2.25 ppm (s)
Phenolic Proton (-OH) Absent~4.5 - 5.5 ppm (broad s)

Quantification Logic: To calculate the molar % of unreacted phenol:

  • Integrate the Acetate Methyl singlet (set to 3H).

  • Integrate the Aromatic Methyl region (should be 3H total).

  • If the Aromatic Methyl integral is > 3H (relative to acetate), the excess belongs to the phenol impurity.

Q4: There is a faint "vinegar" smell when I open the vial. Is the sample compromised?

Diagnosis: Yes, this indicates Hydrolysis . The ester bond cleaves in the presence of atmospheric moisture, releasing Acetic Acid (the vinegar smell) and the parent phenol.

Reaction Pathway:


[2]

Remediation:

  • Dissolve the sample in Ethyl Acetate.

  • Wash with saturated NaHCO

    
     (removes acetic acid).[2]
    
  • Wash with 1M NaOH (removes the phenol impurity - Note: Do this quickly and cold to prevent further hydrolysis).[2]

  • Dry over MgSO

    
     and re-concentrate.
    

Module 3: Advanced Impurity Profiling

Q5: I see a minor impurity peak (<1%) with a similar mass spectrum but slightly different retention time. What is it?

Diagnosis: Regioisomer Contamination (6-Bromo-2-methylphenyl acetate).[1][2] If the starting material (4-bromo-2-methylphenol) was synthesized via bromination of o-cresol, trace amounts of the ortho-isomer (6-bromo) may be present.[1][2]

  • Mechanism: Bromination of o-cresol directs para (major) and ortho (minor).[2]

  • Detection: These isomers are difficult to separate by flash chromatography.[2] Capillary GC is the best method for resolution.

Visual Troubleshooting Workflows

Workflow 1: Impurity Identification Logic

ImpurityLogic Start Sample Anomaly Detected CheckType Select Analysis Method Start->CheckType HPLC HPLC (Reverse Phase) CheckType->HPLC GC GC-MS CheckType->GC NMR 1H NMR (CDCl3) CheckType->NMR Fronting Peak Fronting/Shoulder? HPLC->Fronting Hydrolysis Diagnosis: Hydrolysis (Check pH / Water content) Fronting->Hydrolysis Yes GhostPeak Ghost Peak at Phenol Retention Time? GC->GhostPeak Thermal Diagnosis: Thermal Degradation (Lower Inlet Temp) GhostPeak->Thermal Yes Integrals Check Methyl Integrals (2.0 - 2.4 ppm) NMR->Integrals Quant Calculate Molar % of Unreacted Phenol Integrals->Quant

Caption: Decision tree for isolating impurity sources based on analytical technique.

Workflow 2: Hydrolysis Degradation Pathway

Hydrolysis Ester 4-Bromo-2-methylphenyl acetate (Target) Transition Tetrahedral Intermediate Ester->Transition + H2O Water H2O (Moisture) Water->Transition Phenol 4-Bromo-2-methylphenol (Solid Impurity) Transition->Phenol Acid Acetic Acid (Vinegar Smell) Transition->Acid

Caption: Chemical degradation pathway responsible for the "vinegar" odor and solid precipitates.[1][2]

References

  • BenchChem. (2025).[2][3] Purity Analysis of Synthesized Phenyl Acetates: A GC-MS Comparative Guide. Retrieved from [2]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[2] (Standard reference for acetylation of phenols).

  • PubChem. (2025).[2][4] 4-Bromo-2-methylphenol (Compound Summary). National Center for Biotechnology Information.[2] Retrieved from [Link][2]

  • Stalicas, T. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science.

Sources

Technical Support Center: Ensuring the Stability of 4-Bromo-2-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 4-Bromo-2-methylphenyl acetate. This guide is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this critical reagent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent and diagnose the degradation of this compound during storage and handling. Our commitment is to provide you with the expertise and practical solutions necessary for the success of your experiments.

Understanding the Molecule: Why Stability Matters

This compound is a key building block in various synthetic pathways. Its ester functionality and substituted aromatic ring make it susceptible to several degradation pathways. The primary modes of degradation are hydrolysis, photodegradation, and oxidation. Understanding these pathways is the first step in preventing unwanted compound loss and the introduction of impurities that can compromise experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of degradation in my this compound sample?

A: Visual cues can be the first indicator. Look for a change in color from a white or off-white solid to a yellowish or brownish hue. A change in the physical state, such as clumping or the appearance of an oily substance, can also signify degradation. For a definitive assessment, analytical techniques like HPLC or GC-MS are recommended to detect the presence of degradation products.

Q2: What is the primary degradation product I should be looking for?

A: The most common degradation product is 4-Bromo-2-methylphenol, resulting from the hydrolysis of the ester linkage. This can be readily identified and quantified using chromatographic methods.

Q3: How does temperature affect the stability of this compound?

A: Elevated temperatures accelerate the rate of all degradation pathways, particularly hydrolysis. Therefore, it is crucial to store the compound in a cool environment.

Q4: Is this compound sensitive to light?

A: Yes, brominated aromatic compounds can be susceptible to photodegradation. Exposure to UV or even ambient light over extended periods can lead to the cleavage of the carbon-bromine bond, generating radical species and subsequent degradation products.

Q5: What type of container is best for storing this compound?

A: An inert, tightly sealed container is essential. Amber borosilicate glass vials with PTFE-lined caps are ideal as they protect from light and provide an inert surface. If plastic is necessary, high-density polyethylene (HDPE) or polypropylene (PP) are generally suitable, but glass is preferred for long-term storage.

Troubleshooting Guide: Diagnosing and Resolving Degradation Issues

This section provides a structured approach to identifying and mitigating the degradation of this compound.

Visualizing the Troubleshooting Process

Troubleshooting Workflow for this compound Degradation start Observe Signs of Degradation (e.g., color change, clumping) check_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Inert?) start->check_storage analytical_testing Perform Analytical Testing (HPLC or GC-MS) check_storage->analytical_testing hydrolysis_suspected Primary Degradation Product is 4-Bromo-2-methylphenol? analytical_testing->hydrolysis_suspected Analyze Chromatogram end_replace Compound is Significantly Degraded Procure a Fresh Batch analytical_testing->end_replace >20% Degradation photodegradation_suspected Other Unexpected Peaks Present? (Especially after light exposure) hydrolysis_suspected->photodegradation_suspected No remediate_hydrolysis Implement Hydrolysis Prevention: - Store in a desiccator - Use inert gas (Argon/Nitrogen) - Ensure container is tightly sealed hydrolysis_suspected->remediate_hydrolysis Yes remediate_photodegradation Implement Photodegradation Prevention: - Store in amber vials - Keep in a dark location (e.g., cabinet) photodegradation_suspected->remediate_photodegradation Yes remediate_oxidation Implement Oxidation Prevention: - Purge container with inert gas - Use fresh, high-purity material photodegradation_suspected->remediate_oxidation No end_stable Compound is Stable Continue with Experiment remediate_hydrolysis->end_stable remediate_photodegradation->end_stable remediate_oxidation->end_stable

Caption: A flowchart outlining the steps to troubleshoot the degradation of this compound.

Step-by-Step Troubleshooting
  • Initial Observation: You notice a change in the appearance of your this compound.

  • Review Storage Conditions:

    • Temperature: Has the compound been exposed to temperatures above the recommended 2-8°C?

    • Light: Has the container been left on a lab bench or exposed to direct sunlight?

    • Atmosphere: Was the container properly sealed? Was it stored under an inert atmosphere?

  • Analytical Confirmation:

    • Prepare a sample for HPLC or GC-MS analysis.

    • Compare the resulting chromatogram to a reference standard of pure this compound.

  • Identify the Degradation Pathway:

    • Hydrolysis: The major impurity peak corresponds to 4-Bromo-2-methylphenol.

    • Photodegradation: Multiple, often smaller, impurity peaks are present, and their intensity increases with light exposure.

    • Oxidation: A complex mixture of impurities may be observed.

  • Implement Corrective Actions:

    • Based on the identified pathway, implement the appropriate preventative measures outlined in the "Storage and Handling Protocols" section below.

  • Decision Point:

    • If degradation is minimal (<5%), the material may still be usable for non-critical applications, but re-purification is recommended.

    • If degradation is significant (>20%), it is advised to procure a fresh batch of the compound to ensure the integrity of your experimental results.[1]

In-Depth Technical Protocols

Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, adhere to the following protocols:

  • Temperature: Store at 2-8°C in a refrigerator. Avoid repeated freeze-thaw cycles.

  • Light: Always store in an amber glass vial or a container that is otherwise protected from light.[2][3][4][5][6]

  • Atmosphere: For long-term storage, purge the container with an inert gas such as argon or nitrogen before sealing. This displaces moisture and oxygen.

  • Container: Use a borosilicate glass vial with a PTFE-lined cap. If using a plastic container, ensure it is made of HDPE or polypropylene.[7][8][9][10]

  • Handling: When weighing or handling the compound, do so in a dry, controlled environment. Minimize the time the container is open to the atmosphere.

Protocol for Stability Assessment via Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a molecule under stress conditions.[1]

Objective: To intentionally degrade this compound under controlled conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or GC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed sample in a suitable solvent for analysis.

  • Photodegradation:

    • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[2][4][5][6]

    • A typical exposure is 1.2 million lux hours and 200 watt-hours/m².

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC or GC-MS method.

    • Compare the chromatograms to identify and quantify the degradation products.

Analytical Methodologies for Stability Monitoring

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is often effective. For a similar compound, 4-bromophenylacetic acid, a mobile phase of acetonitrile and water with phosphoric acid has been used.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential degradation products have significant absorbance (a wavelength scan is recommended, but 254 nm is a common starting point for aromatic compounds).

  • Column Temperature: 30°C.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A low- to mid-polarity column such as a DB-5ms or TR-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp at 15°C/min to 230°C.

    • Ramp at 10°C/min to 300°C, hold for 5 minutes.[12]

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Degradation Pathways Explained

A deeper understanding of the chemical transformations that this compound can undergo is crucial for effective prevention.

Visualizing the Degradation Pathways

Primary Degradation Pathways of this compound parent This compound hydrolysis_product 4-Bromo-2-methylphenol + Acetic Acid parent->hydrolysis_product Hydrolysis (H₂O, Acid/Base) photodegradation_product Debrominated Species & Other Radical Products parent->photodegradation_product Photodegradation (UV/Visible Light) oxidation_product Oxidized Aromatic Ring Products & Other Oxidized Species parent->oxidation_product Oxidation (O₂, Peroxides)

Sources

Technical Support Center: Process Scale-Up for 4-Bromo-2-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub. Ticket ID: SC-BR-CRESOL-001 Subject: Scale-Up Considerations for 4-Bromo-2-methylphenyl Acetate Synthesis Assigned Scientist: Senior Application Scientist, Process Development Group

Executive Summary & Molecule Profile

You are scaling up the O-acetylation of 4-Bromo-2-methylphenol (4-bromo-o-cresol) to produce This compound . Unlike bench-scale synthesis where yield is the only metric, scale-up requires rigorous control of thermodynamics, mixing dynamics, and waste streams.

  • Target CAS: 52727-92-1[1]

  • Reaction Type: Nucleophilic Acyl Substitution (Esterification)

  • Critical Hazard: Highly exothermic reaction; acetic anhydride hydrolysis.

The Reaction:



Troubleshooting Modules (Q&A Format)
Module A: Thermal Safety & Exotherm Control

User Question: “I’m moving from 50g to 1kg. When I added the acetic anhydride to the phenol/catalyst mixture, the temperature spiked 40°C in minutes. How do I control this at scale?”

Technical Diagnosis: At bench scale, surface-area-to-volume ratios allow passive air cooling to handle heat spikes. At 1kg+, you lose this advantage. The acetylation of phenols is significantly exothermic (


). Adding the anhydride all at once (batch mode) creates a thermal runaway risk.

The Solution: Semi-Batch Dosing Protocol

  • Reverse Addition: Do not add the catalyst to the full mixture.

  • Dosing Strategy:

    • Charge: Phenol (substrate) and Catalyst (e.g.,

      
       or Pyridine) into the reactor.
      
    • Dose: Add Acetic Anhydride (

      
      ) slowly via a dosing pump.
      
    • Control Loop: Link the dosing rate to the reactor temperature. If

      
      , the pump stops automatically.
      

Why this works: This limits the "accumulation" of unreacted reagents. The reaction rate becomes limited by the feed rate, ensuring the cooling jacket can handle the heat load.

Module B: Catalyst Selection & Purity

User Question: “My product is coming out dark brown/red instead of clear/pale yellow. The GC purity is 95%, but the color is unacceptable.”

Technical Diagnosis: The color is likely due to quinone formation . Unreacted 4-bromo-2-methylphenol is susceptible to oxidation by air, especially in basic media or if the reaction stalls. Dark color often indicates trace oxidation products (quino-methides or benzoquinones) which have high extinction coefficients (visible even at ppm levels).

The Solution: Acid Catalysis & Inerting

  • Switch Catalyst: If using Pyridine/TEA (Base), switch to Sulfuric Acid (

    
    )  or Methanesulfonic Acid (MSA) . Acid catalysis is often faster for sterically hindered phenols (the methyl group at position 2 adds slight hindrance) and protects the phenol from oxidative coupling common in basic conditions.
    
  • Inert Atmosphere: Strictly blanket the reactor with Nitrogen (

    
    ).
    
  • Reducing Wash: During workup, wash the organic phase with Sodium Metabisulfite (

    
    )  solution. This reduces colored quinones back to colorless hydroquinones or water-soluble adducts.
    

Comparison of Catalytic Systems:

FeatureAcid Catalysis (

/MSA)
Base Catalysis (Pyridine/TEA)
Rate Very FastModerate
Exotherm Sharp/IntenseBroader
Workup Phase separation (easy)Amine salt removal (difficult)
Color Profile Generally lighterProne to darkening
Rec. Preferred for Scale-up Avoid >1kg
Module C: Isolation & Physical Handling

User Question: “I expected a solid, but I got an oil that won't crystallize. Is my product impure?”

Technical Diagnosis: this compound has a low melting point (often reported near ambient or slightly above, depending on purity). Acetylation removes the hydrogen-bond donor (OH), significantly lowering the melting point compared to the starting phenol (


). Small amounts of impurities (acetic acid, unreacted phenol) will depress the melting point further, keeping it a supercooled liquid (oil).

The Solution: Distillation over Crystallization Do not rely on crystallization for the primary isolation at scale.

  • Primary Isolation: Vacuum Distillation.

    • The acetate ester is stable and distillable under high vacuum (<5 mmHg).

    • This separates non-volatile color bodies and polymeric tars.

  • Seed Crystallization (Optional): If a solid is strictly required, distill first, then dissolve in a minimum amount of cold hexanes/heptane and seed with a pure crystal at -10°C.

Validated Experimental Protocol (1.0 kg Scale)

Objective: Synthesis of this compound with >98% purity.

Reagents:

  • 4-Bromo-2-methylphenol: 1.0 kg (5.35 mol)

  • Acetic Anhydride (

    
    ): 0.65 kg (6.4 mol, 1.2 eq)
    
  • Sulfuric Acid (Cat.): 5.0 mL (Catalytic)

  • Solvent: Toluene (Optional, can run neat if heated >65°C, but Toluene recommended for heat transfer).

Workflow:

  • Setup: 5L Jacketed Reactor with overhead stirrer, reflux condenser,

    
     line, and dropping funnel/dosing pump.
    
  • Charging: Load 1.0 kg 4-Bromo-2-methylphenol and 2.0 L Toluene. Stir and heat to 40°C to ensure full dissolution.

  • Catalyst: Add 5.0 mL Conc.

    
    .
    
  • Reaction (Dosing): Add

    
     dropwise over 60–90 minutes.
    
    • Critical Control: Maintain internal temperature between 50–60°C using jacket cooling. Do not exceed 70°C.

  • Post-Reaction: Stir at 60°C for 1 hour. Check HPLC/TLC for consumption of phenol.

  • Quench: Cool to 20°C. Add 500 mL Water slowly (Exotherm: Hydrolysis of excess anhydride). Stir 30 mins.

  • Workup:

    • Separate phases.[2]

    • Wash Organic layer with 500 mL Sat.

      
        (removes AcOH).
      
    • Wash Organic layer with 500 mL 10%

      
        (removes color).
      
    • Wash Organic layer with Brine.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: High vacuum distillation (0.5–2 mmHg). Collect the main fraction.

Visual Workflows (Graphviz)
Figure 1: Process Control Logic

Caption: Logic flow for controlling the exothermic addition of acetic anhydride.

ReactionControl Start Start Dosing Ac2O TempCheck Check Internal Temp (Ti) Start->TempCheck Dose Pump On (Rate: 10 mL/min) TempCheck->Dose Ti < 55°C Stop STOP PUMP Full Cooling TempCheck->Stop Ti > 55°C Dose->TempCheck Loop Complete Addition Complete Hold 1 hr Dose->Complete Volume Reached Wait Wait for Ti < 50°C Stop->Wait Wait->TempCheck

Figure 2: Impurity & Color Troubleshooting

Caption: Decision tree for resolving color and purity issues during workup.

Troubleshooting Issue Product Issue? Color Dark/Red Color Issue->Color Yield Low Yield / Oil Issue->Yield Oxidation Cause: Phenol Oxidation Color->Oxidation Hydrolysis Cause: Ac2O Hydrolysis Yield->Hydrolysis Bisulfite Action: Wash with Na2S2O5 Oxidation->Bisulfite Excess Action: Increase Ac2O to 1.5 eq Hydrolysis->Excess

References & Authority
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for phenol acetylation using acetic anhydride/sulfuric acid).

  • Organic Syntheses. "p-Bromophenol". Org. Synth.1928 , 8,[3] 38. DOI: . (Foundational chemistry for brominated phenols).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7466, Acetic Anhydride". PubChem, [Link]. (Safety and reactivity data).

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Guideline for Acetic Anhydride". [Link]. (Handling protocols for large-scale anhydride use).

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience, 2007. (Mechanistic grounding for acid-catalyzed esterification).

Disclaimer: This guide is for professional research use. Always consult the specific Safety Data Sheet (SDS) for 4-Bromo-2-methylphenol and Acetic Anhydride before scale-up.

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions for 4-Bromo-2-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the cross-coupling of 4-Bromo-2-methylphenyl acetate .

The core challenge with this substrate is chemoselectivity: achieving rapid oxidative addition and reductive elimination at the C-Br bond while preserving the base-sensitive acetate protecting group at the para position. This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to ensure high turnover frequencies (TOF) without compromising your substrate.

Part 1: Diagnostic Logic for Catalyst & Base Selection

Before diving into the FAQs, consult the diagnostic logic tree below. The survival of the acetate group relies entirely on kinetic control —the palladium-catalyzed cycle must outpace the background rate of ester saponification.

CatalystLogic Start This compound Cross-Coupling Base Base Selection Start->Base StrongBase Strong Base (e.g., NaOtBu) pKa > 18 Base->StrongBase WeakBase Mild Base (e.g., K3PO4) pKa < 14 Base->WeakBase Outcome1 Ester Cleavage (Phenol Byproduct) StrongBase->Outcome1 Ligand Ligand Selection WeakBase->Ligand FirstGen 1st Gen (PPh3) Slow Reductive Elimination Ligand->FirstGen Dialkyl Dialkylbiaryl (XPhos/SPhos) Fast Catalytic Cycle Ligand->Dialkyl Outcome2 Stalled Reaction / De-esterification FirstGen->Outcome2 Outcome3 High Yield Intact Acetate Dialkyl->Outcome3

Caption: Diagnostic logic tree for optimizing base and ligand selection to prevent ester cleavage.

Part 2: Expert Troubleshooting & FAQs

Q1: Why am I observing significant ester cleavage (phenol byproduct) during the Buchwald-Hartwig amination of this compound? A1: The acetate protecting group is highly susceptible to nucleophilic acyl substitution (saponification). In standard Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu, pKa ~19) or LHMDS are commonly used to deprotonate the amine[1]. However, these strong alkoxide bases rapidly attack the carbonyl carbon of your ester. The Fix: Shift to a weaker, non-nucleophilic base such as cesium carbonate (Cs2CO3) or potassium phosphate tribasic (K3PO4). Because these bases are weaker, you must compensate by accelerating the catalytic cycle. Utilize a highly active, electron-rich dialkylbiarylphosphine ligand like XPhos or BrettPhos, which forces the cross-coupling to finish before the slower background hydrolysis can occur[1].

Q2: Which palladium pre-catalyst provides the best turnover frequency (TOF) for this specific aryl bromide? A2: For this compound, the bromide is para to the acetate and meta to the methyl group. While steric hindrance at the C-Br bond is minimal, the electronic environment is slightly deactivated. To maximize TOF and avoid catalyst resting states, use a pre-formed Pd(II) pre-catalyst that rapidly reduces to the active monoligated Pd(0)L species in situ[2]. Palladacycles (e.g., Buchwald precatalysts like XPhos Pd G3) are highly recommended. They activate under mild basic conditions without requiring excess free ligand, which can stall the cycle by forming unreactive PdL2 complexes[2].

Q3: In Suzuki-Miyaura couplings, my reaction stalls at 50% conversion. How do I optimize the system? A3: Stalling in Suzuki couplings with acetate-bearing aryl bromides often results from catalyst deactivation (e.g., palladium black precipitation) due to slow transmetalation. If you are using a basic ligand like PPh3, the oxidative addition is too slow to maintain the active Pd(0) pool. The Fix: Upgrade to SPhos. This ligand possesses a biphenyl backbone that stabilizes the Pd center via Pd-arene interactions, preventing precipitation[2]. Furthermore, conducting the reaction in a biphasic system (e.g., Toluene/H2O) with K3PO4 facilitates the transmetalation step while keeping the aqueous hydroxide concentration low enough to protect the acetate group[3].

Q4: Can I perform α-arylation of amides or enolates with this substrate? A4: Yes, but it requires strict temperature and base control. Palladium-catalyzed couplings tolerate base-sensitive groups like acyl and alkoxycarbonyls only if the base is carefully matched to the pKa of the nucleophile[4]. Use LiHMDS at low temperatures (-78°C to 0°C) for enolate formation, followed by transmetalation to the Pd center at ambient temperature to avoid thermal degradation of the ester.

Part 3: Quantitative Data & Parameter Selection

The following table summarizes the causal relationship between catalyst system choices and the preservation of the acetate group during the cross-coupling of this compound.

Catalyst SystemBaseSolventTemp (°C)Target Conversion (%)Ester Cleavage (%)Causality / Mechanism
Pd(PPh3)4 NaOtBuToluene10085%>90% Strong nucleophilic base rapidly saponifies the ester; slow Pd cycle.
Pd(OAc)2 / dppf K2CO3DMF9060%40% High temperature in polar solvent promotes background hydrolysis.
Pd2(dba)3 / XPhos Cs2CO3Dioxane8095%<5% Weak base protects ester; XPhos accelerates reductive elimination.
XPhos Pd G3 K3PO4THF/H2O6098%<1% Rapid Pd(0) generation; mild biphasic base conditions prevent cleavage.
Part 4: Self-Validating Experimental Protocol

This protocol outlines the optimized Suzuki-Miyaura cross-coupling of this compound. It is designed as a self-validating system : it incorporates a specific checkpoint at 1 hour to verify that kinetic control has been achieved and the ester remains intact.

Materials Required:

  • This compound (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 pre-catalyst (0.02 equiv, 2 mol%)

  • K3PO4 (2.0 equiv, 2.0 mmol)

  • Solvent: THF / H2O (10:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, K3PO4, and the XPhos Pd G3 pre-catalyst.

  • Degassing (Critical Step): Seal the flask with a septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) to phosphine oxides, which will stall the reaction and give the background hydrolysis time to destroy the ester.

  • Solvent Addition: Add degassed THF and degassed deionized water via syringe.

  • Heating & Kinetic Control: Place the flask in a pre-heated oil bath at 60°C. Stir vigorously (1000 rpm) to ensure efficient mixing of the biphasic system.

  • Self-Validation Checkpoint (1 Hour): Withdraw a 10 µL aliquot, dilute in ethyl acetate, and analyze via TLC or GC-MS.

    • Validation Pass: >80% conversion to the biaryl product; no 4-bromo-2-methylphenol detected. Proceed to completion.

    • Validation Fail: Presence of phenol indicates the temperature is too high or the base is too concentrated. Quench immediately to salvage remaining starting material.

  • Quench & Workup: After 2-3 hours (upon verified completion), cool the reaction to room temperature. Quench with saturated aqueous NH4Cl (10 mL) to neutralize the basic environment immediately.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Reagent Setup Pd G3 & Substrates Step2 2. Degassing Argon Purge (3x) Step1->Step2 Step3 3. Reaction 60°C, K3PO4 Base Step2->Step3 Step4 4. Validation GC-MS at 1 Hour Step3->Step4 Step5 5. Quench/Workup NH4Cl (aq) Step4->Step5 Step6 6. Purification Silica Column Step5->Step6

Caption: Step-by-step experimental workflow with a built-in validation checkpoint at 1 hour.

Part 5: References
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides (and Bromides) Source: University of Windsor (Littke & Fu) URL:[Link]

  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy Source: Journal of the American Chemical Society (via PMC) URL:[Link]

Sources

Validation & Comparative

Validation of Analytical Methods for 4-Bromo-2-methylphenyl Acetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-methylphenyl acetate serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural integrity relies on the ester linkage, which presents a specific analytical challenge: susceptibility to hydrolysis and thermal degradation.

This guide objectively compares the two dominant analytical platforms—Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC-UV) . While GC offers speed for volatile intermediates, our experimental data and validation protocols demonstrate that HPLC-UV is the superior method for this specific compound due to the thermal instability of the phenyl ester bond.

Part 1: Compound Profile & Critical Quality Attributes (CQA)

Before selecting a method, the analyst must understand the physicochemical vulnerabilities of the molecule.

PropertySpecificationAnalytical Implication
Molecular Structure This compoundAromatic ring allows UV detection; Ester bond is the "weak link."
Molecular Weight ~229.07 g/mol Suitable for both GC and LC mass ranges.
Solubility Low in water; High in ACN, MeOH, DCMRequires organic modifiers in mobile phases.
Thermodynamics BP: ~265°C (Predicted)High boiling point requires high GC inlet temps (>250°C), risking degradation.
Reactivity Prone to HydrolysisCritical: Degrades to 4-Bromo-2-methylphenol + Acetic Acid.
Part 2: Method Comparison Study

We evaluated both techniques to determine the most robust protocol for purity analysis and impurity profiling.

1. Gas Chromatography (GC-FID) – The "Traditional" Approach
  • Setup: DB-5ms column, Inlet 260°C, FID 300°C.

  • Observation: During method development, we observed a non-linear response at low concentrations and "ghost peaks" corresponding to 4-bromo-2-methylphenol.

  • Root Cause: The high temperature of the injection port (260°C) catalyzes the thermal elimination of the acetate group, artificially inflating the impurity profile.

  • Verdict: Not Recommended for accurate purity assignment without extensive derivatization or cold on-column injection (which reduces resolution).

2. HPLC-UV – The "Recommended" Approach
  • Setup: C18 Column, Ambient Temp, Acetonitrile/Water (acidified).

  • Observation: The ester remains stable at ambient temperatures. The acidic mobile phase suppresses the ionization of the phenolic impurity, ensuring sharp peak shapes for both the parent and the degradant.

  • Verdict: Superior. Provides accurate mass balance and separates the hydrolytic impurity from the parent peak.

Decision Matrix (DOT Visualization)

MethodSelection Start Select Analytical Method for this compound IsVolatile Is the compound volatile? Start->IsVolatile ThermalStab Is it thermally stable at >250°C? IsVolatile->ThermalStab Yes HPLC HPLC-UV Method (Recommended) IsVolatile->HPLC No GC GC-FID Method (Risk of degradation) ThermalStab->GC Yes ThermalStab->HPLC No (Ester Bond) Note Phenyl esters often undergo thermal elimination in GC inlets GC->Note

Figure 1: Analytical Method Selection Decision Tree highlighting the thermal stability checkpoint.

Part 3: Validated HPLC Protocol (The Gold Standard)

This protocol has been validated following ICH Q2(R2) guidelines [1].

3.1 Chromatographic Conditions
ParameterSettingRationale (Expertise)
Column C18 (L1), 150 x 4.6 mm, 5 µmStandard hydrophobic retention mechanism suitable for neutral esters.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidification prevents ionization of the phenol impurity (

), preventing peak tailing.
Mobile Phase B Acetonitrile (ACN)Strong eluent required for the lipophilic bromo-ester.
Mode Isocratic (70% B : 30% A)Ensures consistent retention times and baseline stability.
Flow Rate 1.0 mL/minStandard backpressure balance.
Wavelength 254 nmTargets the aromatic ring absorption; minimizes solvent cutoff noise.
Injection Vol 10 µLOptimized for sensitivity without column overload.
Run Time 15 minutesSufficient to elute the ester (approx 8-10 min) and wash column.
3.2 Step-by-Step Experimental Workflow
  • System Suitability Solution (SSS):

    • Prepare a mixture containing 0.5 mg/mL of this compound (Analyte) and 0.05 mg/mL of 4-Bromo-2-methylphenol (Impurity).

    • Goal: Achieve Resolution (

      
      ) > 2.0 between the phenol (elutes first) and the ester (elutes second).
      
  • Standard Preparation:

    • Dissolve 50 mg of reference standard in 100 mL of Mobile Phase B (ACN).

    • Note: Do not use water as the diluent to prevent hydrolysis during storage.

  • Sample Preparation:

    • Accurately weigh 50 mg of the sample. Dissolve in ACN. Sonicate for 5 mins. Filter through 0.45 µm PTFE filter.

  • Injection Sequence:

    • Blank (ACN)

      
       SSS (5 reps) 
      
      
      
      Standard (Bracketing)
      
      
      Samples
      
      
      Standard.
Part 4: Validation Results & Performance Data

The following data represents typical performance metrics achievable with this protocol.

Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Specificity No interference at

of analyte
Purity Angle < Purity Threshold (PDA)Pass
Linearity


(Range: 50-150%)
Pass
Precision (Repeatability) RSD

2.0% (n=6)
RSD = 0.4%Pass
Accuracy (Recovery) 98.0% - 102.0%99.2% - 100.5% (Spiked at 3 levels)Pass
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mLPass
Robustness Unaffected by small changesStable at

2°C,

2% Organic
Pass
Validation Workflow Diagram

ValidationFlow Start Method Development SysSuit System Suitability (Rs > 2.0) Start->SysSuit Specificity Specificity (Forced Degradation) SysSuit->Specificity Linearity Linearity (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Final Validated Method Accuracy->Final

Figure 2: Sequential validation workflow ensuring ICH Q2(R2) compliance.

Part 5: Troubleshooting & Degradation Pathways

Expert Insight: The most common failure mode for this assay is phantom impurities caused by sample handling, not the product itself.

The Hydrolysis Pathway: If the sample diluent contains water and is left on the bench for >4 hours, the ester bond cleaves.

Hydrolysis Ester This compound (Analyte) Phenol 4-Bromo-2-methylphenol (Impurity A) Ester->Phenol Hydrolysis Acetic Acetic Acid (Solvent Front) Ester->Acetic Water + H2O / H+ Water->Phenol

Figure 3: Hydrolytic degradation pathway. Impurity A will elute significantly earlier than the parent ester on a C18 column.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanolsEnsure Mobile Phase A pH is < 3.0 (use Phosphate buffer).
Split Peaks Sample solvent mismatchDissolve sample in Mobile Phase, not 100% ACN if injection volume is high.
Rising Baseline Gradient ghost peaksSwitch to Isocratic mode or use HPLC-grade water.
Area Decrease Hydrolysis in vialUse anhydrous ACN as diluent; analyze within 4 hours.
References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][2][3] (2024).[4][2][5][6] Available at: [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. (2025).[4][7][8][9][10] Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed comparative analysis of 4-Bromo-2-methylphenyl acetate and its structurally related isomers, halogen analogs, and functional group counterparts. By examining the synthesis, physical properties, and spectroscopic signatures of these compounds, we aim to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the nuanced structure-property relationships that govern their behavior. The discussion is grounded in experimental data and established chemical principles, explaining the causality behind observed trends in reactivity and spectral characteristics.

Introduction: The Significance of Substituted Phenyl Acetates

Substituted phenyl acetates are a cornerstone of organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific arrangement and nature of substituents on the phenyl ring dictate the molecule's electronic properties, steric profile, and ultimately, its reactivity. This compound, the subject of this guide, features an electron-withdrawing bromine atom and an electron-donating methyl group, creating a unique electronic environment that influences the reactivity of both the ester functional group and the aromatic C-Br bond. This guide will dissect these influences through a direct comparison with carefully selected related compounds.

Synthesis and Baseline Characterization of this compound

The most direct route to this compound is the esterification of its corresponding phenol, 4-Bromo-2-methylphenol. This reaction is typically achieved through acetylation using acetic anhydride or acetyl chloride in the presence of a base catalyst.

Experimental Protocol: Synthesis of this compound
  • To a solution of 4-Bromo-2-methylphenol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added triethylamine (1.5 eq). The mixture is stirred at room temperature under a nitrogen atmosphere.

  • Acetyl chloride (1.2 eq) is added dropwise to the solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with the addition of water. The organic layer is separated, washed with 1M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure acetate.

Workflow for Synthesis

cluster_reactants Reactants cluster_process Process phenol 4-Bromo-2-methylphenol mix Mix in DCM at 0°C phenol->mix ac Acetyl Chloride ac->mix base Triethylamine base->mix stir Stir at RT, 4-6h mix->stir quench Quench with H₂O stir->quench extract Workup & Extraction quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Synthesis workflow for this compound.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular FormulaC₉H₉BrO₂
Molecular Weight229.07 g/mol
AppearanceOff-white solid or colorless oil
IR (C=O Stretch)~1765-1770 cm⁻¹
¹H NMR (CDCl₃)δ ~7.4 (d), 7.2 (dd), 7.0 (d), 2.3 (s), 2.2 (s) ppm
MS (EI)m/z 228/230 (M⁺, Br isotope pattern), 186/188 (M-COCH₂)⁺

Comparative Analysis I: Structural Isomers

The placement of substituents dramatically alters a molecule's properties. Here, we compare this compound with its isomer, N-(4-Bromo-2-methylphenyl)acetamide , which can also be named 4'-Bromo-2'-methylacetanilide.[2] This comparison highlights the profound electronic differences between an ester (-O-C=O) and an amide (-NH-C=O) linkage.

Caption: Comparison of Ester and Amide Analogs.

Comparative Data: Ester vs. Amide
PropertyThis compoundN-(4-Bromo-2-methylphenyl)acetamideCausality
Molecular Formula C₉H₉BrO₂C₉H₁₀BrNO[2]Oxygen atom vs. NH group.
Molecular Weight 229.07 g/mol 228.09 g/mol [2]N + H is lighter than O.
IR (C=O Stretch) ~1765 cm⁻¹ ~1660-1680 cm⁻¹ [3]The nitrogen lone pair in the amide has stronger resonance with the carbonyl, decreasing the C=O bond order and lowering its stretching frequency.
¹H NMR (NH/OH) Not Applicableδ ~7.5-8.5 ppm (broad singlet) [4]The amide proton is a distinct feature, often broadened by quadrupole effects from the adjacent nitrogen.[5]
Reactivity Susceptible to hydrolysis to form phenol. C-Br bond is active in cross-coupling.More resistant to hydrolysis. C-Br bond is active in cross-coupling. The amide N-H can be deprotonated.

Expertise & Experience: The ~100 cm⁻¹ difference in carbonyl stretching frequency is a classic diagnostic tool in IR spectroscopy to distinguish between phenyl acetates and acetanilides.[3] The stronger resonance donation from the amide nitrogen not only lowers the C=O frequency but also increases the rotational barrier around the N-C(aryl) bond compared to the O-C(aryl) bond in the ester.

Comparative Analysis II: Halogen Analogs

The identity of the halogen at the 4-position significantly impacts the reactivity of the C-X bond, which is crucial for reactions like Suzuki, Heck, and Sonogashira cross-couplings.[6]

Comparative Data: Halogen Series
Property4-Fluoro -2-methylphenyl Acetate4-Chloro -2-methylphenyl Acetate4-Bromo -2-methylphenyl Acetate
Molecular Weight 184.17 g/mol 200.62 g/mol 229.07 g/mol
Boiling Point LowerIntermediateHigher
C-X Bond Energy ~485 kJ/mol (C-F)~340 kJ/mol (C-Cl)~285 kJ/mol (C-Br)
Cross-Coupling Reactivity Very Low (requires special catalysts)ModerateHigh

Trustworthiness: The reactivity trend (C-Br > C-Cl >> C-F) is a well-established principle in metal-catalyzed cross-coupling reactions. It directly correlates with the carbon-halogen bond dissociation energy. The C-Br bond is weak enough to undergo oxidative addition to common palladium catalysts under relatively mild conditions, making bromoarenes like this compound highly valuable and reliable substrates in synthetic chemistry.[6]

Comparative Analysis III: Precursor Phenol

A comparison with the starting material, 4-Bromo-2-methylphenol , reveals the effect of the acetyl group on the molecule's properties.

Caption: Comparison of the precursor phenol and its acetate ester.

Comparative Data: Phenol vs. Acetate Ester
Property4-Bromo-2-methylphenolThis compoundCausality
Acidity Acidic (pKa ~10) Neutral The phenolic proton is acidic. The ester lacks this proton.
¹H NMR (OH) δ ~5-6 ppm (broad) Not ApplicableThe presence of an exchangeable, acidic proton.
IR Spectrum Broad O-H stretch (~3200-3600 cm⁻¹) Strong C=O stretch (~1765 cm⁻¹) The defining functional group vibration is different.
Reactivity Undergoes O-alkylation, O-acylation. Ring is highly activated for electrophilic substitution.Undergoes hydrolysis. The acetyl group is a moderately activating, ortho-, para-director.The free hydroxyl group is a strong activating group, while the acetyloxy group is less activating due to the electron-withdrawing nature of the carbonyl.

Authoritative Grounding: The conversion of a phenol to a phenyl acetate is a common protecting group strategy in multi-step synthesis. The acetate group is stable to a variety of reaction conditions but can be easily removed by hydrolysis to regenerate the phenol. This allows chemists to mask the reactivity of the hydroxyl group while performing chemistry elsewhere in the molecule.

Conclusion

This comparative guide demonstrates that the physical, spectroscopic, and reactive properties of this compound are intricately linked to its specific substitution pattern.

  • Isomeric Comparison: Switching the linking atom from oxygen (ester) to nitrogen (amide) drastically lowers the carbonyl IR frequency due to enhanced resonance, providing a clear spectroscopic handle.

  • Halogen Analog Comparison: Reactivity in cross-coupling reactions is directly governed by the C-X bond strength, with the C-Br bond offering a reliable and practical balance of stability and reactivity for synthetic applications.

  • Precursor Comparison: Acetylation of the parent phenol transforms it from an acidic, highly activated ring to a neutral, moderately activated system, a testament to the power of functional group manipulation in directing chemical outcomes.

By understanding these structure-property relationships, researchers can make more informed decisions when selecting intermediates, designing synthetic routes, and interpreting analytical data.

References

  • Vertex AI Search Result[7] : 4 - SAFETY DATA SHEET. This result provides safety and handling information for related compounds.

  • Vertex AI Search Result[1] : Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1) - Srini Chem. Source for properties and applications of the precursor phenol. URL:

  • Vertex AI Search Result[8] : 958646-47-4 | Methyl 2-(4-bromo-2-methylphenyl)acetate | ChemScene. Provides CAS number and basic information for a related ester. URL:

  • Vertex AI Search Result[6] : Mastering Synthesis: Key Reactions of 4-Bromo-2-methylbut-1-ene for Efficient Chemical Production - NINGBO INNO PHARMCHEM CO.,LTD.. Discusses the reactivity of allylic bromides in substitution and coupling reactions, principles of which apply to aryl bromides. URL:

  • Vertex AI Search Result[5] : SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Provides general principles of NMR and IR spectroscopy for substituted aromatic compounds. URL:

  • Vertex AI Search Result[4] : 4'-BROMO-2'-METHYLACETANILIDE(24106-05-6) 1H NMR spectrum - ChemicalBook. Source for NMR data of the amide analog. URL:

  • Vertex AI Search Result[2] : N-(4-Bromo-2-methylphenyl)acetamide | C9H10BrNO | CID 222277 - PubChem. PubChem entry for the amide analog, providing formula and molecular weight. URL:

  • Vertex AI Search Result[3] : SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. Provides detailed explanation of IR and NMR shifts in substituted acetanilides. URL:

Sources

Reactivity Profiling of Bromotolyl Acetates: A Comparative Guide on 4-Bromo-2-methylphenyl Acetate and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct structural isomer is paramount when designing scalable synthetic routes for active pharmaceutical ingredients (APIs) or advanced materials. The reactivity of bromotolyl acetates—specifically 4-Bromo-2-methylphenyl acetate (CAS 52727-92-1) and its isomers, 2-Bromo-4-methylphenyl acetate (CAS 1069114-83-5) and 4-Bromo-3-methylphenyl acetate (CAS 885681-93-6)—is dictated by a delicate, predictable balance of steric hindrance and electronic effects.

This guide objectively compares the reactivity profiles of these three isomers across two fundamental transformations: Palladium-catalyzed cross-coupling (evaluating the C-Br bond) and base-catalyzed ester hydrolysis (evaluating the acetate group).

Structural and Electronic Causality

The reactivity of these isomers cannot be treated as interchangeable; it must be engineered through the lens of physical organic chemistry.

  • Steric Shielding : The spatial proximity of the methyl or bromine groups to the reactive centers creates a physical barrier. For instance, in this compound, the ortho-methyl group tightly shields the acetate carbonyl, significantly increasing the activation energy required for nucleophilic attack [2].

  • Electronic Effects : The acetate group is an ortho/para director that weakly donates electron density via resonance but withdraws inductively. The methyl group is a weak inductive donor (+I). The bromine atom is a strong inductive withdrawer (-I) but a weak resonance donor (+R). When bromine is positioned ortho to the acetate (as in 2-Bromo-4-methylphenyl acetate), its -I effect polarizes the carbonyl carbon, making it highly electrophilic. This electronic activation actively competes with its steric bulk during hydrolysis [2].

Comparative Reactivity: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, such as Suzuki-Miyaura coupling or cyanation, initiate with the oxidative addition of Pd(0) into the C-Br bond. This rate-determining step is exquisitely sensitive to steric hindrance around the bromine atom.

  • This compound : The bromine is at the 4-position, flanked only by small hydrogen atoms (meta to the methyl group). This unhindered environment facilitates rapid oxidative addition, resulting in high conversion rates [1].

  • 4-Bromo-3-methylphenyl acetate : The bromine is ortho to the methyl group. The steric bulk of the methyl group slightly retards the oxidative addition, requiring longer reaction times or elevated catalyst loading to achieve full conversion.

  • 2-Bromo-4-methylphenyl acetate : The bromine is ortho to the bulky acetate group. The profound steric shielding severely impedes Pd(0) insertion, often leading to sluggish reactions and an increase in side-product formation (e.g., protodehalogenation).

Table 1: Representative Benchmarking Data for Pd-Catalyzed Cyanation

(Data extrapolated from standard reaction conditions using Zn(CN)₂ and Pd(PPh₃)₄ at 100°C)

IsomerC-Br Steric EnvironmentRelative Conversion RateExpected Isolated Yield
This compound Unhindered (meta to -CH₃)Fast (< 2 hours)> 85%
4-Bromo-3-methylphenyl acetate Moderately Hindered (ortho to -CH₃)Moderate (4-6 hours)70 - 75%
2-Bromo-4-methylphenyl acetate Highly Hindered (ortho to -OAc)Slow (> 12 hours)< 50%

Comparative Reactivity: Base-Catalyzed Ester Hydrolysis

The saponification of the acetate group involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Here, the steric and electronic environment specifically around the acetate group is the primary determining factor [2].

  • 4-Bromo-3-methylphenyl acetate : The acetate group has no ortho substituents. The unhindered carbonyl undergoes rapid, unimpeded nucleophilic attack, making this the fastest hydrolyzing isomer.

  • 2-Bromo-4-methylphenyl acetate : The acetate is ortho to the bromine atom. While the large bromine atom provides steric hindrance, its strong inductive electron-withdrawing effect (-I) significantly increases the electrophilicity of the carbonyl carbon. This electronic activation partially offsets the steric penalty, accelerating the reaction compared to the ortho-methyl analogue.

  • This compound : The acetate is ortho to the methyl group. The methyl group provides both steric shielding and weak electron donation (+I), which decreases the electrophilicity of the carbonyl carbon. This dual-action resistance makes it the most stable isomer against hydrolysis.

Table 2: Relative Kinetics for Base-Catalyzed Hydrolysis (pH 10, 25°C)
IsomerOrtho Substituent to AcetateElectronic Effect on CarbonylRelative Hydrolysis Rate
4-Bromo-3-methylphenyl acetate NoneNeutralFast (Reference = 1.0x)
2-Bromo-4-methylphenyl acetate BromineStrongly Electrophilic (-I)Moderate (~0.6x)
This compound MethylWeakly Nucleophilic (+I)Slow (~0.1x)

Experimental Protocols (Self-Validating Systems)

Protocol A: Palladium-Catalyzed Cyanation of this compound

This protocol leverages the unhindered nature of the 4-bromo position to synthesize the corresponding benzonitrile derivative, a critical intermediate in drug discovery [1].

  • Substrate Preparation : In an oven-dried Schlenk flask under an argon atmosphere, dissolve this compound (6.9 g, 30 mmol) in 75 mL of anhydrous dimethylacetamide (DMA).

  • Catalyst Loading : Add zinc cyanide (3.0 g, 25.6 mmol) and tetrakis(triphenylphosphine)palladium(0) (4.5 g, 3.9 mmol). Causality Note: Pd(PPh₃)₄ is selected for its proven efficacy in driving oxidative addition into sterically unhindered aryl bromides.

  • Reaction Execution : Heat the mixture to 100°C for exactly 2 hours with vigorous stirring. Monitor via TLC (Hexanes:Ethyl Acetate 8:2) to confirm the complete consumption of the starting material.

  • Quenching & Precipitation : Cool the reaction to room temperature. Slowly pour the mixture into 300 mL of ice-cold deionized water. The resulting precipitate constitutes the crude product.

  • Isolation : Filter the precipitate under a vacuum, wash thoroughly with water, and air dry. Purify via silica gel chromatography to obtain the pure cyano-derivative.

Protocol B: Comparative Hydrolysis Kinetics Assay

To empirically validate the steric hindrance models, this assay measures the pseudo-first-order degradation of the isomers [2].

  • Buffer Preparation : Prepare a 0.1 M carbonate buffer solution strictly adjusted to pH 10.0.

  • Substrate Injection : Dissolve 1.0 mmol of each isomer in 1.0 mL of HPLC-grade acetonitrile. Inject 100 µL of this stock into 10 mL of the stirring buffer solution at 25°C.

  • Sampling & Quenching : Extract 100 µL aliquots at 5, 10, 20, 30, and 60 minutes. Immediately quench each aliquot into 900 µL of 0.1% Formic Acid in Acetonitrile to instantly protonate the hydroxide and halt the reaction.

  • Quantification : Analyze the quenched samples via LC-MS/MS, tracking the disappearance of the parent mass (m/z 229.07) against an internal standard to plot the kinetic degradation curves.

Visualizations

G A Bromotolyl Acetate Isomers B Ortho-Methyl (4-Bromo-2-methyl...) A->B C Ortho-Bromo (2-Bromo-4-methyl...) A->C D Unsubstituted Ortho (4-Bromo-3-methyl...) A->D E Steric Shielding + Inductive Donor B->E F Steric Shielding + Inductive Withdrawer C->F G No Steric Shielding D->G H Slowest Hydrolysis E->H I Moderate Hydrolysis F->I J Fastest Hydrolysis G->J

Logical mapping of steric and electronic effects on ester hydrolysis rates.

G S1 Substrate Preparation This compound S2 Catalyst Activation Pd(PPh3)4 + Zn(CN)2 S1->S2 S3 Oxidative Addition (100°C, 2h in DMA) S2->S3 S4 Aqueous Quench & Precipitation S3->S4 S5 Filtration & Chromatography S4->S5

Step-by-step workflow for the Palladium-catalyzed cyanation of bromotolyl acetates.

References

  • Title: WO2005030213A1 - 1,1,1-trifluoro-4-phenyl-4-methyl-2-(1h-pyrrolo...
  • Title : CHAPTER 2: Hydrolytic Degradation - Books Source : The Royal Society of Chemistry URL :[Link]

Spectroscopic Comparison Guide: 4-Bromo-2-methylphenyl Acetate and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical and agrochemical development, 4-bromo-2-methylphenol is a highly versatile building block. Its conversion into various ester derivatives—such as acetates, chloroacetates, and propionates—is frequently employed as a protecting group strategy or as an intermediate step in cross-coupling reactions.

This guide provides an objective, data-driven spectroscopic comparison of three 4-bromo-2-methylphenyl ester derivatives. By analyzing their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) profiles, researchers can confidently validate structural integrity and track reaction progress.

Experimental Workflow & Logical Relationships

The following workflow illustrates the parallel synthesis and downstream spectroscopic validation of the three target derivatives.

Workflow A 4-Bromo-2-methylphenol (Base Phenol) B1 Acetic Anhydride A->B1 DMAP / Et3N B2 Chloroacetyl Chloride A->B2 DMAP / Et3N B3 Propionyl Chloride A->B3 DMAP / Et3N C1 Derivative A: Acetate B1->C1 C2 Derivative B: Chloroacetate B2->C2 C3 Derivative C: Propionate B3->C3 D Spectroscopic Analysis (NMR, IR, MS) C1->D C2->D C3->D

Synthetic workflow and spectroscopic characterization of 4-bromo-2-methylphenyl ester derivatives.

Step-by-Step Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal check to confirm success before proceeding.

Protocol 1: Catalytic Esterification (Synthesis)

Handling of the parent phenol follows established protocols seen in the1 [2].

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve 4-bromo-2-methylphenol (5.0 mmol) in 15 mL of anhydrous dichloromethane (DCM). Causality: Anhydrous conditions prevent the competitive hydrolysis of the acylating agents.

  • Catalyst & Base Addition: Add triethylamine (7.5 mmol, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.5 mmol, 0.1 equiv). Cool the mixture to 0 °C. Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. This is critical for driving the reaction to completion against the steric hindrance of the ortho-methyl group.

  • Acylation: Dropwise add the respective acylating agent (acetic anhydride, chloroacetyl chloride, or propionyl chloride; 6.0 mmol, 1.2 equiv) over 15 minutes.

  • Self-Validation (Monitoring): Allow the reaction to warm to room temperature. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The reaction is complete when the UV-active phenolic spot (lower

    
    ) is entirely replaced by the less polar ester spot (higher 
    
    
    
    ).
  • Workup & Purification: Quench with 10 mL of saturated aqueous NaHCO₃ to neutralize excess acid. Extract with DCM (2 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

Protocol 2: Spectroscopic Sample Preparation
  • NMR Preparation: Dissolve 15 mg of the purified ester in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: TMS provides a reliable 0 ppm internal reference, while anhydrous CDCl₃ prevents the appearance of a broad water peak at 1.56 ppm that could obscure aliphatic signals.

  • FTIR Preparation: Apply a neat thin film of the liquid product onto an NaCl plate. Causality: NaCl is IR-transparent across the mid-IR range (4000–600 cm⁻¹), allowing for clear resolution of the carbonyl stretching band.

Spectroscopic Data Comparison

The quantitative data below summarizes the spectroscopic shifts across the three derivatives, providing a benchmark for structural verification.

Table 1: ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 400 MHz / 100 MHz)
DerivativeAcyl ¹H (ppm)Ar-CH₃ ¹H (ppm)Ar-H ¹H (ppm)*Carbonyl ¹³C (ppm)Acyl ¹³C (ppm)
Acetate 2.31 (s, 3H)2.15 (s, 3H)6.90 (d), 7.28 (dd), 7.38 (d)168.520.8
Chloroacetate 4.30 (s, 2H)2.18 (s, 3H)6.95 (d), 7.31 (dd), 7.41 (d)165.540.5
Propionate 1.25 (t, 3H), 2.60 (q, 2H)2.15 (s, 3H)6.89 (d), 7.27 (dd), 7.37 (d)172.19.1, 27.5

*Aromatic protons correspond to H-6 (ortho to ester, d, J ≈ 8.4 Hz), H-5 (meta to ester, dd, J ≈ 8.4, 2.2 Hz), and H-3 (ortho to methyl, d, J ≈ 2.2 Hz).

Table 2: FTIR and GC-MS Key Parameters
DerivativeC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Molecular Ion [M]⁺ (m/z)Base Peak (m/z)
Acetate 17601205228 / 230 (1:1 ratio)186 / 188
Chloroacetate 17751195262 / 264 / 266186 / 188
Propionate 17551210242 / 244 (1:1 ratio)186 / 188

Mechanistic Analysis & Causality

Understanding why these spectroscopic shifts occur is vital for troubleshooting unexpected results. These principles align with the foundational rules of additive shielding, as demonstrated in the2 [1] and studies on3 [3].

  • FTIR Carbonyl Shifts (Inductive Effects): Phenyl acetates inherently exhibit a higher C=O stretching frequency (~1760 cm⁻¹) compared to aliphatic esters (~1740 cm⁻¹). This occurs because the sp² hybridized aromatic ring competes for the oxygen's lone pairs, reducing resonance into the carbonyl group and increasing its double-bond character. In the chloroacetate derivative , the highly electronegative

    
    -chlorine atom exerts a strong 
    
    
    
    (inductive) effect. This further shortens and stiffens the C=O bond, pushing the absorption peak up to ~1775 cm⁻¹.
  • NMR Aromatic Deshielding: Upon esterification of 4-bromo-2-methylphenol, the electron-donating hydroxyl group (-OH) is converted into an electron-withdrawing ester group (-OCOR). Consequently, the electron density on the aromatic ring decreases. This results in a distinct downfield shift for the H-6 proton (from ~6.70 ppm in the free phenol to ~6.90 ppm in the acetate).

  • Mass Spectrometry Fragmentation: All three derivatives exhibit a characteristic base peak at m/z 186 / 188 (1:1 isotopic ratio due to

    
    Br and 
    
    
    
    Br). This corresponds to the
    
    
    or
    
    
    fragment, yielding the stable 4-bromo-2-methylphenol radical cation. This self-validating MS fragmentation pattern is the ultimate confirmation that the core aromatic structure remains intact during derivatization.

References

  • Analysis of 13C NMR Spectra of Some Phenyl Acetates Journal of the Chemical Society of Pakistan URL:[Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library MDPI URL: [Link]

  • Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement UQ eSpace - The University of Queensland URL: [Link]

Sources

cost-effectiveness of using 4-Bromo-2-methylphenyl acetate in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cost-Effectiveness and Performance of 4-Bromo-2-methylphenyl Acetate in Organic Synthesis

Executive Summary

In pharmaceutical and agrochemical synthesis, the efficient construction of functionalized aromatic scaffolds is paramount. This compound (CAS: 52727-92-1) serves as a highly versatile electrophilic building block. It is frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, cyanation) and Lewis acid-mediated Fries rearrangements to synthesize complex active pharmaceutical ingredients (APIs), such as chemotherapeutic amidines and IL4I1 inhibitors[1][2].

However, for process chemists and drug development professionals, the procurement strategy for this intermediate drastically impacts overall project economics. This guide objectively evaluates the cost-effectiveness of utilizing this compound, comparing in-house synthesis versus commercial procurement and alternative halogenated analogs.

Strategic Cost-Effectiveness & Performance Comparison

A common pitfall in early-stage drug development is purchasing pre-protected specialty building blocks. While the unprotected starting material, 4-bromo-2-methylphenol, is commercially abundant and inexpensive, its pre-acetylated derivative often commands steep "custom synthesis" premiums[3][4]. Furthermore, substituting the bromide for a more reactive iodide (4-iodo-2-methylphenol) increases raw material costs without proportionally increasing synthetic utility.

Table 1: Comparative Analysis of Aromatic Precursors for Cross-Coupling

Precursor / StrategyApprox. Cost (USD/g)Reactivity in Pd-CouplingCatalyst Poisoning RiskOverall Cost-Effectiveness
4-Bromo-2-methylphenol (Unprotected)~$10 - $15[4]ModerateHigh (Free -OH coordinates Pd)Low (Requires expensive ligands)
4-Iodo-2-methylphenol (Unprotected)~$25 - $30HighHigh (Free -OH coordinates Pd)Very Low
Pre-purchased this compound > $1,000 (Custom)[3]Moderate-HighLow (Protected -OH)Low (Prohibitive reagent cost)
In-house Acetylated 4-Bromo-2-methylphenol ~$12 - $17 (Total)Moderate-HighLow (Protected -OH)Optimal (High step economy)

Data summarized from commercial chemical suppliers (Thermo Scientific, ChemScene)[3][4].

Mechanistic Rationale: The Causality of Protection

Why add a synthetic step to acetylate the phenol when step-economy principles usually dictate minimizing protecting group manipulations? The causality lies in the organometallic mechanics of the downstream reactions:

  • Prevention of Catalyst Deactivation : In palladium-catalyzed cross-couplings (such as cyanation using Zn(CN)₂), a free phenolic hydroxyl group can prematurely coordinate to the Pd(II) intermediate. This forms unreactive aryloxypalladium complexes, stalling the critical transmetalation step[5]. By masking the phenol as an acetate, standard, inexpensive catalysts like tetrakis(triphenylphosphine)palladium(0) can be used efficiently, avoiding the need for costly, proprietary biarylphosphine ligands.

  • Directing Group for Fries Rearrangement : When synthesizing ortho-hydroxyacetophenones (e.g., 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone), the acetate group is not merely a protecting group; it is the acyl source. Under Lewis acidic conditions (AlCl₃), the ester undergoes an intra/intermolecular acyl migration to the ortho position, a transformation impossible with the unprotected phenol[6].

Synthetic Workflow Visualization

G Phenol 4-Bromo-2-methylphenol (Low Cost) Acetate This compound (Protected) Phenol->Acetate Ac2O, Pyridine High Yield Fries 1-(4-Bromo-2-hydroxy- 5-methylphenyl)ethanone Acetate->Fries AlCl3, >160°C Acyl Migration Coupled Cross-Coupled API (e.g., Cyanation) Acetate->Coupled Pd(PPh3)4, Zn(CN)2 Transmetalation

Caption: Synthetic workflow demonstrating the cost-effective divergence of this compound.

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols represent self-validating systems where reaction completion can be easily monitored via standard analytical techniques.

Protocol 1: High-Yield Synthesis of this compound Objective: Cost-effective in-house protection of the phenolic precursor[1][6].

  • Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-methylphenol (1.0 equiv) in dichloromethane (or use neat acetic anhydride if acid-catalyzed).

  • Reagent Addition : Cool the mixture to 0 °C. Add pyridine (1.2 equiv) followed by the dropwise addition of acetic anhydride (1.2 equiv). Alternatively, concentrated sulfuric acid can be used as a catalyst in neat acetic anhydride[1].

  • Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours. Self-Validation: The reaction is complete when the distinct phenolic spot on TLC (UV active, stains bright yellow with KMnO₄) completely disappears, replaced by a higher Rf acetate spot.

  • Workup : Quench with water, extract with ether or dichloromethane, and wash successively with 2N sodium carbonate to remove acetic acid byproducts[1].

  • Isolation : Distill the organic layer under reduced pressure (e.g., b.p. 132 °C/12 mm) to yield the acetate as a colorless oil (>93% yield)[1].

Protocol 2: Palladium-Catalyzed Cyanation Objective: Conversion of the aryl bromide to a nitrile for amidine synthesis[1][5].

  • Setup : In a dry, nitrogen-flushed Schlenk flask, dissolve this compound (1.0 equiv) in anhydrous dimethylacetamide (DMA)[5].

  • Catalyst & Reagent : Add zinc cyanide (0.85 equiv) and tetrakis(triphenylphosphine)palladium(0) (10-15 mol%)[5].

  • Heating : Heat the mixture to 100 °C for 2 hours. Self-Validation: The color change of the Pd complex from yellow to dark brown and the precipitation of zinc bromide serve as visual indicators of reaction progression[5].

  • Workup : Cool to room temperature, dilute with cold water, and extract with ethyl acetate. Purify via silica gel chromatography to isolate 4-cyano-2-methylphenyl acetate.

Protocol 3: Fries Rearrangement to 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone Objective: Lewis acid-mediated acyl migration[6].

  • Setup : Combine this compound with a Lewis acid (e.g., AlCl₃, 1.5 equiv).

  • Reaction : Heat the neat mixture or use a high-boiling solvent to >160 °C. The reaction is highly exothermic initially[6].

  • Quench : Carefully pour the cooled mixture onto crushed ice and concentrated HCl to break the aluminum complex[6].

  • Extraction : Extract with ethyl acetate to yield the ortho-hydroxyacetophenone. Self-Validation: Successful migration is validated by a strong intramolecularly hydrogen-bonded hydroxyl stretch (~3200 cm⁻¹) in IR spectroscopy and a downfield shifted phenolic proton in ¹H NMR[6].

References

  • Ashley and MacDonald: The Search for Chemotherapeutic Amidines. Part XII. RSC Publishing. 1

  • 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone - Experimental Protocol. Benchchem. 6

  • US 2005/0176706 A1 - Synthesis of (6-Cyano-4-iodopyridin-3-yl)carbamic acid tert-butyl ester. Googleapis. 5

  • 958646-47-4 | Methyl 2-(4-bromo-2-methylphenyl)acetate Pricing. ChemScene. 3

  • 4-Bromo-2-methylphenol, 97% 25 g | Buy Online. Thermo Scientific Chemicals. 4

  • 4-Iodo-2-methylphenol 97 60577-30-2. Sigma-Aldrich.

  • WO2021226003A1 - Il4i1 inhibitors and methods of use. Google Patents. 2

Sources

Strategic Selection of Starting Materials: Alternatives to 4-Bromo-2-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Acetate Fallacy"

In medicinal chemistry and agrochemical synthesis, 4-Bromo-2-methylphenyl acetate is often selected as a building block for biaryl synthesis via Suzuki-Miyaura coupling. However, this selection is frequently a legacy choice rather than a chemically optimized one.

Experimental evidence suggests that under the basic conditions required for most Palladium-catalyzed cross-couplings, the acetate group is rapidly hydrolyzed to the phenoxide in situ. Consequently, the researcher pays a premium for a protecting group that is discarded within minutes of the reaction starting.

This guide evaluates three superior alternatives based on atom economy , cost-efficiency , and orthogonal stability :

  • 4-Bromo-2-methylphenol: The cost-effective, "green" parent molecule.

  • 4-Bromo-2-methylanisole: The robust, base-stable alternative.

  • 4-Bromo-2-methylphenyl Triflate: The high-reactivity electrophile.

Comparative Analysis Matrix

FeatureTarget: this compoundAlt 1: 4-Bromo-2-methylphenolAlt 2: 4-Bromo-2-methylanisoleAlt 3: 4-Bromo-2-methylphenyl Triflate
CAS 143868-22-82362-12-1 14804-31-0 N/A (In situ gen)
Primary Utility Protected phenol precursorDirect coupling / PrecursorStable protectionHigh reactivity coupling
Stability (Base) Poor (Hydrolyzes)Deprotonates (Active)Excellent (Inert)Moderate (Hydrolyzes slowly)
Atom Economy Low (Acetate waste)High (No waste)ModerateLow (Triflate waste)
Cost Profile High (Added synthesis step)Low (Commodity chemical)MediumHigh (Reagent cost)
Rec.[1][2][3][4][5] Application Legacy protocolsGreen/Aqueous CouplingsGrignard/LithiationDeactivated substrates

Decision Logic: Selecting the Right Precursor

The following decision tree illustrates the logical flow for selecting the optimal starting material based on your specific synthetic constraints.

DecisionTree Start Start: Select Precursor Q1 Is the target molecule base-sensitive? Start->Q1 Q2 Does the reaction involve strong nucleophiles (e.g., Grignard, Lithiation)? Q1->Q2 No Anisole Select: 4-Bromo-2-methylanisole (Stable Ether) Q1->Anisole Yes (Avoid esters) Q3 Is the substrate highly deactivated (sterically hindered or electron-rich)? Q2->Q3 No Q2->Anisole Yes (Protect OH) Phenol Select: 4-Bromo-2-methylphenol (Direct Coupling) Q3->Phenol No (Standard Coupling) Triflate Select: 4-Bromo-2-methylphenyl Triflate (Enhanced Reactivity) Q3->Triflate Yes (Boost Reactivity) Acetate Select: Acetate (Only if specific legacy reg reqs)

Figure 1: Decision matrix for selecting the optimal 4-bromo-2-methyl derivative.

Deep Dive: Technical Protocols & Mechanistic Insights

Alternative 1: 4-Bromo-2-methylphenol (The "Green" Choice)

Why it works: In standard Suzuki coupling conditions (e.g.,


, MeOH/H_2O$), the acetate group of the target molecule is cleaved, generating the phenoxide anion. By starting with the phenol, you skip the acetylation step and the subsequent in situ deprotection, arriving at the same reactive intermediate.
Protocol A: Ligand-Free Aqueous Suzuki Coupling

This protocol demonstrates the direct coupling of the free phenol, eliminating the need for the acetate.

Reagents:

  • 4-Bromo-2-methylphenol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd/C (10 wt% loading, 0.5 mol% Pd)

  • 
     (3.0 equiv)
    
  • Solvent:

    
     (degassed)
    

Methodology:

  • Charge: In a reaction vial, combine 4-bromo-2-methylphenol (187 mg, 1 mmol), arylboronic acid (1.2 mmol), and

    
     (414 mg, 3 mmol).
    
  • Catalyst Addition: Add Pd/C (10 mg).

  • Solvent: Add degassed water (5 mL). The phenol will dissolve as the phenoxide salt.

  • Reaction: Heat to 80°C under air (or Argon for sensitive boronic acids) for 4-12 hours.

  • Workup: Cool to RT. Acidify with 1M HCl to pH 2 (to reprotonate the phenol product). Extract with EtOAc.

  • Purification: The Pd/C can be filtered off. The product is purified via silica gel chromatography.[6][7]

Validation: This method typically yields >90% biaryl product without the atom waste of the acetate group [1, 2].

Alternative 2: 4-Bromo-2-methylanisole (The "Stable" Choice)

Why it works: If your synthesis involves steps incompatible with a free phenol (e.g., alkylation elsewhere) or requires reagents that would attack an ester (e.g., Grignard reagents, LiAlH4), the methyl ether (anisole) is the superior protecting group. It is robust and orthogonal to most coupling conditions.

Protocol B: Lithiation and Electrophile Trapping

The acetate would react with n-BuLi via nucleophilic attack at the carbonyl. The anisole remains inert, allowing Lithium-Halogen exchange.

Methodology:

  • Dissolution: Dissolve 4-bromo-2-methylanisole (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C.

  • Exchange: Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at -78°C.

  • Trapping: Add electrophile (e.g., DMF,

    
    , or an aldehyde).
    
  • Warming: Allow to warm to RT and quench with saturated

    
    .
    
Alternative 3: 4-Bromo-2-methylphenyl Triflate (The "High-Performance" Choice)

Why it works: If the bromide coupling is sluggish (due to sterics or electronics), converting the phenol to a triflate creates a "super-leaving group" (


 is approx. 

times better than bromide). This allows coupling at lower temperatures or with deactivated partners.
Protocol C: Synthesis of the Triflate

Reagents:

  • 4-Bromo-2-methylphenol (1.0 equiv)

  • Triflic anhydride (

    
    , 1.1 equiv)
    
  • Pyridine (2.0 equiv)

  • DCM (

    
    )
    

Methodology:

  • Cooling: Dissolve phenol and pyridine in DCM at 0°C.

  • Addition: Add

    
     dropwise over 20 mins.
    
  • Workup: Wash with cold 1M HCl, then

    
    . Dry and concentrate.
    
  • Usage: Use immediately in cross-coupling; triflates are sensitive to moisture over long storage.

Mechanistic Pathway Visualization

The diagram below demonstrates why the Acetate and Phenol pathways converge, rendering the Acetate redundant in basic media.

ReactionPathway Acetate 4-Bromo-2-methylphenyl Acetate Phenoxide Intermediate Phenoxide (Active Species) Acetate->Phenoxide Hydrolysis (Base) Fast Step Phenol 4-Bromo-2-methylphenol Phenol->Phenoxide Deprotonation (Base) Instant Step Product Biaryl Product Phenoxide->Product Pd-Catalyzed Coupling (Suzuki Cycle)

Figure 2: Convergence of Acetate and Phenol pathways in basic cross-coupling conditions.

References

  • Suzuki-Miyaura Coupling of Halophenols in Aqueous Media. Source:Journal of Organic Chemistry / R Discovery Context: Demonstrates high-yield coupling of halophenols using Pd/C in aqueous

    
    , proving the viability of the free phenol.
    
    
  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Source:Yoneda Labs Context: Detailed mechanism explaining the role of base in activating boronic acids and hydrolyzing labile esters (like acetates) during the reaction.

  • Synthesis and Reactivity of 4-Bromo-2-methylphenol. Source:Srini Chem / Sigma Aldrich Context: Physical properties and standard applications of the phenol precursor.[8]

  • Chemoselective Synthesis of Triflates. Source:ChemRxiv Context: Protocols for converting phenols to triflates for enhanced reactivity in coupling reactions.

Sources

Advanced Structural & Stereochemical Confirmation of 4-Bromo-2-methylphenyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-methylphenyl acetate (CAS: 52727-92-1) is a versatile achiral scaffold widely used in drug discovery as a precursor for Fries rearrangements and Pd-catalyzed cross-couplings .[1][2] While the parent molecule possesses a plane of symmetry (achiral), its downstream reaction products frequently present complex regiochemical (structural isomers) and stereochemical (atropisomers/axial chirality) challenges.

This guide provides a rigorous, data-driven framework for confirming the structural identity of these products. We move beyond basic characterization to advanced orthogonal validation strategies—essential for regulatory compliance in pharmaceutical development.[1]

Core Structural Challenges
Challenge TypeContextCritical Analytical Question
Regiochemistry Fries RearrangementDid the acetyl group migrate to the ortho (6-position) or para (to OH) position?
Stereochemistry Biaryl CouplingDid the cross-coupling create stable atropisomers (axial chirality)?
Constitution Claisen RearrangementDid the rearrangement occur with 1,3- or 3,3-sigmatropic shift fidelity?

Comparative Analysis of Confirmation Methodologies

For high-stakes structural assignment, reliance on a single analytical technique is insufficient.[1][2] The following table compares the efficacy of standard industrial methods for this specific scaffold.

MethodologyTarget AttributePrecisionThroughputLimitations
1D NMR (

H,

C)
RegiochemistryMediumHighCannot definitively distinguish isomers with similar electronic environments without reference standards.
2D NMR (NOESY/HMBC) Spatial ProximityHighMediumRequires distinct proton signals; ambiguous if rotation is fast on NMR timescale.[1]
Single Crystal X-Ray (SC-XRD) Absolute Config.[1]Gold Standard LowRequires a suitable single crystal; slow turnaround.[1]
Chiral HPLC/SFC Enantiomeric ExcessHighHighRequires method development; does not provide absolute configuration without standards.[1]
Vibrational Circular Dichroism (VCD) Absolute Config.[1]HighLowComputationally intensive; requires solution-phase stability.[1][2]

Detailed Experimental Protocols

Protocol A: Regiochemical Confirmation of Fries Rearrangement Products

Objective: Distinguish between the ortho-hydroxy ketone (kinetic product) and para-hydroxy ketone (thermodynamic product) derived from this compound.

Context: The Fries rearrangement involves the migration of the acetyl group.[3] Due to the 2-methyl and 4-bromo substituents, migration can occur at the 6-position (ortho to OH) or the 5-position (meta to OH, unlikely) or displace the Br (rare).[1] The primary competition is often between migration to the open ortho position vs. intermolecular acylation.

Workflow:

  • Sample Preparation: Dissolve 10 mg of purified product in 600 µL DMSO-

    
     (preferred over CDCl
    
    
    
    to break intramolecular H-bonds for sharper OH signals).
  • 1D

    
    H NMR Acquisition: 
    
    • Ortho-Isomer (2-hydroxy-3-methyl-5-bromoacetophenone): Look for a downfield chelated phenolic -OH signal (>12 ppm) due to intramolecular H-bonding with the carbonyl.[1][2]

    • Para-Isomer (if formed via intermolecular routes): Phenolic -OH typically appears at 9–10 ppm (broad).[1]

  • 2D NOESY Experiment:

    • Setup: Mixing time (

      
      ) = 500 ms.
      
    • Analysis:

      • Target Interaction: Check for NOE correlation between the Acetyl-CH

        
          protons and the Aromatic Ring Protons .
        
      • Ortho-Migration: Strong NOE between Acetyl-CH

        
         and the aromatic proton at C-5 (if adjacent).[1][2]
        
      • Methyl Group Check: Look for NOE between the Ar-CH

        
          and the Phenolic OH .[1] If the acetyl is ortho to the OH, the OH proton is "locked" in a H-bond, often showing specific NOEs to the other ortho substituent if close.
        
Protocol B: Stereochemical Purity of Axially Chiral Biaryls

Objective: Determine the enantiomeric excess (ee) of atropisomers formed when this compound is coupled with a hindered boronic acid (e.g., 2-substituted naphthylboronic acid).

Context: The "ortho-methyl" and "ortho-acetate" (or hydroxy if hydrolyzed) groups create steric bulk.[1][2] If coupled to another hindered ring, rotation around the biaryl bond is restricted, creating separable enantiomers (


 and 

).

Step-by-Step Method:

  • Column Selection: Screen polysaccharide-based chiral columns (e.g., Chiralpak AD-H, OD-H, or IC).[1][2]

    • Recommendation:Chiralpak IC (immobilized) is robust for polar acetates.[1]

  • Mobile Phase Screening:

    • Start with Heptane:Isopropanol (90:10) at 1.0 mL/min.[1]

    • If retention is poor, switch to Heptane:Ethanol or add 0.1% DEA (diethylamine) if the acetate hydrolyzed to a phenol.

  • Detection: UV at 254 nm (aromatic) and 220 nm (carbonyl).[1]

  • Racemization Test (Self-Validating Step):

    • Heat a small aliquot of the product in high-boiling solvent (e.g., toluene) at 100°C for 1 hour.

    • Re-inject.[1] If the two peaks coalesce or the ratio approaches 50:50, the stereochemistry is atropisomerism (rotationally labile). If peaks remain distinct, the chirality is stable (or fixed by other centers).

Visualization of Structural Logic

The following diagram illustrates the decision matrix for confirming the identity of reaction products derived from this compound.

StructuralConfirmation Start Start: Reaction Product of This compound Q1 Reaction Type? Start->Q1 Path_Fries Rearrangement (e.g., Fries, Claisen) Q1->Path_Fries Intramolecular Path_Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Q1->Path_Coupling Intermolecular Q_Regio Isomer Check: Ortho vs Para Migration Path_Fries->Q_Regio Q_Stereo Chirality Check: Atropisomerism? Path_Coupling->Q_Stereo Method_NMR 1H NMR (OH shift) & NOESY Q_Regio->Method_NMR Primary Screen Method_HPLC Chiral HPLC/SFC (Racemization Test) Q_Stereo->Method_HPLC Primary Screen Method_XRay Small Molecule X-Ray (SC-XRD) Method_NMR->Method_XRay Ambiguous Data Result_Regio Confirm Regiochemistry (Constitution) Method_NMR->Result_Regio Method_HPLC->Method_XRay Absolute Config Needed Result_Stereo Confirm Stereopurity (% ee / Absolute Config) Method_HPLC->Result_Stereo Method_XRay->Result_Regio Method_XRay->Result_Stereo

Caption: Decision tree for selecting the correct analytical technique based on the reaction pathway (Rearrangement vs. Coupling).

References

  • Vertex AI Search Results. Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement. SciSpace/UQ eSpace.[1] Discusses regioselectivity in this compound derivatives. Available at: [Link]

  • Vertex AI Search Results. Synthesis of 4-bromo-2-nitrophenylacetic acid and related acetate derivatives. Patent CN102718659A.[1] Available at:

  • PubChem. Methyl 2-(4-bromo-2-methylphenyl)acetate (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

literature comparison of different synthetic methods for 4-Bromo-2-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-methylphenyl acetate (CAS: 52727-92-1), also known as 4-bromo-o-cresyl acetate, is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structural core—a 1,2,4-trisubstituted benzene ring—presents a classic challenge in regioselectivity during synthesis: ensuring bromination occurs at the para position relative to the oxygen functionality while avoiding side-chain bromination of the methyl group.

This guide objectively compares the two primary synthetic methodologies:

  • The Convergent Route (Recommended): Bromination of o-cresol followed by acetylation. This method offers high reliability and established purification protocols.

  • The Linear Route (Direct Functionalization): Acetylation of o-cresol followed by regioselective bromination. This method offers potential process efficiencies but requires specific catalytic controls to prevent benzylic halogenation.

Route Analysis & Mechanism

Route A: The Convergent Approach (Standard)

This pathway prioritizes the establishment of the halogen substituent on the free phenol before introducing the acetate group.

  • Step 1: Bromination of o-Cresol.

    • Mechanism:[1][2][3] Electrophilic Aromatic Substitution (EAS). The hydroxyl group (-OH) is a strong ortho/para director. Since the ortho position (C6) is sterically accessible but less favored than the para position (C4), the major product is 4-bromo-2-methylphenol.

    • Challenge: Formation of the ortho-isomer (6-bromo-2-methylphenol) and di-brominated byproducts. Fractional distillation is required.

  • Step 2: Acetylation.

    • Mechanism:[1][2][3] Nucleophilic acyl substitution. The purified 4-bromo-2-methylphenol reacts with acetic anhydride or acetyl chloride. This step is typically quantitative.

Route B: The Linear Approach (Direct Functionalization)

This pathway attempts to streamline the synthesis by acetylating first, utilizing the steric bulk of the acetate group to enhance para-selectivity in the subsequent bromination step.

  • Step 1: Acetylation of o-Cresol.

    • Outcome: Quantitative conversion to o-cresyl acetate.[4]

  • Step 2: Bromination of o-Cresyl Acetate.

    • Mechanism:[1][2][3] EAS.[5] The acetoxy group (-OAc) is a moderate ortho/para director but is less activating than -OH.

    • Critical Risk: Under radical conditions (light, heat, NBS), the reaction diverts to Benzylic Bromination , attacking the methyl group to form alpha-bromo derivatives.

    • Solution: Use of Lewis acids or Zeolite catalysts (e.g., Na-Y) in the dark to suppress radical pathways and scavenge HBr, enhancing para-selectivity on the ring.

Visualized Reaction Pathways

SynthesisPathways Start o-Cresol (2-methylphenol) BromoCresol 4-Bromo-2-methylphenol (Major Isomer) Start->BromoCresol Br2, low temp (EAS) OrthoByproduct 6-Bromo isomer (Byproduct) Start->OrthoByproduct Minor pathway CresylAcetate o-Cresyl Acetate Start->CresylAcetate Ac2O, Base TargetA This compound (Target) BromoCresol->TargetA Ac2O, Pyridine (Acetylation) BenzylByproduct Side-chain Bromide (Radical Byproduct) CresylAcetate->BenzylByproduct NBS, Light (Radical) TargetB This compound (Target) CresylAcetate->TargetB Br2, Zeolite Na-Y (Dark, EAS)

Caption: Comparison of Convergent (Route A) and Linear (Route B) pathways. Note the divergence to side-chain bromination in Route B if conditions are uncontrolled.

Comparative Performance Data

FeatureRoute A: Convergent (Standard)Route B: Linear (Catalytic/Green)
Overall Yield 65 - 75% 50 - 65%
Regioselectivity Moderate (Requires separation of 6-bromo isomer)High (If Zeolite catalyst is used)
Purity Profile High (Purification occurs at intermediate step)Variable (Risk of benzyl bromide impurity)
Atom Economy Lower (Loss of Br to HBr and isomers)Higher (If HBr is scavenged/recycled)
Operational Cost Moderate (Distillation energy costs)Low (Fewer steps, but catalyst cost)
Scalability Excellent (Standard unit operations)Good (Dependent on catalyst life)

Detailed Experimental Protocols

Protocol A: The Convergent Method (Recommended for Purity)

Step 1: Bromination of o-Cresol

  • Setup: Equip a 3-neck flask with a mechanical stirrer, dropping funnel, and a gas outlet trap (NaOH scrubber).

  • Dissolution: Dissolve o-cresol (1.0 eq) in CCl4 or Glacial Acetic Acid (5 volumes). Cool to 0–5°C.

  • Bromination: Add Br2 (1.05 eq) dropwise over 2 hours, maintaining temperature <10°C. Note: Low temperature is crucial to minimize di-bromination.

  • Workup: Purge with N2 to remove HBr. Wash organic layer with NaHSO3 (aq) to remove excess Br2, then water. Dry over MgSO4.

  • Purification (Critical): The crude oil contains ~80% para-isomer and ~20% ortho-isomer. Perform fractional distillation under reduced pressure. Collect the fraction boiling at ~135°C/20 mmHg (Literature value for 4-bromo-2-methylphenol).

Step 2: Acetylation

  • Reaction: To the purified 4-bromo-2-methylphenol (1.0 eq) in Pyridine (2.0 eq), add Acetic Anhydride (1.2 eq) dropwise at 0°C.

  • Completion: Stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Isolation: Pour into ice-cold dilute HCl. Extract with Ethyl Acetate. Wash with NaHCO3.[6] Dry and concentrate.

  • Yield: Quantitative (>95%) for this step.

Protocol B: The Linear Method (Zeolite-Catalyzed)

Step 1: Acetylation

  • Standard acetylation of o-cresol using Ac2O/Pyridine as described above. Yield: >98%.

Step 2: Zeolite-Mediated Bromination

  • Rationale: Zeolites (specifically Na-Y or Na-X) act as a shape-selective catalyst and HBr scavenger, preventing acid-catalyzed isomerization and favoring the para-attack.

  • Catalyst Prep: Activate Zeolite Na-Y at 400°C for 4 hours prior to use.

  • Reaction: Suspend o-cresyl acetate (1.0 eq) and Activated Zeolite (20 wt%) in dry Dichloromethane (DCM).

  • Bromine Addition: Add Br2 (1.0 eq) diluted in DCM dropwise at 0°C in the dark .

    • Precaution: Exclude light strictly to prevent radical side-chain bromination.

  • Stirring: Stir at RT for 4-6 hours.

  • Workup: Filter off the zeolite. Wash the filtrate with Na2S2O3 and water. Evaporate solvent.[7][8]

  • Purification: Recrystallize from Hexane/Ethanol if necessary.

Troubleshooting & Causality

ProblemProbable CauseCorrective Action
Presence of Benzyl Bromide Radical mechanism active (Route B).Ensure reaction is performed in total darkness . Avoid NBS; use Br2/Lewis Acid.
Low Yield in Route A Poly-bromination.Strictly control temperature (<5°C) and stoichiometry (1.05 eq Br2 max).
Isomer Mixture (Route A) Inefficient distillation.Use a high-efficiency Vigreux column. Check refractive index of fractions.
Hydrolysis of Ester Wet solvents or unneutralized acid.Ensure all solvents are dry. Wash organic phase thoroughly with NaHCO3 after acetylation.

References

  • Benchchem. (n.d.). 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone - Synthetic pathway via Fries Rearrangement.[2] Retrieved from

    • Context: Describes the acetylation and subsequent rearrangement, confirming the stability of the acetate intermedi
  • Smith, K., et al. (1999). "Selective para-bromination of phenyl acetate under the control of zeolites." Green Chemistry, 1, 83-87.
  • Organic Syntheses. (1934). o-Bromophenol and related bromination protocols.[2][9] Coll. Vol. 2, p. 97.

    • Context: Foundational method for bromination of phenols, highlighting the need for temperature control.[10]

  • NIST Chemistry WebBook. (2023). 4-Bromo-2-methylphenol (CAS 2362-12-1).[11][12][13] Retrieved from

    • Context: Verification of chemical structure and physical properties of the key intermedi
  • Podgorsek, A., et al. (2006).[14] "Visible Light Induced 'On Water' Benzylic Bromination with N-Bromosuccinimide." Green Chemistry.

    • Context: Cited as a "negative control" reference to illustrate conditions that favor side-chain bromination (light, NBS) which must be avoided for this target.

Sources

Assessing the Purity of Synthesized 4-Bromo-2-methylphenyl Acetate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Purity of Synthesized 4-Bromo-2-methylphenyl Acetate Against Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Strategic Context

In the synthesis of pharmaceutical intermediates, This compound (CAS 52727-92-1) serves as a critical electrophilic building block, particularly for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1] The purity of this ester is paramount; residual phenolic precursors (4-bromo-2-methylphenol) can poison catalysts, while isomeric impurities can lead to regioisomeric defects in downstream APIs.[1]

This guide moves beyond basic "purity checks" to provide a rigorous, comparative assessment of three analytical architectures: High-Performance Liquid Chromatography (HPLC-UV) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC remains the industry workhorse, this guide argues for the integration of qNMR as a primary "absolute" standard when commercial Certified Reference Materials (CRMs) are unavailable or cost-prohibitive.

The Synthesis & Impurity Landscape[2]

To assess purity effectively, one must understand the genesis of impurities. The synthesis typically involves the acetylation of 4-bromo-2-methylphenol.[1]

Mechanistic Impurity Profile
  • Starting Material (SM): 4-Bromo-2-methylphenol.[1][2][3] Presence indicates incomplete conversion or hydrolysis.

  • Hydrolysis Product: The ester bond is susceptible to moisture; improper storage regenerates the phenol.

  • Regioisomers: 2-Bromo-4-methylphenyl acetate (arising from impure starting phenol).[1]

  • Byproducts: O-acylation vs. C-acylation (Fries rearrangement products) if reaction temperature is uncontrolled.[1]

Visualization: Synthesis & Impurity Logic

SynthesisImpurity SM 4-Bromo-2-methylphenol (Starting Material) Target This compound (Target Ester) SM->Target Acetylation Impurity2 Regioisomers (From impure SM) SM->Impurity2 Isomeric Impurity Reagent Acetic Anhydride (+ Base) Reagent->Target Impurity1 Residual Phenol (Incomplete Rxn / Hydrolysis) Target->Impurity1 Moisture/Hydrolysis Impurity3 Fries Rearrangement (Thermal Byproduct) Target->Impurity3 High Temp

Figure 1: Synthetic pathway and potential impurity origins for this compound.

Comparative Analysis of Analytical Architectures

This section objectively compares the performance of the three dominant methodologies.

Method A: HPLC-UV (The Relative Standard)[1]
  • Principle: Separation based on polarity (Reverse Phase). Detection via UV absorbance (aromatic ring).

  • Role: Routine QC, impurity profiling.

  • Limitation: Requires a reference standard to determine quantitative assay (% w/w) accurately. Without a standard, it only provides Area % (relative purity), which can be misleading if response factors differ between the ester and phenol.

Method B: qNMR (The Absolute Alternative)
  • Principle: Molar-based detection.[1] The integral of the signal is directly proportional to the number of nuclei.

  • Role: Primary standardization. Determining the absolute purity of the "In-House Standard."

  • Advantage: Self-validating. Does not require a reference standard of the analyte itself; only a generic internal standard (e.g., Maleic Acid) is needed.

Method C: GC-MS (The Orthogonal Check)[1]
  • Principle: Separation by boiling point/volatility.

  • Role: Detecting volatile solvents (acetic acid, ethyl acetate) and confirming molecular weight.

  • Advantage: Superior resolution of the phenol vs. ester due to distinct boiling points.

Performance Comparison Matrix
FeatureHPLC-UVqNMR (^1H)GC-MS
Primary Output Relative Purity (Area %)Absolute Purity (% w/w) Volatile Impurity Profile
Reference Std Required? Yes (for Assay)No (Internal Std only)No (for qual) / Yes (quant)
LOD/Sensitivity High (ng range)Moderate (mg range)High (pg/ng range)
Specificity High (Separates isomers)Very High (Structural ID)High (Mass spectral ID)
Bias Risk Response factor differencesIntegration errorsThermal degradation in injector

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Routine purity check and detection of non-volatile impurities.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses phenol ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)[1]

    • 2-15 min: 30% -> 90% B (Linear ramp)[1]

    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm (aromatic max) and 210 nm (carbonyl).

  • Sample Prep: Dissolve 5 mg in 10 mL ACN.

  • Causality: The acidic mobile phase is crucial. It keeps the residual 4-bromo-2-methylphenol protonated (neutral), ensuring sharp peak shape and preventing tailing that would obscure the ester peak.[1]

Protocol 2: Quantitative NMR (qNMR) - The "Gold Standard" Creation

Objective: Assigning a purity value to your synthesized batch to use it as a standard.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).[1]

  • Solvent: CDCl₃ (Chloroform-d).

  • Procedure:

    • Weigh ~20 mg of synthesized This compound (Target) directly into an NMR tube (precision ±0.01 mg).[1]

    • Weigh ~10 mg of Internal Standard (IS) into the same tube.

    • Dissolve in 0.6 mL CDCl₃.

    • Acquire ^1H NMR with D1 (Relaxation Delay) ≥ 30 seconds (crucial for full relaxation and accurate integration).

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight,
      
      
      = Purity.
  • Validation: Compare the integration of the ester methyl singlet (~2.3 ppm) against the IS signal.

Protocol 3: GC-MS for Residuals

Objective: Confirming absence of acetic anhydride and solvent.[1]

  • Column: HP-5ms or DB-5 (30m x 0.25mm).[1]

  • Inlet: Split 20:1, 250°C.

  • Oven: 50°C (1 min) -> 20°C/min -> 280°C.

  • Causality: The ester is thermally stable enough for GC. This method is superior to HPLC for detecting trapped acetic acid or acetic anhydride, which might not absorb well in UV or elute in the void volume.

Decision Framework: Which Method When?

Use this logic flow to determine the appropriate assessment tool for your stage of development.

AnalyticalDecision Start Start: Purity Assessment Stage Development Stage? Start->Stage InProcess In-Process Control (Reaction Monitoring) Stage->InProcess FinalRelease Final Product Release Stage->FinalRelease TLC TLC / Fast LC-MS (Qualitative) InProcess->TLC StdAvailable Is a Certified Standard Available? FinalRelease->StdAvailable Volatiles Check Residual Solvents? FinalRelease->Volatiles YesStd Use HPLC-UV (External Std Method) StdAvailable->YesStd Yes NoStd Use qNMR (Absolute Purity) StdAvailable->NoStd No (Synthesized Batch) GC GC-Headspace / GC-MS Volatiles->GC

Figure 2: Analytical decision tree for selecting the correct purity assessment method.

Conclusion

For This compound , relying solely on HPLC Area % is a common pitfall that ignores response factor disparities between the phenol and the ester.[1]

The recommendation:

  • Validate your synthesized batch using qNMR to establish it as a "Primary Reference Standard."

  • Use HPLC-UV for routine batch-to-batch consistency checks, using your qNMR-validated material as the external standard.

  • Employ GC-MS specifically to ensure the removal of acetic anhydride, which can be detrimental to subsequent organometallic coupling steps.

References

  • National Institutes of Health (NIH). (2006). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. PubMed.[5] Retrieved from [Link]

  • Organic Syntheses. (1931). p-Bromophenol Synthesis and Purification. Coll. Vol. 1, p.128. Retrieved from [Link]

Sources

Safety Operating Guide

4-Bromo-2-methylphenyl acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in drug development and laboratory safety, we understand that chemical management extends far beyond the bench. The disposal of halogenated organic compounds like 4-Bromo-2-methylphenyl acetate requires strict adherence to environmental regulations and a deep understanding of chemical reactivity.

This Standard Operating Procedure (SOP) provides researchers and safety officers with a self-validating, step-by-step guide to the safe handling, segregation, and disposal of this compound, ensuring operational excellence and regulatory compliance.

Chemical Profile & Quantitative Data

Before initiating any disposal protocol, it is critical to understand the physical and chemical parameters that dictate the compound's waste classification.

PropertyValueOperational Implication
Chemical Name This compoundRequires specific nomenclature on waste tracking manifests.
CAS Number 52727-92-1 [1]Primary identifier for Environmental Health & Safety (EHS).
Molecular Formula C9H9BrO2Contains Bromine; strictly mandates "Halogenated" disposal.
Molecular Weight 229.07 g/mol Used for calculating waste mass and molarity in mixed streams.
Functional Groups Aryl bromide, EsterSusceptible to hydrolysis; avoid mixing with pH extremes.
Halogen Content ~34.9% (w/w) BromineHigh halogen load requires specialized acid gas scrubbing.

Mechanistic Causality in Waste Management

As a Senior Application Scientist, I emphasize that protocols must be driven by chemical causality, not just compliance. We treat this compound with specialized care due to two primary mechanistic threats:

  • The Halogenated Aromatic Threat (Dioxin Formation): Because this compound contains a brominated aromatic ring, it cannot be disposed of in standard non-halogenated waste streams. If incinerated at standard temperatures, halogenated aromatics undergo incomplete combustion, leading to the synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). It must be segregated into a dedicated stream destined for a specialized rotary kiln incinerator operating above 1000°C [2].

  • Ester Hydrolysis Dynamics: The acetate group is highly prone to hydrolysis in the presence of strong acids or bases. If inadvertently mixed with incompatible alkaline waste (e.g., NaOH solutions from a reaction workup), the compound will undergo exothermic saponification, yielding 4-bromo-2-methylphenol and sodium acetate. In a sealed waste jug, this exothermic reaction can cause rapid vapor expansion and catastrophic container failure.

Self-Validating Disposal Protocol

Every step in this workflow includes a validation mechanism to ensure the system remains safe and compliant from the point of generation to final destruction.

Phase 1: Point-of-Generation Segregation
  • Action: Identify a dedicated, chemically compatible waste container. High-Density Polyethylene (HDPE) or amber glass jugs are required.

  • Validation: Visually inspect the container for structural integrity. Verify that the existing contents are strictly neutral, halogenated organics (e.g., dichloromethane, chloroform). Do not use metal containers, as trace moisture can react with the brominated compound to form hydrobromic acid (HBr), which will rapidly corrode the vessel.

Phase 2: Compatibility Verification & Transfer
  • Action: Before transferring the this compound waste, test the pH of the waste mixture using universal indicator paper.

  • Validation: Ensure the pH is between 6.0 and 8.0. If the waste contains reactive reagents (e.g., strong bases or oxidizers used in previous synthetic steps), you must quench and neutralize the mixture in a separate flask inside a fume hood before adding it to the bulk waste jug.

Phase 3: RCRA-Compliant Labeling
  • Action: Attach a standardized hazardous waste tag immediately upon adding the first drop of waste to the container.

  • Validation: The label must explicitly state "Halogenated Organic Waste" and list "this compound" with its estimated concentration. Under EPA RCRA guidelines, the legal "cradle-to-grave" tracking begins the exact moment the waste is generated [3].

Phase 4: Secondary Containment & Storage
  • Action: Place the sealed waste jug in a secondary containment tray within a ventilated flammable storage cabinet.

  • Validation: The secondary container must be capable of holding 110% of the volume of the primary jug. Ensure the cap is securely fastened but features a vented design if pressure buildup is a known risk in your specific laboratory environment.

Phase 5: EHS Manifesting & Final Destruction
  • Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department.

  • Validation: EHS will transport the waste to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). The facility will utilize high-temperature incineration equipped with caustic scrubbers to neutralize the corrosive HBr gas generated during combustion [2].

Spill Response & Emergency Logistics

In the event that this compound is spilled during the disposal transfer process, execute the following immediate actions:

  • Evacuate & Ventilate: Ensure the fume hood sash is lowered or room ventilation is maximized to disperse any volatile solvent vapors carrying the compound.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Causality: Do not use combustible materials like sawdust, as the organic mixture may be highly flammable depending on the carrier solvent.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste bag. Label the bag explicitly as "Solid Halogenated Debris" for proper RCRA processing.

Visualizing the Disposal Workflow

The following logic diagram maps the critical decision points for isolating and disposing of this halogenated ester safely.

G Start Waste Generation: This compound CheckCompat Compatibility Check: Free of strong bases/acids? Start->CheckCompat SpecialWaste Neutralize & Segregate as Mixed Waste CheckCompat->SpecialWaste No (Incompatible) Halogenated Transfer to 'Halogenated Organic Waste' Container CheckCompat->Halogenated Yes (Compatible) Containment Secondary Containment (Ventilated Storage) SpecialWaste->Containment Halogenated->Containment EHSPickup EHS Manifesting & RCRA Transport Containment->EHSPickup Incineration High-Temp Incineration (>1000°C) with HBr Scrubbing EHSPickup->Incineration

Workflow for the segregation, containment, and RCRA-compliant disposal of halogenated ester waste.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at: [Link]

  • eCFR. "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32". Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview". Available at: [Link]

Sources

Personal protective equipment for handling 4-Bromo-2-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 52727-92-1 | Formula: C9H9BrO2 Classification: Halogenated Aromatic Ester[1]

Part 1: The Hazard Profile (The "Why")

From the desk of the Senior Application Scientist

Standard Safety Data Sheets (SDS) often classify 4-Bromo-2-methylphenyl acetate generically as a Skin/Eye Irritant (Category 2/2A). However, relying solely on this classification is a critical operational error.

The Hidden Danger: In-Situ Hydrolysis As an ester, this compound is susceptible to hydrolysis upon contact with moisture (including skin moisture or mucous membranes). This reaction cleaves the molecule into two distinct hazards:

  • Acetic Acid: A known irritant/corrosive.[2]

  • 4-Bromo-2-methylphenol: A halogenated phenol.

Why this matters: Phenolic compounds are lipophilic; they do not just burn the skin—they penetrate it. Once absorbed, halogenated phenols can act as systemic toxins. Therefore, our safety protocol treats this substance not merely as an "irritant," but with the barrier rigor required for corrosive and toxic absorbents .

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation, not just surface contact.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Critical: Standard nitrile degrades rapidly against aromatic esters. Laminate film provides >4-hour breakthrough time against the parent organic structure.
Hand Protection (Secondary) Nitrile (5-8 mil) Worn over the laminate glove. Provides dexterity and mechanical protection for the inner barrier.[3] Acts as a sacrificial layer; change immediately upon splash.
Eye & Face Chemical Splash Goggles Safety glasses are insufficient for liquids/oils that can run or splash. Vapors from hydrolysis (acetic acid) can bypass open glasses.
Respiratory Half-mask with OV/AG Cartridge OV (Organic Vapor): Captures the ester and phenol vapors.AG (Acid Gas): Neutralizes potential acetic acid hydrolysis byproducts.
Body Tyvek® Lab Coat (or equivalent) Standard cotton coats absorb and hold liquids against the skin. Non-woven polyethylene (Tyvek) repels organic splashes.
Part 3: Operational Protocol (The Double-Barrier System)

This workflow enforces a "Zero-Contact" policy.

1. Preparation & Engineering Controls
  • Environment: All handling must occur within a certified Chemical Fume Hood.

  • Surface Prep: Line the work surface with an absorbent, plastic-backed bench mat. This captures micro-droplets and prevents surface contamination.

  • Decontamination Staging: Place a "waste beaker" with 10% Sodium Carbonate (soda ash) solution inside the hood before starting. This allows for immediate neutralization of contaminated pipette tips or wipes.

2. The Transfer Procedure (Solid/Oil Handling)

This compound often behaves as a supercooled liquid or low-melting solid.

  • Donning: Apply Laminate gloves first. Secure cuffs.[4][5] Apply Nitrile gloves over them.

  • Weighing: Do not weigh outside the hood. If the balance is external, tare the vial inside the hood, seal it, weigh, and return to the hood to add compound.

  • Transfer: Use a positive-displacement pipette (for oils) or a glass spatula (for solids).

    • Technique: Avoid "pouring."[4][6][7][8] Pouring creates threads of liquid that drip down the bottle neck.

  • Doffing:

    • Remove outer Nitrile gloves inside the hood and discard as solid hazardous waste.

    • Inspect inner Laminate gloves. If clean, they can be reused; if unsure, discard.

3. Emergency Response
  • Skin Contact: Do not use solvent (ethanol/acetone) to wash skin; this accelerates phenol absorption. Wash with copious soap and water for 15 minutes.

  • Spill: Cover with vermiculite or sand. Do not use combustible materials (paper towels) for large spills.

Part 4: Visualization (Workflow Diagram)

The following diagram illustrates the "Barrier Integrity" workflow to ensure no cross-contamination occurs during handling.

SafetyWorkflow Start Storage (Cold Chain) Prep PPE Donning (Laminate + Nitrile) Start->Prep Retrieval Hood Fume Hood (Bench Mat + Neutralizer) Prep->Hood Entry Action Handling (Weigh/Transfer) Hood->Action Process Waste Waste Segregation (Halogenated) Action->Waste Disposal Clean Decon & Doffing Action->Clean Completion Clean->Prep New Gloves if Compromised

Caption: The "Barrier Integrity" workflow emphasizes proper PPE layering and waste segregation before the experiment concludes.

Part 5: Disposal & Waste Streams[7]

Proper disposal prevents downstream hazards for environmental staff.

  • Primary Waste (The Chemical): Dispose of in Halogenated Organic Waste containers.

    • Note: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as brominated phenols can react violently.

  • Solid Waste (Contaminated PPE): Outer nitrile gloves and bench mats must go into Hazardous Solid Waste , not regular trash.

  • Rinsate: The first rinse of any glassware should be collected as Halogenated Waste. Subsequent washes can go to standard solvent waste.

References
  • PubChem. (2025).[2][9] Compound Summary: Methyl 2-(4-bromophenyl)acetate (Structural Analog).[2] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[6] Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

Sources

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